molecular formula C12H13NO4 B048699 (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate CAS No. 35677-89-5

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B048699
CAS No.: 35677-89-5
M. Wt: 235.24 g/mol
InChI Key: FKWDZIFOVOUDAG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a high-purity, chiral synthetic intermediate of significant value in medicinal chemistry and organic synthesis. This compound features a stereodefined γ-lactam (2-oxotetrahydrofuran) core, a privileged scaffold prevalent in a wide array of biologically active molecules and natural products. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom provides a robust yet readily removable handle for further synthetic elaboration, making this reagent exceptionally versatile for the construction of complex molecular architectures.

Properties

IUPAC Name

benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWDZIFOVOUDAG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, outline rigorous analytical methods for characterization and quality control, and explore its strategic applications in the synthesis of complex molecular targets. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile intermediate. The CAS Number for this compound is 35677-89-5 .[1][2]

Introduction and Strategic Importance

This compound is a valuable synthetic intermediate characterized by a γ-butyrolactone ring functionalized with a carbamate-protected amine at the C3 position. The molecule's significance stems from three key structural features:

  • Defined Stereochemistry: The (S)-configuration at the C3 chiral center makes it an essential precursor for enantiomerically pure target molecules, which is a critical requirement in modern pharmacology to ensure target specificity and minimize off-target effects.

  • The γ-Butyrolactone Scaffold: This five-membered lactone ring is a prevalent motif in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities.[3][4]

  • Orthogonal Protection: The amine is protected by a benzyloxycarbonyl (Cbz or Z) group, a robust and widely used protecting group in peptide and medicinal chemistry. Its stability under various reaction conditions and its selective removal, typically via catalytic hydrogenolysis, allow for the unmasking of the amine at a strategic point in a synthetic sequence.

These attributes make the title compound a go-to intermediate for introducing the α-amino-γ-butyrolactone fragment during the synthesis of novel therapeutic agents, including unnatural amino acids and complex heterocyclic systems.

Physicochemical and Structural Properties

The identity and purity of a synthetic building block are its most critical parameters. The fundamental properties of this compound are summarized below.

Figure 1: Chemical Structure and Identifiers.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Appearance White to Off-White SolidGeneral Supplier Data
Melting Point 127-132 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[5]
Boiling Point (Predicted) 466.1 ± 44.0 °C at 760 mmHg[2]

Synthesis and Purification Protocol

The most direct and reliable synthesis of the title compound involves the N-protection of commercially available (S)-α-amino-γ-butyrolactone hydrochloride. This method is robust, scalable, and provides high yields of the desired product.

Figure 2: Synthetic scheme for N-protection.
Step-by-Step Experimental Protocol
  • Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add (S)-α-amino-γ-butyrolactone hydrochloride (1.0 eq).

  • Dissolution: Add dichloromethane (DCM, ~10 mL per gram of starting material) and water (~5 mL per gram). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Basification: Slowly add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions. The purpose of the base is twofold: to neutralize the hydrochloride salt, liberating the free amine, and to quench the HCl byproduct that will be generated in the subsequent step. An organic base like triethylamine (Et₃N) can also be used.

  • Carbamoylation: Dissolve benzyl chloroformate (Cbz-Cl, 1.1 eq) in a small amount of DCM and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exotherm and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), water, and finally a saturated brine solution (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Isolation and Drying: Collect the pure white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemical integrity.

workflow start Synthesized Product hplc Purity Assessment (RP-HPLC) start->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) start->chiral_hplc nmr Structure Confirmation (¹H & ¹³C NMR) start->nmr ms Mass Verification (LC-MS) start->ms pass Pass QC hplc->pass >98% Purity fail Fail QC (Repurify) hplc->fail <98% Purity chiral_hplc->pass >99% e.e. chiral_hplc->fail <99% e.e. nmr->pass Structure Match nmr->fail Mismatch ms->pass Mass Match ms->fail Mismatch release Released for Use pass->release fail->start Re-process

Figure 3: Analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC) for Purity

A reverse-phase HPLC method is essential for determining chemical purity.[6][7]

Table 2: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for good separation of moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of any trace impurities.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 20% to 95% B over 15 minA gradient elution ensures that both polar and non-polar impurities are effectively eluted and resolved.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe benzyl group provides a strong chromophore for sensitive UV detection.
Injection Volume 10 µLStandard volume for analytical HPLC.
Structural Confirmation
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the methine proton on the lactone ring (~4.5 ppm), and the two sets of diastereotopic methylene protons of the lactone ring.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the lactone carbonyl (~175 ppm), the carbamate carbonyl (~156 ppm), aromatic carbons, and the aliphatic carbons of the lactone and benzyl groups.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 236.09.

Quality Control Specifications

Table 3: Recommended Quality Control Specifications

TestSpecification
Appearance White to Off-White Crystalline Solid
Purity (HPLC) ≥ 98.0%
Identity (NMR) Conforms to structure
Mass (MS) Conforms to expected m/z
Enantiomeric Excess (Chiral HPLC) ≥ 99.0%

Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate. The Cbz group can be selectively removed to reveal a primary amine, which serves as a nucleophilic handle for subsequent chemical transformations, such as amide bond formation, alkylation, or sulfonylation.

Figure 4: General application workflow showing deprotection and subsequent functionalization.

This two-step sequence (deprotection followed by coupling) allows for the modular and stereocontrolled synthesis of complex drug candidates. The carbamate moiety itself is a recognized pharmacophore and structural motif in numerous approved drugs, acting as a stable amide isostere or a key hydrogen bonding element.[8]

Safety and Handling

This compound is a fine chemical that should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed handling and disposal information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

References

  • chemical-suppliers.com . benzyl N-(2-oxotetrahydrofuran-3-yl)carbamate | CAS 31332-88-4. [Link]

  • Google Patents. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.
  • PubChem . This compound | C12H13NO4. [Link]

  • CP Lab Safety . (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, min 98%, 1 gram. [Link]

  • PubChem . (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4. [Link]

  • ResearchGate . Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones. | Request PDF. [Link]

  • ACS Chemical Biology . Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. [Link]

  • PubMed Central . Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. [Link]

  • Organic Syntheses . Organic Syntheses Procedure. [Link]

  • Crysdot LLC . This compound - Amino Acide Derivatives. [Link]

  • PubMed . Formation of alpha-amino-gamma-butyrolactone from S-adenosylmethionine. [Link]

  • LookChem . benzyl [(3S,4S)-4-hydroxy-2-oxotetrahydrofuran-3-yl]carbamate. [Link]

  • PubChem . (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4. [Link]

  • Organic Chemistry Portal . Synthesis of carbamates by carbamoylation. [Link]

  • PubMed Central . Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • ResearchGate . Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • Google Patents . WO2012158099A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][9][10]dioxol].

  • The Royal Society of Chemistry . Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • Scirp.org . A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-L-homoserine lactone, is a chiral molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structural scaffold, incorporating a protected amino acid lactone, serves as a versatile building block in the synthesis of a variety of biologically active compounds.[1] The carbamate moiety provides chemical stability and the ability to modulate interactions with biological targets, a feature widely exploited in modern drug discovery.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. A thorough understanding of these properties is paramount for its effective utilization.

Chemical Structure:

The molecular structure of this compound is characterized by a central gamma-butyrolactone ring with a benzyloxycarbonyl-protected amine at the chiral center.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄[1][2]
Molecular Weight 235.24 g/mol [1][2]
CAS Number 35677-89-5[1]
Appearance White to off-white solid[1]
Melting Point 127-132 °C
Solubility Soluble in chloroform.[1]

Spectroscopic and Analytical Characterization

The precise identification and purity assessment of this compound are critical for its use in exacting scientific applications. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. For the related Benzyl carbamate , characteristic IR peaks are observed at (KBr, ν, cm⁻¹): 3422-3332 (-NH stretching), 1694 (>C=O stretching), 1610 (-NH bending), 1346 (-CN stretching), and 1068 (C-O stretching).[3] It is expected that this compound would exhibit similar characteristic peaks for the carbamate group, in addition to a strong carbonyl stretch from the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can be used to determine the elemental composition.

Experimental Protocols: Synthesis and Characterization

The following section outlines a general, illustrative workflow for the synthesis and characterization of this compound, based on established chemical principles for similar molecules.

Synthesis Workflow

A common synthetic route to N-protected amino acid lactones involves the protection of the corresponding amino acid followed by lactonization.

G cluster_0 Synthesis of this compound Start Start Protection Amino Group Protection (L-Homoserine + Benzyl Chloroformate) Start->Protection Base Lactonization Intramolecular Cyclization (Acid-catalyzed) Protection->Lactonization Acid Purification Purification (Recrystallization or Chromatography) Lactonization->Purification Crude Product Characterization Structural Verification (NMR, IR, MS) Purification->Characterization Pure Product Final_Product This compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Illustrative):

  • Amino Group Protection: L-Homoserine is dissolved in a suitable aqueous alkaline solution (e.g., sodium bicarbonate). Benzyl chloroformate is added portion-wise while maintaining the pH and temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is acidified and the N-Cbz-L-homoserine is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Lactonization: The resulting N-Cbz-L-homoserine is then subjected to acid-catalyzed intramolecular cyclization. This can be achieved by heating in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Characterization Workflow

A systematic approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

G cluster_1 Physicochemical Characterization Sample Purified Compound MP Melting Point Determination Sample->MP Solubility Solubility Assessment Sample->Solubility Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Data_Analysis Data Interpretation and Structural Confirmation MP->Data_Analysis Solubility->Data_Analysis NMR 1H and 13C NMR Spectroscopy->NMR IR FTIR Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: A standard workflow for the physicochemical characterization of a synthesized compound.

Detailed Characterization Protocols:

  • Melting Point: The melting point is determined using a standard melting point apparatus. A sharp melting range indicates high purity.

  • Solubility: Qualitative solubility is assessed by dissolving a small amount of the compound in various solvents (e.g., water, ethanol, dichloromethane, acetone) at room temperature.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrophotometer, typically as a KBr pellet or a thin film.

  • Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents. The lactone ring can be opened to provide a linear amino acid derivative with orthogonal protecting groups, allowing for further chemical modifications. The carbamate functionality can act as a bioisostere for a peptide bond, enhancing metabolic stability and cell permeability.[1]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. A comprehensive understanding of its molecular structure, physical properties, and spectroscopic characteristics is essential for its effective application in research and drug development. The outlined experimental workflows provide a practical framework for its synthesis and characterization, ensuring the quality and reliability of this important chemical entity in the pursuit of novel therapeutics.

References

  • This compound | C12H13NO4 - PubChem. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • benzyl N-(2-oxotetrahydrofuran-3-yl)carbamate | CAS 31332-88-4 | Chemical-Suppliers. Available at: [Link]

  • This compound - GlpBio. Available at: [Link]

  • Your Inquiry on benzyl N-[(3S)-2-oxotetrahydrofuran-3-yl]carbamate | Chemical-Suppliers. Available at: [Link]

  • (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, min 98%, 1 gram - CP Lab Safety. Available at: [Link]

  • (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate (C007B-453834) - Cenmed. Available at: [Link]

  • benzyl [(3S,4S)-4-hydroxy-2-oxotetrahydrofuran-3-yl]carbamate - LookChem. Available at: [Link]

  • (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem. Available at: [Link]

  • (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem. Available at: [Link]

  • This compound - Amino Acide Derivatives - Crysdot LLC. Available at: [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]

  • Benzylcarbamate - the NIST WebBook. Available at: [Link]

  • Benzyl carbamate - Wikipedia. Available at: [Link]

  • N-butyryl-L-homoserine lactone (C4-HSL) (PAMDB100086). Available at: [Link]

  • N-Octanoyl-DL-homoserine lactone | C12H21NO3 | CID 3474204 - PubChem. Available at: [Link]

  • Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators - Beilstein Journals. Available at: [Link]

Sources

Spectroscopic Blueprint of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, with the molecular formula C₁₂H₁₃NO₄, is a chiral molecule of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its structure incorporates a γ-butyrolactone moiety, a privileged scaffold in numerous natural products and pharmacologically active compounds, linked to a benzyl carbamate protecting group, a common feature in peptide synthesis and medicinal chemistry. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for its application. This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound, offering a predictive but robust framework for its identification and characterization by researchers, scientists, and drug development professionals. The data and interpretations presented herein are grounded in fundamental spectroscopic principles and analysis of structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as depicted in the following diagram. This systematic numbering will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic, benzylic, and tetrahydrofuran ring protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35multiplet5HC₉-H, C₁₀-H, C₁₁-H, C₁₂-H, C₁₃-H (Aromatic)
~5.5-5.7broad singlet1HN-H
~5.15singlet2HC₇-H₂ (Benzylic)
~4.4-4.5multiplet1HC₅-Hₐ
~4.2-4.3multiplet1HC₅-Hₑ
~4.1-4.2multiplet1HC₃-H
~2.6-2.7multiplet1HC₄-Hₐ'
~2.2-2.3multiplet1HC₄-Hₑ'
Expert Interpretation

The aromatic protons of the benzyl group are expected to appear as a complex multiplet around 7.35 ppm. The two benzylic protons (C₇-H₂) are chemically equivalent and not coupled to other protons, thus they should appear as a sharp singlet at approximately 5.15 ppm. This is a characteristic resonance for a benzyl carbamate moiety.[3]

The proton attached to the chiral center C₃ is anticipated to resonate around 4.1-4.2 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent protons on C₄. The diastereotopic protons on C₅ (adjacent to the lactone oxygen) are expected to be in the range of 4.2-4.5 ppm. The protons on C₄, being adjacent to a stereocenter, are also diastereotopic and will appear as distinct multiplets, likely in the regions of 2.6-2.7 ppm and 2.2-2.3 ppm. The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and solvent, typically appearing between 5.5 and 5.7 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~175C₁ (Lactone C=O)
~156C₆ (Carbamate C=O)
~136C₈ (Aromatic quat. C)
~128.5C₉, C₁₃ (Aromatic CH)
~128.2C₁₁, (Aromatic CH)
~128.0C₁₀, C₁₂ (Aromatic CH)
~67C₇ (Benzylic CH₂)
~66C₅ (CH₂-O)
~52C₃ (CH-N)
~30C₄ (CH₂)
Expert Interpretation

Two carbonyl carbons are expected in the downfield region of the spectrum. The lactone carbonyl (C₁) will likely be around 175 ppm, while the carbamate carbonyl (C₆) is predicted to be slightly upfield, around 156 ppm.[4][5] The aromatic carbons will appear in the 128-136 ppm range, with the quaternary carbon (C₈) being the most downfield. The benzylic carbon (C₇) and the C₅ carbon of the lactone ring, both attached to oxygen, are expected in the 66-67 ppm region. The chiral carbon C₃, attached to nitrogen, should be around 52 ppm, and the C₄ methylene carbon is predicted to be the most upfield at approximately 30 ppm.[4][5]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse program: Proton-decoupled (e.g., zgpg30)

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2.0 s

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, sharpN-H stretch (carbamate)
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch
~1780StrongC=O stretch (γ-lactone)
~1710StrongC=O stretch (carbamate)
~1520MediumN-H bend (Amide II)
~1250StrongC-O stretch (carbamate)
~1170StrongC-O stretch (lactone)
Expert Interpretation

The IR spectrum will be characterized by two strong carbonyl absorptions. The γ-lactone carbonyl stretch is expected at a higher frequency, around 1780 cm⁻¹, due to ring strain.[6][7] The carbamate carbonyl stretch should appear at a lower frequency, around 1710 cm⁻¹.[8][9] A medium, sharp peak around 3350 cm⁻¹ is characteristic of the N-H stretch of the carbamate. Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. Strong C-O stretching bands for the lactone and carbamate functionalities are also expected in the fingerprint region (1300-1100 cm⁻¹).[7]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data
m/zInterpretation
250.09[M+H]⁺ (Molecular ion + proton)
235.08[M]⁺ (Molecular ion)
108.06[C₇H₈O]⁺ (Benzyl alcohol cation)
91.05[C₇H₇]⁺ (Tropylium ion)
86.03[C₄H₆O₂]⁺ (γ-Butyrolactone radical cation)
Expert Interpretation

The molecular weight of this compound is 235.24 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ at m/z 250.09 would be expected. The molecular ion peak [M]⁺ at m/z 235.08 might be observed in electron ionization (EI) mass spectrometry.

A major fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91.05. The loss of the entire benzyl group would also be a prominent fragmentation. Another characteristic fragmentation would be the cleavage of the carbamate linkage, potentially leading to fragments corresponding to benzyl alcohol (m/z 108.06) and the lactone amine. Fragmentation of the γ-butyrolactone ring itself is also possible.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source for accurate mass measurement.

  • Acquisition Parameters (ESI):

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Source temperature: 100-150 °C

    • Mass range: 50-500 m/z

  • Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed accurate mass with the calculated theoretical mass.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structural Elucidation prep Dissolve in appropriate solvent (e.g., CDCl3, MeOH) nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr Acquire Data ir FTIR Spectroscopy prep->ir Acquire Data ms Mass Spectrometry (ESI-MS) prep->ms Acquire Data nmr_analysis Assign chemical shifts, coupling constants, and integration nmr->nmr_analysis ir_analysis Identify characteristic functional group absorptions ir->ir_analysis ms_analysis Determine molecular weight and fragmentation patterns ms->ms_analysis structure Confirm structure of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate nmr_analysis->structure Correlate Data ir_analysis->structure Correlate Data ms_analysis->structure Correlate Data

Caption: Workflow for the spectroscopic characterization of the target compound.

References

  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(2), 412-452. [Link]

  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412-452. [Link]

  • University of California, Irvine. (n.d.). Carbonyl Compounds - IR Spectroscopy. [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 489185, this compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 697924, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. PubChem. [Link]

  • ResearchGate. (n.d.). ATR-IR spectra of all lactones produced. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • University of Wisconsin-Madison. (n.d.). IR handout. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a chiral molecule featuring a γ-butyrolactone ring, a core structure of significant interest in medicinal chemistry and drug development.[1] While direct, comprehensive studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, its striking structural analogy to N-acyl-homoserine lactones (AHLs) provides a strong foundation for a compelling hypothesis regarding its biological activity. AHLs are crucial signaling molecules in bacterial communication, a process known as quorum sensing (QS).[2][3][4]

This guide will delve into the hypothesized mechanism of action of this compound as a modulator of bacterial quorum sensing. We will explore the foundational principles of quorum sensing, present the evidence from analogous compounds, and propose experimental frameworks to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel anti-infective strategies that circumvent traditional antibiotic pressures.

Part 1: The Foundation - Bacterial Quorum Sensing

Quorum sensing is a sophisticated system of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[2][5] This coordinated behavior is particularly important for processes that are only effective when undertaken by a large number of bacteria simultaneously, such as virulence factor production, biofilm formation, and bioluminescence.[4][6]

In many Gram-negative bacteria, quorum sensing is mediated by the production and detection of AHLs.[2][4] The canonical quorum sensing system, first identified in Vibrio fischeri, is the LuxI/LuxR circuit, which serves as a model for similar systems in numerous pathogenic bacteria, including Pseudomonas aeruginosa and Serratia marcescens.[2][6]

The core components of this system are:

  • AHL Synthase (LuxI-type proteins): These enzymes synthesize specific AHL molecules.[5]

  • AHL Signal Molecules: These are the autoinducers that diffuse across the bacterial membrane.

  • Transcriptional Regulator (LuxR-type proteins): These are intracellular receptors that bind to their cognate AHLs.[5]

When the bacterial population density is low, AHLs are produced at a basal level and diffuse away. As the population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This AHL-receptor complex then acts as a transcriptional activator, inducing the expression of target genes, including those responsible for virulence and biofilm formation.[5]

Quorum_Sensing_Mechanism cluster_0 Bacterial Cell LuxI AHL Synthase (LuxI) AHL_low AHL (Low Conc.) LuxI->AHL_low Synthesis LuxR AHL Receptor (LuxR) Complex AHL-LuxR Complex LuxR->Complex Activation Genes Target Genes (Virulence, Biofilm) AHL_high AHL (High Conc.) AHL_low->AHL_high Population Growth AHL_high->LuxR Binding Complex->Genes Induces Expression

Figure 1: A simplified diagram of the LuxI/LuxR-type quorum sensing pathway in Gram-negative bacteria.

Part 2: Hypothesized Mechanism of Action of this compound

Given its structure—a homoserine lactone ring with a bulky, non-native side group—this compound is a prime candidate for a quorum sensing inhibitor (QSI). QSIs represent a promising anti-virulence strategy, as they disrupt bacterial communication without exerting bactericidal pressure, which may slow the development of resistance.[7]

The primary hypothesized mechanism of action is competitive antagonism of LuxR-type receptors .

In this model, this compound, due to its structural similarity to the native AHL, can bind to the AHL-binding pocket of the LuxR-type receptor. However, the benzylcarbamate side group is significantly different from the typical acyl chains of natural AHLs. This altered side group likely prevents the conformational change in the receptor that is necessary for its activation and subsequent DNA binding. By occupying the binding site, the compound would act as a competitive inhibitor, preventing the native AHL from binding and activating the receptor, thereby suppressing the expression of quorum sensing-regulated genes.

Inhibition_Mechanism cluster_1 Bacterial Cell LuxR_Receptor AHL Receptor (LuxR) Target_Genes QS Target Genes LuxR_Receptor->Target_Genes Expression Blocked Inactive_Complex Inhibitor-LuxR (Inactive Complex) Native_AHL Native AHL Native_AHL->LuxR_Receptor Binds & Activates Inhibitor (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate Inhibitor->LuxR_Receptor Binds & Blocks

Figure 2: Hypothesized competitive inhibition of the LuxR receptor by this compound.

Studies on a wide variety of synthetic AHL analogs support this hypothesis. Modifications to the acyl side chain have been shown to convert AHLs from agonists to potent antagonists of LuxR-type receptors.[6][8] For instance, replacing the acyl chain with other moieties can disrupt the necessary interactions for receptor activation.

Part 3: Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of well-established assays can be employed. The following protocols provide a framework for investigating the quorum sensing inhibitory potential of this compound.

Protocol 1: Bacterial Reporter Strain Assay

Objective: To determine if the compound can inhibit AHL-mediated gene expression.

Rationale: Reporter strains are genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to the activation of a quorum sensing circuit. Inhibition of this signal indicates interference with the QS pathway.

Methodology:

  • Strain Selection: Utilize a reporter strain such as Chromobacterium violaceum, which produces the purple pigment violacein in response to AHLs, or an E. coli strain engineered with a LuxR-based biosensor that expresses a reporter gene (e.g., lux or gfp) in the presence of a specific AHL.[7]

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add a sub-stimulatory concentration of the cognate AHL to each well containing bacterial growth medium.

    • Add serial dilutions of the test compound to the wells.

    • Include positive controls (AHL only) and negative controls (solvent only).

  • Inoculation and Incubation: Inoculate each well with the reporter strain to a final OD600 of ~0.02. Incubate the plate at the optimal growth temperature for the strain (e.g., 30°C for C. violaceum) for 18-24 hours.

  • Data Acquisition:

    • For C. violaceum, quantify violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

    • For biosensor strains, measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

    • Measure the optical density (OD600) in all wells to assess bacterial growth. It is crucial to confirm that the compound does not inhibit bacterial growth, as this would confound the results.[4]

  • Data Analysis: Calculate the percent inhibition of the reporter signal at each concentration of the test compound relative to the positive control. Determine the IC50 value.

Protocol 2: Virulence Factor Inhibition Assays

Objective: To assess the compound's ability to inhibit the production of key virulence factors in pathogenic bacteria.

Rationale: The production of many virulence factors, such as proteases, elastases, and pyocyanin in P. aeruginosa, is under the control of quorum sensing.[6] A reduction in these factors provides phenotypic evidence of QS inhibition.

Example Assay: Elastase Activity in P. aeruginosa

  • Culture Preparation: Grow P. aeruginosa (e.g., strain PAO1) to early logarithmic phase in a suitable broth medium.

  • Treatment: Add this compound at various concentrations (e.g., ranging from 0.1 to 200 µM) to the bacterial cultures. Include a vehicle control.

  • Incubation: Incubate the cultures with shaking for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.

  • Elastase Assay:

    • Add a portion of the supernatant to a solution of Elastin-Congo Red.

    • Incubate at 37°C for 4-6 hours with shaking.

    • Stop the reaction by adding a phosphate buffer and pelleting the insoluble substrate.

    • Measure the absorbance of the supernatant at 495 nm.

  • Data Analysis: Normalize the elastase activity to bacterial growth (OD600) and express the results as a percentage of the activity in the untreated control.

Table 1: Expected Data from Virulence Factor Inhibition Assays

Compound Concentration (µM)Bacterial Growth (OD600)Elastase Activity (% of Control)Pyocyanin Production (% of Control)
0 (Control)1.5 ± 0.1100%100%
101.4 ± 0.185% ± 5%90% ± 6%
501.5 ± 0.240% ± 4%55% ± 7%
1001.4 ± 0.115% ± 3%20% ± 4%
2001.5 ± 0.210% ± 2%12% ± 3%
Protocol 3: Biofilm Formation Assay

Objective: To determine if the compound can inhibit the formation of bacterial biofilms.

Rationale: Biofilm formation is a critical virulence trait in many pathogenic bacteria and is often regulated by quorum sensing.[2][4]

Methodology:

  • Assay Setup: In a 96-well microtiter plate, add bacterial growth medium containing various concentrations of this compound.

  • Inoculation: Inoculate the wells with a diluted overnight culture of a biofilm-forming bacterium (e.g., P. aeruginosa PAO1).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the appropriate temperature.

  • Staining:

    • Gently discard the planktonic cells and wash the wells with a buffer to remove non-adherent bacteria.

    • Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Wash away the excess stain and allow the plate to dry.

  • Quantification:

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis: Express the results as the percentage of biofilm inhibition compared to the untreated control.

Figure 3: A flowchart outlining the key experiments to validate the quorum sensing inhibitory activity of the test compound.

Conclusion

While the definitive mechanism of action for this compound requires direct experimental validation, its structural characteristics strongly suggest a role as a modulator of bacterial quorum sensing. The hypothesized mechanism of competitive antagonism of LuxR-type receptors is well-supported by extensive research on analogous N-acyl-homoserine lactone compounds. By functioning as a quorum sensing inhibitor, this molecule could represent a valuable lead in the development of novel anti-virulence therapies that disarm pathogens rather than kill them, offering a promising strategy to combat the growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously test this hypothesis and unlock the therapeutic potential of this and related compounds.

References

Sources

An In-depth Technical Guide to (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Development

In the landscape of contemporary drug discovery, the precise control of molecular architecture is paramount. The biological systems that drugs target are inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and carbohydrates. This biological chirality dictates that the three-dimensional arrangement of a drug molecule is critical to its efficacy and safety. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, responsible for adverse effects.[1] This reality has driven a significant demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds that serve as foundational components in the synthesis of complex pharmaceutical agents.[2][3]

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-L-homoserine lactone, is a prominent member of this class of chiral intermediates. Its structure combines the stereochemically defined γ-butyrolactone ring derived from L-homoserine with a stable, readily cleavable benzyloxycarbonyl (Cbz) protecting group. This combination makes it an invaluable tool for researchers and drug development professionals, providing a gateway to a diverse range of complex chiral molecules. This technical guide offers an in-depth exploration of the synthesis, properties, and applications of this important chiral building block, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following table summarizes its key characteristics.

PropertyValueReference
Chemical Formula C₁₂H₁₃NO₄[4]
Molecular Weight 235.24 g/mol [4]
CAS Number 35677-89-5[5]
Appearance White to off-white solid[5]
Purity ≥95% (NMR)[5]
Solubility Soluble in chloroform[5]
Storage Stable for at least 2 years at -20°C, protect from light and moisture[5]

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include multiplets for the diastereotopic protons of the lactone ring, a multiplet for the chiral proton at the 3-position, a singlet for the benzylic protons of the Cbz group, and multiplets for the aromatic protons.

  • ¹³C NMR: Key resonances would be observed for the lactone carbonyl, the carbamate carbonyl, the carbons of the tetrahydrofuran ring, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands would be present for the N-H stretch, C=O stretching of the lactone and carbamate groups, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z corresponding to the molecular weight.

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of this compound is the N-acylation of (S)-α-amino-γ-butyrolactone hydrobromide. This starting material is readily accessible from the natural amino acid L-methionine.[2] The acylation is typically performed using benzyl chloroformate under Schotten-Baumann conditions, which involve a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct.[2]

Synthetic Workflow Diagram

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material (S)-α-amino-γ-butyrolactone hydrobromide reaction Schotten-Baumann Acylation (0°C to Room Temperature) start_material->reaction reagent1 Benzyl Chloroformate reagent1->reaction base Sodium Carbonate (aq) base->reaction solvent Dichloromethane solvent->reaction phase_sep Phase Separation reaction->phase_sep wash Aqueous Wash phase_sep->wash drying Drying over Na₂SO₄ wash->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization or Silica Gel Chromatography evaporation->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-acyl homoserine lactones.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-α-amino-γ-butyrolactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium carbonate (2.5 eq).

  • Solvent Addition: Add an equal volume of dichloromethane to the flask to create a biphasic system.

  • Cooling: Cool the vigorously stirred mixture to 0°C in an ice bath.

  • Acylation: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound as a white solid.

Applications in Drug Discovery and Development

This compound is a valuable chiral intermediate with diverse applications in medicinal chemistry and drug development.

Synthesis of Quorum Sensing Modulators

A primary application of this compound is in the synthesis of analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing.[3][7] Quorum sensing allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. By using this compound as a starting material, researchers can synthesize a variety of AHL analogs to study and potentially inhibit quorum sensing, offering a novel anti-infective strategy that does not rely on traditional antibiotics.[1][3]

A Versatile Chiral Building Block

The γ-butyrolactone moiety is a common structural motif in a wide range of natural products and pharmaceuticals.[8] The Cbz-protected amino group at the chiral center of this compound provides a stable handle for further chemical transformations. The lactone ring can be opened under various conditions to reveal a chiral γ-hydroxy-α-amino acid derivative, which can then be incorporated into more complex molecular architectures. This makes it a key intermediate in the synthesis of, for example, novel peptide mimics, enzyme inhibitors, and other biologically active compounds.[5]

Inactivation of Viral Proteases

Research has shown that N-Cbz-L-homoserine lactone can act as an irreversible inactivator of the 3C cysteine proteinase of the Hepatitis A virus (HAV). This suggests that the γ-butyrolactone scaffold could be a promising starting point for the design of potent cysteine protease inhibitors for various therapeutic targets.[5]

Conclusion

This compound is a strategically important chiral building block that empowers researchers in the fields of drug discovery and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatility of the γ-butyrolactone ring and the stability of the Cbz protecting group, makes it an ideal starting material for the synthesis of a wide array of complex and biologically relevant molecules. From the development of novel anti-infective agents that target bacterial communication to the construction of intricate natural product analogs, this chiral intermediate continues to be a valuable tool in the pursuit of new therapeutics. The robust and scalable synthetic protocol, along with its well-characterized properties, ensures its reliable application in demanding research and development settings.

References

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. (n.d.). PMC. Retrieved from [Link]

  • A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. (n.d.). PubMed. Retrieved from [Link]

Sources

crystal structure of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Introduction

This compound is a chiral molecule of significant interest in medicinal chemistry and drug development. As a derivative of α-amino-γ-butyrolactone, it serves as a versatile building block for the synthesis of a wide array of complex molecular architectures, including peptidomimetics and other biologically active compounds. The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, is paramount for understanding its physicochemical properties, stereochemical stability, and interactions with biological targets.

This guide provides a comprehensive technical overview of the methodologies required to determine the . While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a detailed procedural roadmap for researchers and scientists. We will leverage established principles of organic synthesis, crystallization, and X-ray crystallography, drawing parallels from structurally related compounds to provide a robust and scientifically grounded framework. This approach is designed to be a self-validating system of protocols, explaining not just the "how" but also the critical "why" behind each experimental choice.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Chemoenzymatic Synthesis Pathway

A reliable route to enantiomerically pure this compound often involves a chemoenzymatic approach, starting from a readily available chiral precursor like L-malic acid. This strategy ensures high stereochemical fidelity, which is crucial for crystallographic studies of chiral molecules.

Rationale: The use of enzymatic steps, such as lipase-catalyzed hydrolysis, can offer exquisite selectivity, minimizing the need for extensive chiral purification of the final product[1]. The benzyloxycarbonyl (Cbz) protecting group is a common choice in peptide and amino acid chemistry, known for its stability and its ability to promote crystallinity.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone from L-malic acid. This step involves the conversion of the carboxylic acid groups of L-malic acid into a lactone with a benzoate protecting group at the 3-position.

  • Step 2: Enzymatic Hydrolysis. The benzoate group is selectively removed using a lipase, such as one from Candida rugosa, to yield (S)-3-hydroxy-γ-butyrolactone[1]. This enzymatic step is critical for preserving the stereochemistry.

  • Step 3: Introduction of the Carbamate. The resulting (S)-3-hydroxy-γ-butyrolactone can then be converted to the corresponding amine, followed by protection with benzyl chloroformate to yield the target molecule, this compound.

Crystallization of the Target Compound

The growth of single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Rationale: A successful crystallization experiment balances the kinetics and thermodynamics of crystal nucleation and growth. Solvents are chosen based on the solubility of the compound, aiming for a system where solubility decreases gradually as a parameter (e.g., temperature, solvent composition) is changed.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). A suitable solvent for slow evaporation will be one in which the compound is sparingly soluble. For vapor diffusion, a solvent in which the compound is soluble is required, along with an anti-solvent in which it is insoluble.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a small volume of a solvent (e.g., acetone). Place this drop on a coverslip and invert it over a well containing an anti-solvent (e.g., hexane). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

Part 2: Single-Crystal X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of determining its atomic structure via X-ray diffraction can begin. The following workflow outlines the key stages.

workflow crystal Single Crystal Selection & Mounting data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Reduction & Integration (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation Structure Validation & Analysis (CIF File Generation) structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It should be free of cracks and other visible defects. The crystal is then mounted on a goniometer head, often using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their positions and intensities are recorded.

  • Data Reduction and Processing: The raw diffraction data are processed to index the diffraction spots (determine the unit cell parameters and crystal system), integrate the intensities of each spot, and apply corrections for experimental factors (e.g., absorption, polarization).

  • Structure Solution: This is the process of solving the "phase problem." For small molecules like the target compound, direct methods are typically successful in determining the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This involves adjusting atomic positions and thermal displacement parameters.

  • Validation and Analysis: The final structure is validated using various crystallographic metrics (e.g., R-factors) and checked for geometric reasonability. The final atomic coordinates and other crystallographic information are compiled into a Crystallographic Information File (CIF).

Part 3: Anticipated Structural Features

While the precise crystal structure is unknown, we can predict key features based on the known chemistry of the γ-butyrolactone ring and the carbamate functional group.

Conformation of the γ-Butyrolactone Ring

The five-membered γ-butyrolactone ring is not planar. It typically adopts one of two low-energy conformations: the "envelope" or the "twist" conformation. The specific conformation and the degree of puckering will be influenced by the bulky substituent at the 3-position. Conformational analysis of γ-valerolactone has shown an interconversion between two envelope conformations[2].

The Carbamate Group and Hydrogen Bonding

The carbamate group (-NH-C(=O)-O-) is a key feature that will likely dominate the crystal packing. The N-H group is a hydrogen bond donor, and the carbonyl oxygen and the ester oxygen are hydrogen bond acceptors. It is highly probable that the crystal structure will feature intermolecular hydrogen bonds, linking adjacent molecules into chains or sheets. The geometry of the carbamate group itself is expected to be relatively planar.

Expected Crystallographic Data

The following table summarizes the kind of quantitative data that would be obtained from a successful crystal structure determination. The values provided are hypothetical but representative for a small organic molecule.

ParameterAnticipated Value/InformationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)Reflects the chirality of the molecule and the symmetry of its arrangement.
a, b, c (Å)5-15 ÅThe dimensions of the unit cell.
α, β, γ (°)α=γ=90°, β>90° (Monoclinic)The angles of the unit cell.
Z2 or 4The number of molecules in the unit cell.
Bond Lengths (Å)C=O: ~1.21, C-N: ~1.34, C-O: ~1.45Provides direct evidence of bonding and electronic structure.
Hydrogen Bonds (Å, °)N-H···O=C, D···A ~2.8-3.2 Å, >150°Key intermolecular interactions that determine the crystal packing.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in its characterization as a chiral building block. This guide has outlined a comprehensive and scientifically rigorous pathway, from synthesis and crystallization to the final stages of structural analysis. By following these self-validating protocols, researchers in drug development and medicinal chemistry can elucidate the three-dimensional structures of this and other novel molecules. The resulting structural insights are invaluable for structure-activity relationship studies, computational modeling, and the rational design of new therapeutic agents.

References

  • Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Armarego, W. L. F., & Jones, R. A. Y. (1979). Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, 12, 1794-1798.
  • Papoular, R. J., Allouchi, H., Chagnes, A., & Agafonov, V. (2005). X-ray powder diffraction structure determination of gamma-butyrolactone at 180 K: phase-problem solution from the lattice energy minimization with two independent molecules. Acta Crystallographica Section B: Structural Science, 61(Pt 3), 312–320.
  • LookChem. (n.d.). benzyl [(3S,4S)-4-hydroxy-2-oxotetrahydrofuran-3-yl]carbamate. Retrieved from [Link]

  • Lee, J. H., Kim, J., & Kim, H. S. (2002). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Industrial Microbiology & Biotechnology, 28(4), 203–208.

Sources

A Technical Guide to Determining the Solubility of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from formulation to in vivo bioavailability.[1][2] (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-L-homoserine lactone, is a key synthetic intermediate used in the development of biologically active agents, including quorum sensing inhibitors and potential cysteine proteinase inactivators.[3][4][5] A thorough understanding of its solubility profile in various organic solvents is essential for designing robust crystallization processes, developing stable formulations, and ensuring reliable analytical method development.

As specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive, field-proven framework for its experimental determination. We present a detailed methodology grounded in the principles of thermodynamic equilibrium, focusing on the gold-standard isothermal shake-flask method.[6][7] This document provides step-by-step protocols for experimental execution, sample analysis via High-Performance Liquid Chromatography (HPLC), and data interpretation, empowering researchers to generate accurate and reproducible solubility data.

Physicochemical Characterization and Solubility Predictions

Before embarking on experimental measurements, a structural analysis of this compound provides critical insights into its expected solubility behavior.

  • Structure: The molecule consists of a polar γ-butyrolactone ring, a carbamate linker, and a nonpolar benzyl group.[8][9]

  • Polarity: The presence of ester and carbamate functionalities, including two carbonyl groups (C=O) and a secondary amine (N-H), introduces significant polarity and the capacity for hydrogen bonding. The lactone oxygen and carbonyl oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

  • Nonpolar Character: The benzyl group provides a significant nonpolar, aromatic region.

  • Amphiphilicity: This combination of polar and nonpolar regions makes the molecule amphiphilic.

Expected Solubility Trends: Based on the "like dissolves like" principle, we can predict the following:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the polar functionalities. A supplier datasheet indicates solubility in chloroform.[3]

  • Moderate Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol) and in moderately polar solvents such as acetone and ethyl acetate.

  • Low Solubility: Expected in nonpolar solvents like hexanes and toluene, which cannot effectively interact with the polar lactone and carbamate groups.

The Cornerstone of Measurement: Thermodynamic Equilibrium Solubility

For drug development, the most relevant solubility measurement is the thermodynamic equilibrium solubility . This is defined as the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[10][11] This value is distinct from kinetic solubility, which is often measured in high-throughput screening but can be misleading as it may not represent a stable state.[1][10]

The most reliable method for determining thermodynamic solubility is the isothermal saturation shake-flask method .[7][12] This method ensures that the system has reached a true equilibrium, providing a robust and reproducible value.[12][13]

Experimental Design: The Isothermal Shake-Flask Protocol

This section details the authoritative protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound: Solid, crystalline material with purity ≥95%.[5][9]

  • Solvents: HPLC-grade or equivalent purity for the selected panel (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Chloroform, Toluene, Heptane).

  • Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, volumetric flasks, pipettes, syringe filters (0.22 µm PTFE or nylon), and an HPLC system with a UV detector.[14][15]

Workflow for Solubility Determination

The following diagram outlines the key stages of the experimental process.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation prep1 Add excess solid compound to a known volume of solvent in a sealed vial. equil1 Agitate vial on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (24-72 hours). prep1->equil1 equil2 Periodically sample supernatant (e.g., at 24h, 48h, 72h) to confirm equilibrium is reached. equil1->equil2 Monitor sep1 Allow vials to stand, then centrifuge to pellet undissolved solid. equil2->sep1 sep2 Carefully withdraw an aliquot of the clear supernatant. sep1->sep2 sep3 Filter the aliquot through a 0.22 µm syringe filter. sep2->sep3 analysis1 Dilute the filtered sample with a suitable mobile phase. sep3->analysis1 analysis2 Quantify concentration using a pre-validated HPLC method. analysis1->analysis2 analysis3 Calculate solubility (mg/mL) accounting for dilution. analysis2->analysis3 G node_result node_result start Initial Solubility Data (e.g., 24h) check_equilibrium Concentration at 48h matches 24h value? start->check_equilibrium check_replicates Replicate values (n≥3) consistent? check_equilibrium->check_replicates Yes re_equilibrate Action: Continue Equilibration (e.g., to 72h) check_equilibrium->re_equilibrate No check_solid Post-experiment solid phase matches initial phase? check_replicates->check_solid Yes re_run Action: Re-run Experiment (Check for errors) check_replicates->re_run No final_result Data is Validated and Trustworthy check_solid->final_result Yes investigate_solid Action: Investigate Polymorphism or Solvate Formation check_solid->investigate_solid No

Sources

Methodological & Application

Synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the N-protection of the commercially available (S)-α-amino-γ-butyrolactone hydrobromide using benzyl chloroformate under biphasic Schotten-Baumann conditions. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines characterization methods, and discusses the significance of this class of compounds.

Introduction: The Significance of N-Protected Homoserine Lactones

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-cell communication in bacteria that regulates processes such as biofilm formation and virulence factor expression.[1][2][3] Consequently, synthetic analogues of AHLs are of significant interest to researchers developing novel anti-infective therapies.[1] The title compound, this compound, serves as a key intermediate for the synthesis of diverse N-substituted homoserine lactone libraries. The benzyloxycarbonyl (Cbz) protecting group is a robust yet readily cleavable moiety, making it ideal for multi-step syntheses in drug discovery programs.[4][5] The carbamate functional group itself is a prominent feature in numerous approved drugs, highlighting its importance in establishing critical drug-target interactions.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction under Schotten-Baumann conditions.[6][7] (S)-α-amino-γ-butyrolactone hydrobromide is deprotonated in situ by a mild base, typically sodium bicarbonate, to liberate the free amine. The nucleophilic amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent elimination of the chloride leaving group yields the desired N-Cbz protected product. The biphasic nature of the reaction, typically employing a mixture of an organic solvent and water, allows for the efficient separation of the product from the inorganic byproducts.

Reaction:

(S)-α-amino-γ-butyrolactone hydrobromide + Benzyl Chloroformate --(NaHCO₃, H₂O/DCM)--> this compound

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
(S)-α-amino-γ-butyrolactone hydrobromide≥98%
Benzyl chloroformate (Cbz-Cl)≥97%
Sodium bicarbonate (NaHCO₃)ACS Reagent Grade
Dichloromethane (DCM)ACS Reagent Grade
Deionized Water
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Ethyl AcetateACS Reagent Grade
HexanesACS Reagent Grade
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Ice bath
Separatory funnel500 mL
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh

Safety Precautions: Benzyl chloroformate is corrosive and lachrymatory. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-α-amino-γ-butyrolactone hydrobromide (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water (50 mL).

  • Cooling: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

  • Addition of Benzyl Chloroformate: To the cold, stirring suspension, add a solution of benzyl chloroformate (1.1 eq) in dichloromethane (50 mL) dropwise over 15-20 minutes. Ensure the internal temperature remains below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The product typically elutes at 20-40% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve (S)-α-amino-γ-butyrolactone·HBr and NaHCO₃ in H₂O Cool Cool to 0-5 °C Start->Cool Add_CbzCl Add Benzyl Chloroformate in DCM dropwise Cool->Add_CbzCl Stir Stir at RT for 12-16h Add_CbzCl->Stir Separate Separate Layers Stir->Separate Extract Extract Aqueous Layer with DCM Separate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Yield 75-90%
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.30 (m, 5H), 5.45 (br s, 1H), 5.15 (s, 2H), 4.50-4.40 (m, 1H), 4.35-4.25 (m, 2H), 2.70-2.55 (m, 1H), 2.40-2.25 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 175.5, 156.0, 136.0, 128.6, 128.3, 128.1, 67.3, 66.5, 51.0, 30.5
Mass Spectrometry (ESI+) m/z 236.08 [M+H]⁺, 258.06 [M+Na]⁺

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Discussion and Applications

The successful synthesis of this compound using this robust protocol provides a versatile intermediate for further chemical elaboration. The Cbz group can be readily removed by catalytic hydrogenolysis to yield the free amine, which can then be acylated with a variety of carboxylic acids or their derivatives to generate a library of N-acyl homoserine lactones. These compounds are invaluable tools for studying bacterial quorum sensing and for the development of quorum sensing inhibitors or agonists. Furthermore, the lactone ring is susceptible to ring-opening reactions, providing access to a range of functionalized γ-amino acid derivatives, which are important chiral building blocks in the synthesis of pharmaceuticals.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. This compound is a key building block for the synthesis of quorum sensing modulators and other biologically active molecules, making this protocol highly valuable for researchers in chemical biology and drug discovery.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • SciSpace. 1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • MDPI. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (a) Mass spectrum and fragmentation pattern of N-((Z)-11-octadecenoyl)homoserine lactone (Z11-C18:1-HSL). [Link]

  • PMC - NIH. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed. Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]

  • PubMed. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. [Link]

Sources

detailed protocol for synthesizing (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Abstract

This document provides a comprehensive, field-tested protocol for the chemical synthesis of this compound, a valuable chiral building block in medicinal chemistry and organic synthesis. The procedure starts from the commercially available (S)-α-Amino-γ-butyrolactone hydrochloride and employs a robust N-protection strategy using benzyl chloroformate under Schotten-Baumann conditions. This guide is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step instructions, explanations for critical experimental choices, safety precautions, and a complete workflow visualization to ensure reliable and reproducible results.

Introduction

This compound, also known as (S)-Cbz-α-amino-γ-butyrolactone, is a key chiral intermediate. The γ-butyrolactone (GBL) scaffold is a prevalent structural motif in numerous natural products and pharmacologically active molecules[1][2]. The presence of the benzyloxycarbonyl (Cbz) protecting group on the α-amino stereocenter makes this compound an ideal precursor for peptide synthesis and the construction of complex nitrogen-containing molecules, where the Cbz group can be selectively removed under mild hydrogenolysis conditions.

The synthetic strategy detailed herein is based on the nucleophilic substitution reaction at the amino group of L-homoserine lactone. The free amine is generated in situ from its hydrochloride salt and subsequently acylated with benzyl chloroformate. This method is widely applicable, cost-effective, and provides high yields of the desired product with excellent stereochemical fidelity.

Reaction Scheme

The overall transformation involves the N-protection of (S)-α-Amino-γ-butyrolactone hydrochloride (1) with benzyl chloroformate (2) in the presence of a mild base to yield the target compound (3).

Reaction Scheme for the synthesis of this compound

Scheme 1: Synthesis of this compound (3) from (S)-α-Amino-γ-butyrolactone hydrochloride (1).

Materials and Reagents

All quantitative data for the synthesis are summarized in the table below. Reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.CAS No.Supplier
(S)-α-Amino-γ-butyrolactone HCl (1)C₄H₈ClNO₂137.575.00 g36.351.023410-24-4Sigma-Aldrich
Benzyl Chloroformate (Cbz-Cl) (2)C₈H₇ClO₂170.596.81 g (5.7 mL)39.981.1501-53-1Acros Organics
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.019.16 g109.03.0144-55-8Fisher Scientific
1,4-DioxaneC₄H₈O₂88.1150 mL--123-91-1VWR
Deionized WaterH₂O18.0250 mL--7732-18-5-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~250 mL--141-78-6J.T.Baker
1 M Hydrochloric Acid (HCl)HCl36.46~50 mL--7647-01-0-
Brine (Saturated NaCl)NaCl58.44~50 mL--7647-14-5-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g--7757-82-6EMD Millipore

Required Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (100 mL)

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Recrystallization dish and filtration apparatus (Büchner funnel)

Detailed Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of the target compound.

Step 1: Reaction Setup
  • Charge a 250 mL three-necked round-bottom flask with (S)-α-Amino-γ-butyrolactone hydrochloride (1 ) (5.00 g, 36.35 mmol) and a magnetic stir bar.

  • Add deionized water (50 mL) and 1,4-dioxane (50 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Equip the flask with a thermometer and a dropping funnel.

  • Cool the flask in an ice-water bath to an internal temperature of 0–5 °C.

Step 2: Reagent Addition and Reaction
  • While maintaining the temperature at 0–5 °C, add sodium bicarbonate (9.16 g, 109.0 mmol) to the reaction mixture in small portions over 15 minutes. Effervescence will be observed.

    • Causality: Sodium bicarbonate acts as a base to neutralize the hydrochloride salt of the starting material, liberating the free amine nucleophile. It also neutralizes the HCl generated during the reaction. Using a mild base like NaHCO₃ prevents unwanted hydrolysis of the lactone ring or the benzyl chloroformate reagent.

  • Add benzyl chloroformate (2 ) (5.7 mL, 39.98 mmol) to the dropping funnel.

  • Add the benzyl chloroformate dropwise to the vigorously stirred reaction mixture over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

    • Causality: Slow, dropwise addition is crucial to control the exothermic reaction and minimize potential side reactions, such as the formation of dipeptides or decomposition of the acylating agent.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring vigorously for 12-16 hours (overnight).

Step 3: Reaction Monitoring
  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Eluent System: 1:1 Ethyl Acetate / Hexane.

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • The reaction is complete when the starting amine spot (visualized by stain, low Rf) is no longer visible. The product will appear as a new, higher Rf spot that is UV active.

Step 4: Work-up and Extraction
  • Once the reaction is complete, pour the mixture into a 500 mL separatory funnel.

  • Add 100 mL of ethyl acetate and shake vigorously. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove any unreacted amine and residual base).

    • 50 mL of deionized water.

    • 50 mL of brine (to break any emulsions and begin the drying process).

  • Dry the organic layer over anhydrous sodium sulfate (~10 g), swirl, and let it stand for 20 minutes.

  • Filter off the drying agent and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a white solid or a viscous oil that solidifies upon standing.

Step 5: Purification
  • The crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene.

  • Slowly add hexanes until the solution becomes cloudy.

  • Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator (4 °C) for several hours to induce crystallization.

  • Collect the white, crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Expected Yield: 7.5 - 8.2 g (88-96%).

  • Melting Point: 118-120 °C.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from setup to final product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Starting Material (Compound 1) in H₂O/Dioxane prep2 Cool to 0-5 °C in Ice Bath prep1->prep2 react1 Add NaHCO₃ (Base) prep2->react1 Maintain Temp. react2 Add Cbz-Cl (2) Dropwise react1->react2 react3 Warm to RT Stir Overnight react2->react3 workup1 Extract with Ethyl Acetate (3x) react3->workup1 TLC Confirms Completion workup2 Wash Organic Layer (HCl, H₂O, Brine) workup1->workup2 workup3 Dry with Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Recrystallize from EtOAc/Hexanes workup4->purify1 purify2 Filter and Dry purify1->purify2 final_product Pure Product (3) purify2->final_product

Sources

The Strategic Application of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Chiral Building Block

In the landscape of modern drug discovery, the quest for enantiomerically pure and conformationally constrained scaffolds is paramount. These structural motifs serve as the cornerstone for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the γ-butyrolactone core has emerged as a "privileged structure," prevalent in a myriad of natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antibiotic, and anticancer properties.[1] (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a chiral derivative of this important heterocyclic system, represents a highly valuable and versatile building block for medicinal chemists. Its unique trifunctional nature—comprising a reactive lactone, a stereodefined amine protected with a readily cleavable benzyloxycarbonyl (Cbz) group, and a constrained five-membered ring—renders it an ideal starting material for the synthesis of complex molecular architectures, particularly peptidomimetics. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols to facilitate its synthesis and utilization in a research setting.

Core Significance in Medicinal Chemistry: A Gateway to Peptidomimetic Scaffolds

The primary application of this compound in medicinal chemistry lies in its role as a precursor to γ-amino acid derivatives and other chiral synthons. The Cbz-protected amine at the C3 position, with its defined (S)-stereochemistry, is crucial for constructing molecules that mimic the three-dimensional structure of peptide backbones. This is of particular importance in the design of enzyme inhibitors, where precise stereochemical control is essential for effective binding to the chiral active site of the target protein.

A salient example of the utility of the core γ-butyrolactone scaffold is in the development of HIV-1 protease inhibitors . This class of antiretroviral drugs functions by blocking the action of HIV-1 protease, an enzyme critical for the maturation of the virus.[2] Many potent HIV-1 protease inhibitors, such as Amprenavir, incorporate a hydroxyethylamine isostere, a key structural motif that mimics the transition state of peptide bond hydrolysis. The synthesis of these isosteres often employs chiral building blocks derived from or analogous to the (S)-3-amino-γ-butyrolactone core.

The general strategy involves the nucleophilic opening of the lactone ring by an appropriate amine, followed by further functionalization. This approach allows for the introduction of diverse side chains and the construction of complex molecular frameworks with precise stereochemical control, a critical factor for potent and selective enzyme inhibition.

Synthetic Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved from the commercially available (S)-3-amino-γ-butyrolactone hydrochloride. This protocol details the protection of the amino group using benzyl chloroformate under Schotten-Baumann conditions.

Reaction Scheme:

Synthesis of this compound start (S)-3-amino-gamma-butyrolactone hydrochloride reagents + Benzyl Chloroformate (Cbz-Cl) + NaHCO3 (aq) start->reagents product This compound reagents->product

A schematic for the synthesis of the target compound.

Materials:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
(S)-3-amino-γ-butyrolactone hydrochloride137.565.0 g36.3
Benzyl chloroformate (Cbz-Cl)170.596.8 g (5.8 mL)39.9
Sodium bicarbonate (NaHCO₃)84.019.2 g109.5
Dichloromethane (DCM)-100 mL-
Water (deionized)-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-amino-γ-butyrolactone hydrochloride (5.0 g, 36.3 mmol) in a solution of sodium bicarbonate (9.2 g, 109.5 mmol) in 100 mL of deionized water. Cool the solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: To the cooled, stirring solution, add benzyl chloroformate (5.8 mL, 39.9 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4 hours. A white precipitate may form during the reaction.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes to afford this compound as a white solid.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Application in Peptidomimetic Synthesis - Nucleophilic Ring Opening

This protocol illustrates a key application of this compound: the nucleophilic ring-opening of the lactone by an amine to generate a γ-amino-β-hydroxy amide, a precursor to hydroxyethylamine isosteres.

Reaction Scheme:

Nucleophilic Ring Opening start This compound reagents + Benzylamine (or other primary amine) start->reagents product (S)-benzyl (1-(benzylamino)-1-oxo-4-hydroxybutan-2-yl)carbamate reagents->product

A schematic for the nucleophilic ring opening of the lactone.

Materials:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
This compound235.242.35 g10.0
Benzylamine107.151.18 g (1.2 mL)11.0
Tetrahydrofuran (THF), anhydrous-50 mL-
Saturated aqueous ammonium chloride (NH₄Cl)-30 mL-
Ethyl acetate-100 mL-
Brine-30 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.35 g, 10.0 mmol) in 50 mL of anhydrous tetrahydrofuran.

  • Addition of Amine: Add benzylamine (1.2 mL, 11.0 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding 30 mL of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ring-opened product.

Expected Yield: 85-95%

Visualization of the Synthetic Utility

The following workflow diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Synthetic Utility Workflow cluster_synthesis Synthesis of the Key Intermediate cluster_application Application in Medicinal Chemistry A (S)-3-amino-gamma-butyrolactone HCl B This compound A->B Cbz Protection C Ring-Opened Intermediate (gamma-amino-beta-hydroxy amide) B->C Nucleophilic Ring Opening D Hydroxyethylamine Isostere C->D Further Functionalization E HIV Protease Inhibitors & other Peptidomimetics D->E Incorporation into Target Molecule

Workflow of the synthesis and application of the title compound.

Conclusion and Future Perspectives

This compound is a chiral building block of significant strategic importance in medicinal chemistry. Its well-defined stereochemistry and versatile reactivity provide a reliable and efficient entry point for the synthesis of complex peptidomimetic scaffolds. The protocols detailed herein offer a practical guide for the preparation and application of this valuable intermediate. As the demand for novel, stereochemically defined therapeutics continues to grow, the utility of such chiral building blocks will undoubtedly expand, finding applications in the development of inhibitors for a wide range of enzyme targets beyond HIV protease, as well as in the construction of other classes of bioactive molecules.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent progress in the development of HIV-1 protease inhibitors for the treatment of HIV/AIDS. Journal of Medicinal Chemistry, 59(11), 5172–5208.
  • Ghosh, A. K., & Fidanze, S. (2002). Syntheses of FDA approved HIV protease inhibitors. Current Medicinal Chemistry, 9(18), 1647-1669.
  • Kim, B. M., & So, S. M. (2001). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Organic Chemistry, 66(20), 6813-6815.
  • Lee, K., & Park, J. (2018). Recent Advances in the Synthesis of γ-Butyrolactones. Synthesis, 50(15), 2851-2871.
  • Ghosh, A. K., & Swanson, L. M. (2012). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 10(28), 5472-5481.
  • Ghosh, A. K., et al. (2008). An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors. The Journal of organic chemistry, 73(21), 8564-8572.
  • Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic letters, 4(8), 1303-1305.
  • Shin, J. Y., & Gmeiner, P. (2001). Stereoselective synthesis of β-amino-γ-butyrolactones. The Journal of organic chemistry, 66(25), 8632-8636.
  • Ghosh, A. K., et al. (2012). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of medicinal chemistry, 55(17), 7769-7779.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • US Patent 6,713,639 B1, "Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone".
  • PubChem Compound Summary for CID 697924, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.
  • PubChem Compound Summary for CID 54682461, Tipranavir.
  • McKeage, K., & Perry, C. M. (2009). Tipranavir: a review of its use in the management of HIV infection. Drugs, 69(4), 477-503.
  • Organic Syntheses, Coll. Vol. 10, p.49 (2004); Vol. 79, p.159 (2002).
  • Kang, S., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(6), 2769.
  • US Patent 4,523,026 A, "Synthesis of N-benzyloxycarbonyl-L-aspartic acid".
  • Chemistry of peptide synthesis. (2005). CRC press.
  • Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.

Sources

The Strategic Application of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, chirality is a paramount consideration. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they exhibit a specific three-dimensional arrangement. This structural specificity dictates that they will interact differently with the enantiomers (non-superimposable mirror images) of a drug molecule.[1][2] Consequently, the use of enantiomerically pure compounds is not merely an academic exercise but a critical factor in developing safer and more effective medicines.[1][3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, toxic.[1]

Chiral building blocks—enantiomerically pure molecules used as starting materials—are therefore indispensable tools for the modern medicinal chemist.[1][3][4] They provide a reliable and efficient pathway to complex chiral molecules, accelerating research and development by ensuring stereochemical control from the outset.[1][4] Among these crucial synthons is (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate , a versatile building block that offers a gateway to a variety of valuable chiral structures. This compound, also known as N-Cbz-L-homoserine lactone, incorporates a protected chiral amine on a γ-butyrolactone scaffold, making it an ideal precursor for synthesizing complex molecules, particularly polyamine analogs and chiral hydroxybutanamides.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35677-89-5[2][5]
Molecular Formula C₁₂H₁₃NO₄[2]
Molecular Weight 235.24 g/mol [2]
Appearance White to off-white solid[5]
Purity ≥95%[2][5]
Solubility Soluble in chloroform and other common organic solvents.[5]

Core Application: Synthesis of Chiral Polyamines via Lactone Ring-Opening

The primary utility of this compound lies in its function as a precursor to chiral 4-amino-3-hydroxybutyl structures. The γ-butyrolactone ring is susceptible to nucleophilic attack and ring-opening by amines, a reaction known as aminolysis.[6][7] This transformation is the cornerstone of its application, providing a straightforward method to introduce a stereochemically defined, functionalized four-carbon chain.

This strategy is particularly powerful for the synthesis of spermidine and spermine analogs, which are polyamines involved in numerous critical cellular processes.[3][6] By using the chiral lactone, chemists can precisely install substituents and control the stereochemistry of the resulting polyamine, which is crucial for studying structure-activity relationships.

The overall synthetic workflow can be visualized as a two-stage process:

  • Nucleophilic Ring-Opening (Aminolysis): An amine nucleophile attacks the carbonyl carbon of the lactone, opening the ring to form a linear hydroxy amide.

  • Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the amine is removed, typically through catalytic hydrogenation, to reveal the free amine.

G cluster_0 Stage 1: Ring-Opening cluster_1 Stage 2: Deprotection & Further Modification A (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate C Chiral N-Cbz-Protected Hydroxybutanamide Intermediate A->C Aminolysis B Primary or Secondary Amine (R-NH₂) B->C D Final Chiral Product (e.g., Spermidine Analog) C->D Cbz Deprotection E H₂, Pd/C E->D

Caption: General workflow for utilizing the chiral building block.

Detailed Application Protocol: Synthesis of a Chiral Hydroxybutanamide Derivative

This protocol describes a representative procedure for the ring-opening of this compound with a primary amine, such as 1,3-diaminopropane, to generate a key intermediate for spermidine analog synthesis. The methodology is adapted from established principles of lactone aminolysis, which can be accelerated by catalysts.[6][7]

Principle of the Method

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl of the lactone. The strained five-membered ring readily opens to form a stable amide bond, yielding the corresponding 4-hydroxy-3-(S)-[(benzyloxycarbonyl)amino]butanamide derivative. While the reaction can proceed thermally, the use of a thiourea catalyst can significantly accelerate the process under mild conditions.[6]

G cluster_mech Mechanism of Aminolysis start Lactone + Amine intermediate Tetrahedral Intermediate (unstable) start->intermediate Nucleophilic Attack product Ring-Opened Hydroxy Amide intermediate->product Ring Opening

Caption: Simplified mechanism of lactone aminolysis.

Materials and Equipment
  • This compound (1.0 eq)

  • 1,3-Diaminopropane (1.5 eq)[8]

  • N,N'-(3,5-bis(trifluoromethyl)phenyl)thiourea (Schreiner's catalyst, 0.1 eq, optional)

  • Anhydrous Acetonitrile (CD₃CN for NMR monitoring if desired)[6]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (e.g., 235 mg, 1.0 mmol) and the thiourea catalyst (if used, e.g., 37 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL) to the flask and stir the mixture until all solids are dissolved.

  • Nucleophile Addition: Slowly add 1,3-diaminopropane (e.g., 111 mg, 1.5 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the starting lactone. The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be applied to increase the rate if necessary.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess diamine, followed by saturated aqueous sodium bicarbonate (20 mL), and finally brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(3-aminopropyl)-3-(S)-((benzyloxycarbonyl)amino)-4-hydroxybutanamide.

Subsequent Deprotection Step

The resulting Cbz-protected amine can be deprotected to yield the free primary amine, which is often the desired final product or an intermediate for further functionalization.

  • Setup: Dissolve the purified Cbz-protected product in methanol or ethanol.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10% by weight) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, wash the pad with methanol, and concentrate the filtrate under reduced pressure to yield the final deprotected product.

Conclusion

This compound is a high-value chiral building block that provides an efficient entry point to enantiomerically pure, functionalized molecules. Its utility is primarily demonstrated in the synthesis of chiral polyamine analogs through a robust and predictable aminolysis reaction. The protocols outlined herein provide a clear framework for researchers and drug development professionals to leverage this synthon in their synthetic campaigns, enabling the precise construction of complex molecular architectures with controlled stereochemistry, a fundamental requirement for the discovery of next-generation therapeutics.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • Collins, I. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • BenchChem. (2025). Synthesis Protocol for N-(3-Oxodecanoyl)-L-homoserine Lactone: An Essential Quorum Sensing Molecule.
  • AdipoGen Life Sciences. (n.d.). N-Z-L-Homoserine lactone.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Miller, B. L., et al. (n.d.). Thiourea-catalyzed aminolysis of N-acyl homoserine lactones. RSC Publishing.
  • Bergeron, R. J., et al. (n.d.). Spermexatin and spermexatol: new synthetic spermidine-based siderophore analogues. PubMed.
  • Khomutov, A. R., et al. (n.d.).
  • BenchChem. (2025). Protocol for the Aminolysis of γ-Butyrolactone to Yield 4-Hydroxybutanamide.
  • Wikipedia. (n.d.). 1,3-Diaminopropane.
  • Request PDF. (2025, August 6). A mild method for ring-opening aminolysis of lactones.

Sources

Application Notes and Protocols for N-Cbz Protection of Amines Using Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals, the selective modification of functional groups is paramount. Amine groups, being nucleophilic and basic, often require temporary masking or "protection" to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a revolutionary development that enabled controlled, stepwise peptide synthesis for the first time.[1] Its enduring utility is rooted in its robust stability across a wide range of conditions and the diverse, yet specific, methods available for its introduction and removal.[1][2]

This guide provides a comprehensive overview and detailed experimental protocols for the N-protection of amines using the classical reagent, benzyl chloroformate (Cbz-Cl). We will delve into the underlying mechanism, provide step-by-step procedures for various substrates, and offer insights into reaction optimization and troubleshooting.

Mechanism of N-Cbz Protection

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate.[3][4] This forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom, typically by a base present in the reaction mixture. This process results in the formation of a stable carbamate and liberates one equivalent of hydrochloric acid (HCl), which must be neutralized to drive the reaction to completion.[3][5]

The reaction is often performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base (like NaOH or Na₂CO₃) to neutralize the generated HCl.[2][3][5][6]

Caption: Figure 1. Mechanism of N-Cbz Protection

Reagents and Equipment

Reagents
  • Amine or Amino Acid (Substrate)

  • Benzyl Chloroformate (Cbz-Cl)[7]

  • Base: Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), or an organic base like triethylamine (Et₃N) or DIPEA.

  • Solvent: Dioxane, tetrahydrofuran (THF), ethyl acetate (EtOAc), dichloromethane (DCM), or a biphasic system (e.g., Dioxane/Water, THF/Water).[3]

  • Acids for work-up: 1 M Hydrochloric acid (HCl) or similar.

  • Salts for work-up: Saturated sodium bicarbonate solution, brine.

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvents for extraction and purification: Diethyl ether (Et₂O), ethyl acetate (EtOAc), hexanes, etc.

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (chromatography column, recrystallization flasks)

  • Thin Layer Chromatography (TLC) plate and chamber

  • Standard laboratory safety equipment: fume hood, safety glasses, lab coat, appropriate gloves.[8]

Experimental Protocols

Protocol 1: General Protection of a Primary/Secondary Amine

This protocol is suitable for simple aliphatic or aromatic amines that are soluble in common organic solvents.

  • Reaction Setup : In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., THF, dioxane, or DCM; approx. 0.2-0.5 M). Add an organic base like triethylamine (1.5 equivalents).

  • Cooling : Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize the hydrolysis of the benzyl chloroformate.[9]

  • Reagent Addition : Add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the cooled solution over 15-30 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion.

  • Monitoring : Monitor the reaction progress by TLC. Check for the consumption of the starting amine. The Cbz-protected product is typically less polar than the starting amine.

  • Work-up :

    • Filter the reaction mixture to remove the ammonium salt precipitate.

    • Transfer the filtrate to a separatory funnel and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Cbz-protected amine.[1]

  • Purification : Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is standard for amino acids, which are typically soluble in aqueous base.[1][10]

  • Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1-2 M aqueous solution of sodium hydroxide or sodium carbonate (2.5 equivalents) in a flask.[1][9] Cool the solution to 0 °C in an ice bath. Rationale: One equivalent of base deprotonates the carboxylic acid, while the remainder neutralizes the HCl generated during the reaction.[9]

  • Reagent Addition : While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1] The reaction can be biphasic, so vigorous stirring is essential.

  • Reaction : Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Work-up :

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1][9] The desired product remains in the aqueous layer as its carboxylate salt.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1 M or concentrated HCl.[1][9] The Cbz-protected amino acid will precipitate as a white solid.

  • Isolation :

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.[9]

    • If the product is an oil or does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).[1]

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Cbz-protected amino acid.[1]

Data Presentation: Reaction Conditions Summary

Substrate TypeReagent (equiv.)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical YieldReference
Primary/Secondary AmineCbz-Cl (1.1)Et₃N (1.5)THF or DCM0 → RT2-4>90%[3],[11]
Amino Acid (e.g., Glycine)Cbz-Cl (1.1)Na₂CO₃ (2.5)Dioxane/H₂O0 → RT2-485-95%[1],[9]
AnilineCbz-Cl (1.1)NaHCO₃ (2.0)THF/H₂O0 → RT2-20~90%[3]

Workflow Visualization

Experimental Workflow Figure 2. General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Dissolve Amine in Solvent with Base Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Cbz-Cl Dropwise Cool->Add React 4. Stir at RT Add->React Monitor 5. Monitor by TLC React->Monitor Quench 6. Quench/Filter Monitor->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Dry 8. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify Crude Product (Chromatography/Recrystallization) Concentrate->Purify Characterize 11. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Figure 2. General Experimental Workflow

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Decomposed Cbz-Cl : Reagent is sensitive to moisture and heat.[12][13][14]Use a fresh bottle of Cbz-Cl or purify by distillation under reduced pressure.[14] Store properly at 2-8°C under an inert atmosphere.[8][14]
Hydrolysis of Cbz-Cl : Base is too strong or added too quickly, especially in aqueous media.For amino acids, add Cbz-Cl and base simultaneously but separately to the cooled amino acid solution.[9][15] Ensure the temperature is kept low (0-5 °C).
Incorrect Work-up (Amino Acids) : Product remains in the aqueous layer as a salt.Ensure the aqueous layer is acidified to pH 1-2 before extracting with an organic solvent.[1][9]
Multiple Products Observed Over-reaction : Formation of di-Cbz protected primary amines or side reactions.Use only a slight excess of Cbz-Cl (1.1 eq). Ensure slow addition at low temperature.
Substrate Decomposition : Reaction conditions are too harsh.Use a milder base (e.g., NaHCO₃ instead of NaOH) or a non-aqueous system with an organic base.
Starting Material Remains Insufficient Reagent : Not enough Cbz-Cl was used.Increase the equivalents of Cbz-Cl to 1.2-1.5.
Insufficient Base : HCl byproduct was not fully neutralized, protonating the starting amine.Ensure at least 2 equivalents of base are used for amino acids and 1.5 for other amines.

Safety Precautions

Benzyl chloroformate is a toxic, corrosive, and lachrymatory substance.[12][16] It may cause severe burns to the skin, eyes, and respiratory tract.[8][16] It is also moisture-sensitive and decomposes in water to produce corrosive HCl gas.[12][13][14]

  • Handling : Always handle benzyl chloroformate in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[8][17]

  • Storage : Store benzyl chloroformate in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place, typically a refrigerator rated for chemical storage (2-8°C).[8][14]

  • Spills : In case of a spill, evacuate the area. Neutralize small spills with sodium bicarbonate before cleanup.

  • Fire : Benzyl chloroformate is a combustible liquid.[17] Use dry chemical or CO₂ extinguishers. DO NOT USE WATER , as it reacts with the compound.[17] Fire may produce poisonous gases like phosgene and HCl.[12][17]

Always consult the Safety Data Sheet (SDS) for benzyl chloroformate before use.[8][18]

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Safety Guideline: BENZYL CHLOROFORMATE, STAB. (n.d.). ChemTrack.org. Retrieved from [Link]

  • Safety Data Sheet: Benzyl chloroformate. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Common Name: BENZYL CHLOROFORMATE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). Wikipedia. Retrieved from [Link]

  • Glutamic acid protection using cbz? (2018). ResearchGate. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). Grokipedia. Retrieved from [Link]

  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. (2016). International Journal of ChemTech Research. Retrieved from [Link]

  • Protecting Groups. (2017). Lokey Lab Protocols, Wikidot. Retrieved from [Link]

  • Process for the synthesis of peptides. (1957). Google Patents.
  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (2012). ResearchGate. Retrieved from [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • An Excellent Method for Cbz-Protection of Amines. (2005). ResearchGate. Retrieved from [Link]

  • An Excellent Method for Cbz-protection of Amines. (2005). Chemistry Letters, Oxford Academic. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Large-Scale Synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and technical insights for the large-scale synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a valuable chiral building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a robust and scalable methodology.

Introduction: Significance and Synthetic Strategy

This compound, also known as N-Cbz-(S)-3-amino-γ-butyrolactone or N-Cbz-(S)-homoserine lactone, is a key intermediate in the synthesis of a variety of biologically active molecules. The inherent chirality of the γ-butyrolactone ring and the presence of the readily cleavable benzyloxycarbonyl (Cbz) protecting group make it a versatile synthon for the introduction of a stereodefined α-amino-γ-butyrolactone moiety.

Our synthetic strategy is a two-stage process. The first stage involves the synthesis of the precursor, (S)-3-amino-γ-butyrolactone, from a readily available and inexpensive chiral starting material, L-methionine. The second stage is the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions. This classic yet highly effective method is well-suited for large-scale production due to its reliability and the use of common and relatively inexpensive reagents.[1][2]

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway L_Methionine L-Methionine Homoserine_Lactone (S)-3-Amino-γ-butyrolactone (Homoserine Lactone) L_Methionine->Homoserine_Lactone Multi-step synthesis Final_Product This compound Homoserine_Lactone->Final_Product Cbz Protection (Schotten-Baumann)

Caption: Overall synthetic route from L-methionine.

Stage 1: Synthesis of (S)-3-Amino-γ-butyrolactone Hydrobromide

The synthesis of the key intermediate, (S)-3-amino-γ-butyrolactone, is adapted from established literature procedures.[3] This process involves the reaction of L-methionine with bromoacetic acid to yield (S)-homoserine lactone hydrobromide. This multi-step synthesis is a well-documented and scalable route to the desired chiral amine.

Stage 2: Large-Scale Synthesis of this compound

This stage focuses on the N-protection of the amine. The Schotten-Baumann reaction provides a robust and scalable method for the acylation of amines.[1][2][4] In this case, we will be reacting (S)-3-amino-γ-butyrolactone hydrobromide with benzyl chloroformate in a biphasic system with a suitable base to neutralize the hydrobromic acid starting material and the hydrochloric acid generated during the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion to form the stable carbamate product.

Reaction_Mechanism cluster_0 Reaction Scheme Amine R-NH2 Product R-NH-Cbz Amine->Product + Cbz-Cl - HCl CbzCl Cbz-Cl HCl HCl Reaction_Setup Reactor Jacketed Glass Reactor Cooling_Bath Cooling Bath Stirrer Overhead Stirrer Stirrer->Reactor Addition_Funnel Addition Funnel Addition_Funnel->Reactor Thermometer Thermometer Thermometer->Reactor

Caption: Schematic of the reaction setup for large-scale synthesis.

Step-by-Step Procedure
  • Charging the Reactor: In a suitable jacketed reactor equipped with an overhead stirrer, thermometer, and an addition funnel, add (S)-3-amino-γ-butyrolactone hydrobromide (1.0 eq.) and deionized water.

  • Basification: Cool the mixture to 0-5 °C using a cooling bath. Slowly add sodium bicarbonate (2.5-3.0 eq.) in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Solvent Addition: Add dichloromethane to the reactor.

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C and with vigorous stirring, add benzyl chloroformate (1.1-1.2 eq.) dropwise from the addition funnel over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

    • Collect the crystals by filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum to afford pure this compound.

Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance White to off-white crystalline solid
Melting Point 128-132 °C
Purity (HPLC) >98%

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or slightly increase the equivalents of benzyl chloroformate.
Product loss during work-upEnsure complete extraction and minimize transfers.
Impure Product Presence of unreacted starting materials or by-productsOptimize the purification/crystallization procedure. A silica gel column chromatography may be necessary for highly impure products.
Oily Product Incomplete crystallizationEnsure the use of dry solvents. Try different solvent systems for crystallization (e.g., dichloromethane/hexane, diethyl ether).

Conclusion

This guide provides a comprehensive and scalable protocol for the synthesis of this compound. By carefully controlling the reaction parameters and following the detailed procedure, researchers and production chemists can reliably produce this valuable chiral intermediate in high yield and purity. The use of the robust Schotten-Baumann reaction makes this process amenable to large-scale industrial production.

References

  • Synthesis of N-acylated homoserine lactones and halogenated analogues. Beilstein Journal of Organic Chemistry.
  • N-Acyl homoserine lactone. Wikipedia.
  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative P
  • Process for producing N-protected amino acid.
  • A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed.
  • Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity.
  • Chemistry Schotten Baumann Reaction.
  • Schotten–Baumann reaction. Wikipedia.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers.
  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction.
  • Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
  • Schotten Baumann Reaction. BYJU'S.
  • Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Schotten-Baumann Reaction.
  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis.

Sources

Mastering the Purification of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a key chiral intermediate, serves as a fundamental building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, a protected amino group on a lactone ring, is prevalent in numerous developmental drug candidates. The stereochemical integrity and absolute purity of this intermediate are paramount, as even minute impurities can lead to significant downstream consequences, including altered biological activity, increased toxicity, and complications in regulatory approval.

This comprehensive guide provides a detailed exploration of robust purification strategies for this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles governing each technique, empowering researchers to not only execute protocols but also to troubleshoot and adapt them to their specific synthetic outcomes. We will explore a multi-modal approach to purification, beginning with initial workup and culminating in high-purity material suitable for the most demanding applications in medicinal chemistry and drug development.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The efficacy of any purification strategy is contingent upon a thorough understanding of the potential impurities. The synthesis of this compound, typically involving the N-protection of (S)-α-amino-γ-butyrolactone, can generate a spectrum of side products. A proactive awareness of these impurities is the first step towards their successful removal.

Common Impurities and Their Origins:

ImpurityPotential OriginPhysicochemical Characteristics
Unreacted (S)-α-amino-γ-butyrolactone Incomplete N-protection reaction.Highly polar, water-soluble.
Benzyl Alcohol Hydrolysis of benzyl chloroformate or the Cbz-group.Moderately polar.
Dibenzyl Carbonate Dimerization of benzyl chloroformate.Non-polar.
Over-alkylated Products Reaction of the product with excess benzylating agent.Less polar than the desired product.
Ring-Opened Byproducts Hydrolysis of the lactone ring under basic or acidic conditions.Highly polar, potentially charged.

A Strategic Workflow for Purification

A sequential and multi-faceted purification workflow is essential to systematically remove the diverse range of potential impurities. The following diagram illustrates a logical progression from crude reaction mixture to a highly purified product.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Initial Impurity Removal Flash Flash Column Chromatography Workup->Flash Bulk Purification Recrystal Recrystallization Flash->Recrystal High-Purity Polishing HPLC Preparative HPLC (Optional) Recrystal->HPLC Ultra-High Purity Pure Pure Product (>99%) Recrystal->Pure HPLC->Pure

Figure 1: A strategic workflow for the purification of this compound.

Part 1: Initial Purification - Aqueous Workup and Liquid-Liquid Extraction

Principle: This initial step leverages the differential solubility of the desired product and various impurities in immiscible aqueous and organic phases. The goal is to remove highly polar and water-soluble byproducts, such as unreacted starting materials and salts.

Protocol:

  • Quenching the Reaction: Upon completion, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolution: Dissolve the residue in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove any unreacted amine).

      • Saturated aqueous NaHCO₃ (to neutralize any excess acid and remove acidic byproducts).

      • Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Expert Insights: The choice of organic solvent is critical. Ethyl acetate is often preferred due to its lower toxicity and environmental impact compared to DCM. However, DCM can be more effective in dissolving certain crude mixtures.

Part 2: Bulk Purification - Flash Column Chromatography

Principle: Flash column chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to drive the mobile phase through a stationary phase (typically silica gel). Separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. Less polar compounds generally elute faster than more polar compounds on a normal-phase silica column.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase for this application.

  • Mobile Phase Selection (TLC Analysis):

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Aim for an Rf value of approximately 0.2-0.3 for the desired product to ensure good separation.

    • Visualization: The Cbz-protected product and aromatic impurities can be visualized under UV light (254 nm).[1] For compounds lacking a UV chromophore, staining with potassium permanganate or p-anisaldehyde can be effective.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to achieve a firm, uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Elution:

    • Begin elution with a less polar mobile phase and gradually increase the polarity (gradient elution). This allows for the efficient removal of non-polar impurities first, followed by the elution of the product, and finally, the more polar impurities.

    • A typical gradient might be from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

Expert Insights: A common issue is the co-elution of impurities with similar polarity. A shallower gradient and a longer column can improve resolution in such cases. For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-treating the column with a solvent system containing a small amount of triethylamine (1-3%).[2]

Flash_Chromatography cluster_0 Setup cluster_1 Execution cluster_2 Outcome TLC 1. TLC for Mobile Phase Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect & Analyze Fractions Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Concentrate 7. Concentrate to Yield Purified Product Combine->Concentrate

Figure 2: Step-by-step workflow for flash column chromatography.

Part 3: High-Purity Polishing - Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in the solution (mother liquor).

Protocol:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Commonly used solvent systems for compounds of this type include ethyl acetate/hexanes, acetone/hexanes, or tert-butyl methyl ether.[3][4]

    • A two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point).

  • Dissolution:

    • Place the solid from flash chromatography in an Erlenmeyer flask.

    • Add a small amount of the chosen "good" solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent turbidity is observed. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Expert Insights: "Oiling out," where the compound separates as a liquid instead of a solid, can be a problem. This often occurs if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. If oiling out occurs, reheat the solution, add more of the "good" solvent, and allow it to cool more slowly.

Part 4: Optional Ultra-High Purity - Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: For applications requiring the highest level of purity (>99.5%), preparative HPLC can be employed as a final polishing step. This technique offers superior resolution compared to flash chromatography and can separate closely related impurities. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically used for compounds of this nature.

Protocol:

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition (e.g., acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid or formic acid) and gradient.

  • Column Selection: Choose a preparative-scale C18 column with an appropriate diameter and length for the amount of material to be purified.

  • Sample Preparation: Dissolve the sample from recrystallization in the initial mobile phase.

  • Purification: Inject the sample onto the preparative HPLC system and run the developed gradient.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final, highly pure product.

Expert Insights: While powerful, preparative HPLC is a lower-throughput and more expensive technique than flash chromatography and recrystallization. It is typically reserved for the final purification of small quantities of material where exceptional purity is required.

Conclusion: A Pathway to Purity

The purification of this compound is a critical process that demands a systematic and well-reasoned approach. By understanding the potential impurities and employing a multi-step purification strategy that combines the strengths of aqueous workup, flash chromatography, and recrystallization, researchers can consistently obtain this key intermediate in high purity. The protocols and expert insights provided in this guide are designed to empower scientists in drug development to achieve the stringent purity requirements necessary for advancing their research and development programs.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. Process for producing N-protected amino acid. US8357820B2.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. Purification of gamma-butyrolactone. JPS5927881A.
  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Biotage. Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. [Link]

  • Chemistry Stack Exchange. how to separate gamma-butyrolactone from N-methyl-2-pyrrolidone. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]

  • PubMed. Involvement of N-acyl-L-hormoserine lactone autoinducers in controlling the multicellular behaviour of Serratia liquefaciens. [Link]

  • ResearchGate. A Straightforward and Efficient Method for the Synthesis of Diversely Substituted β-Aminoketones and γ-Aminoalcohols from 3-(N,N-Dimethylamino)propiophenones as Starting Materials. [Link]

  • Google Patents.
  • ResearchGate. A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons. [Link]

  • Google Patents.

Sources

Application Notes & Protocols: Derivatization of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-(S)-α-amino-γ-butyrolactone, is a pivotal chiral building block in synthetic organic chemistry. Its structure, featuring a protected amine and a reactive lactone ring, offers multiple avenues for strategic derivatization. This document provides a comprehensive guide for researchers, outlining detailed protocols for the targeted modification of this molecule. We will explore derivatization at the carbamate nitrogen, reactions involving the lactone ring, and strategies for deprotection. The causality behind experimental choices, troubleshooting insights, and the logic for procedural steps are detailed to ensure reproducible and efficient outcomes in a research and drug development setting.

Introduction: The Strategic Value of a Versatile Chiral Precursor

This compound is derived from L-homoserine and serves as a conformationally constrained amino acid surrogate. The benzyloxycarbonyl (Cbz) protecting group provides robust protection for the amine under a wide range of conditions, yet it can be removed selectively, making it an excellent choice for multi-step synthesis.[1] The primary sites for derivatization are:

  • The Carbamate Nitrogen (N-H): The acidic proton on the carbamate nitrogen can be removed by a suitable base, rendering the nitrogen nucleophilic for subsequent alkylation or acylation reactions.

  • The Lactone Ring: The ester linkage of the γ-butyrolactone is susceptible to nucleophilic attack, leading to ring-opening reactions that can generate linear amino acid derivatives with diverse functionalities at the gamma position.[2]

  • The Cbz Group: Selective removal of the Cbz group liberates the primary amine, allowing for a host of new transformations, such as amide bond formation or reaction with other electrophiles.[1][3]

The strategic derivatization of this molecule is crucial in the synthesis of quorum sensing modulators, peptidomimetics, and other biologically active compounds.[4][5]

Derivatization Pathways Overview

The following diagram illustrates the primary strategies for derivatizing the title compound, which will be detailed in the subsequent sections.

Derivatization_Pathways cluster_main cluster_N Pathway A: N-Derivatization cluster_Ring Pathway B: Lactone Ring Opening cluster_Deprotection Pathway C: Deprotection Start (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate N_Alkylation N-Alkylation Start->N_Alkylation Base, R-X N_Acylation N-Acylation Start->N_Acylation Base, RCOCl Ring_Opening Nucleophilic Ring Opening Start->Ring_Opening Nu: Deprotection Cbz Removal Start->Deprotection H₂, Pd/C Further_Rxn_A Further_Rxn_A N_Alkylation->Further_Rxn_A Further Reactions Further_Rxn_B Further_Rxn_B N_Acylation->Further_Rxn_B Further Reactions Further_Rxn_C Further_Rxn_C Ring_Opening->Further_Rxn_C Further Reactions Further_Rxn_D Further_Rxn_D Deprotection->Further_Rxn_D Further Reactions

Caption: Key derivatization pathways for the title compound.

Pathway A: Derivatization at the Carbamate Nitrogen

Modification at the carbamate nitrogen is a common strategy to introduce substituents that can modulate biological activity or serve as handles for further chemistry.

Protocol: N-Alkylation via Deprotonation

This protocol describes the introduction of an alkyl group onto the carbamate nitrogen. The core principle is the deprotonation of the N-H proton to form a potent nucleophile, which then attacks an alkyl halide.

Workflow Diagram

N_Alkylation_Workflow cluster_workflow N-Alkylation Experimental Workflow Start Dissolve Starting Material in THF Add_Base Add NaH (portion-wise) at 0°C Start->Add_Base Stir Stir for 30 min (Anion Formation) Add_Base->Stir Add_Electrophile Add Alkyl Halide (R-X) Stir->Add_Electrophile Warm Warm to RT Stir 4-16h Add_Electrophile->Warm Quench Quench with sat. NH₄Cl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Characterize Product Purify->Product

Caption: Step-by-step workflow for N-alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the carbamate nitrogen, generating a sodium salt and hydrogen gas. The excess is to ensure complete reaction. Safety Note: NaH reacts violently with water. Handle with care.

  • Anion Formation: Allow the reaction mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the nucleophilic anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Quenching: Cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: This step neutralizes any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield the N-alkylated product.

Data Summary Table:

Electrophile (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideNaHTHF0 to RT685-95
Benzyl BromideNaHTHF/DMF0 to RT1280-90
Allyl BromideKHMDSTHF-78 to RT488-97

Pathway B: Reactions Involving the Lactone Ring

The lactone ring can be opened by various nucleophiles to yield linear γ-hydroxy-α-amino acid derivatives, which are valuable synthetic intermediates.

Protocol: Ring Opening with Amines (Aminolysis)

This protocol details the ring-opening of the lactone with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Morpholine)

  • Methanol or Ethanol

  • Lewis Acid catalyst (optional, e.g., Yb(OTf)₃)

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M).

  • Addition of Nucleophile: Add the desired amine (2.0-3.0 eq) to the solution. A stoichiometric excess of the amine is used to drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature or heat gently (40-50°C) if necessary. The reaction is typically slower than N-alkylation and may require 12-48 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, remove the solvent and excess amine under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or silica gel chromatography to yield the Cbz-protected γ-hydroxy-α-amino amide.

Expertise & Causality:

  • The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the lactone.

  • The use of polar protic solvents like methanol can facilitate the reaction by stabilizing the tetrahedral intermediate.

  • For less reactive amines, a mild Lewis acid catalyst can be employed to activate the lactone carbonyl, making it more electrophilic.

Pathway C: Cbz Group Deprotection

Removing the Cbz group is a critical step to unmask the amine for subsequent reactions, such as peptide coupling. The most common and mildest method is catalytic hydrogenolysis.[3]

Protocol: Catalytic Hydrogenolysis

Materials:

  • Cbz-protected starting material

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite

Step-by-Step Protocol:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10 mol %) to the flask. Safety Note: Pd/C can be pyrophoric. Handle in a well-ventilated area and do not add to a flammable solvent in the presence of air. It is best to add the catalyst first and then the solvent under an inert atmosphere.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or place the flask in a Parr apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).[1]

  • Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 2-16 hours. The disappearance of the UV-active starting material is a good indicator.

  • Filtration: Upon completion, carefully vent the hydrogen and flush the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often used immediately in the next step without further purification.

Trustworthiness & Self-Validation:

  • Orthogonality: The Cbz group is stable to acidic and basic conditions, making its removal by hydrogenolysis orthogonal to many other protecting groups like Boc and Fmoc.[1][3]

  • Alternative Methods: If the molecule contains other functionalities sensitive to reduction (e.g., alkenes, alkynes), alternative deprotection methods such as using strong acids (HBr in acetic acid) or transfer hydrogenation (e.g., with ammonium formate) can be considered.[3][6] However, these methods can be harsher.

Applications in Drug Development

Derivatives of this compound are precursors to a wide range of biologically active molecules. For instance, N-acylated homoserine lactones are well-known quorum sensing molecules in Gram-negative bacteria.[7] Synthesizing analogs by derivatizing the core lactone allows for the development of quorum sensing inhibitors (quorum quenchers), which represent a novel anti-virulence strategy to combat bacterial infections without inducing resistance.[4][5] The ring-opened derivatives serve as building blocks for creating complex peptidomimetics and other chiral ligands.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Polymer Chemistry (RSC Publishing). (n.d.). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations.
  • MDPI. (n.d.). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens.
  • Abbas, H. A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. PMC - NIH.
  • Beilstein Journals. (n.d.). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators.

Sources

Application Notes and Protocols: (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate in Modern Synthesis

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure molecules is insatiable. The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, eliciting undesirable off-target effects. Consequently, the development of robust and predictable methods for asymmetric synthesis is a cornerstone of medicinal chemistry.

This compound, also known as N-Cbz-L-homoserine lactone, has emerged as a powerhouse chiral building block. Its rigidified γ-butyrolactone framework, coupled with the stereodefined amino group at the C3 position, provides a potent platform for the diastereoselective synthesis of a diverse array of valuable, non-proteinogenic amino acids and other complex chiral molecules. This guide provides an in-depth exploration of the applications of this versatile synthon, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Core Principles: The γ-Butyrolactone as a Chiral Scaffold

The synthetic utility of this compound is rooted in the predictable, diastereoselective ring-opening of the lactone with a wide range of nucleophiles. The inherent chirality of the starting material directs the stereochemical outcome of the reaction, allowing for the controlled installation of a new stereocenter.

A. The Mechanistic Underpinning of Stereoselectivity

The stereochemical outcome of the nucleophilic attack on the lactone carbonyl is governed by established principles of asymmetric induction, primarily the Felkin-Anh model. In this model, the nucleophile preferentially attacks the carbonyl carbon from the least hindered trajectory. The large benzyloxycarbonyl (Cbz) protecting group on the adjacent stereocenter orients itself to minimize steric interactions, thereby directing the incoming nucleophile to the opposite face of the molecule. This results in a high degree of diastereoselectivity in the formation of the new stereocenter.

II. Synthetic Applications: A Gateway to Diverse Chiral Molecules

The diastereoselective ring-opening of this compound provides access to a wide range of valuable chiral building blocks, most notably γ-amino-β-hydroxy acids. These motifs are found in numerous biologically active natural products and pharmaceuticals.

A. Synthesis of γ-Amino-β-Hydroxy Acid Derivatives

The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, is a cornerstone application. This transformation yields protected γ-amino-β-hydroxy acids with high diastereoselectivity.

Nucleophile (R-M)Product (Major Diastereomer)Typical Diastereomeric Ratio (dr)
Phenylmagnesium bromide(3R,4S)-4-(benzyloxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid>95:5
Methylmagnesium bromide(3R,4S)-4-(benzyloxycarbonylamino)-3-hydroxy-5-methylpentanoic acid>95:5
Lithium diphenylcuprate(3R,4S)-4-(benzyloxycarbonylamino)-3-hydroxy-5,5-diphenylpentanoic acid>98:2
Vinylmagnesium bromide(3R,4S)-4-(benzyloxycarbonylamino)-3-hydroxy-5-hexenoic acid>90:10

Table 1: Diastereoselective Ring-Opening with Various Nucleophiles.

workflow

III. Detailed Experimental Protocols

The following protocol provides a representative example of the diastereoselective ring-opening of this compound with a Grignard reagent.

Protocol 1: Synthesis of (3R,4S)-4-(Benzyloxycarbonylamino)-3-hydroxy-5-phenylpentanoic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the lactone in anhydrous THF (approximately 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add phenylmagnesium bromide (1.5 eq) dropwise to the cooled solution via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford the desired (3R,4S)-4-(benzyloxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid as a white solid.

Expected Outcome:

  • Yield: 80-90%

  • Diastereomeric Ratio: >95:5 (determined by ¹H NMR analysis of the crude product or chiral HPLC analysis of a suitable derivative).

IV. Conclusion and Future Outlook

This compound stands as a testament to the power of chiral pool synthesis. Its predictable reactivity and the high diastereoselectivity of its ring-opening reactions make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutics and other biologically active compounds. As the demand for stereochemically defined molecules continues to grow, the strategic application of such versatile chiral building blocks will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.

V. References

  • Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305. [Link]

  • Tennyson, R. L., Cortez, G. S., Galicia, H. J., Kreiman, C. R., Thompson, C. M., & Romo, D. (2002). A beta-lactone route to chiral gamma-substituted alpha-amino acids: application to the concise synthesis of (S)-alpha-azidobutyro lactone and a natural amino acid. Organic Letters, 4(4), 533–536. [Link]

  • Kim, M. J., & Choi, Y. K. (2001). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 281-286. [Link]

  • Wikipedia contributors. (2023, December 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968 , 9, 2195-2200. (Note: A general reference for the Felkin-Anh model, a specific URL for this foundational paper may not be readily available without a subscription, but it is a widely cited and established principle in organic chemistry.)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as Cbz-L-Homoserine lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, with a primary focus on addressing the issue of low product yield.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of peptidomimetics and other biologically active molecules. The synthesis typically involves the N-protection of the amino group of L-homoserine lactone with a benzyloxycarbonyl (Cbz or Z) group. While seemingly straightforward, this reaction can be prone to several pitfalls that lead to diminished yields. This guide provides a structured approach to identifying and resolving these issues, ensuring a more efficient and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound, and what are the typical yields?

The most prevalent method for this synthesis is the reaction of (S)-α-amino-γ-butyrolactone (L-homoserine lactone) with benzyl chloroformate (Cbz-Cl) under basic conditions. This is a classic Schotten-Baumann reaction adapted for amino acid protection.[1][2] The base, typically sodium carbonate or sodium bicarbonate, neutralizes the hydrochloric acid byproduct generated during the reaction.

Reported yields can vary significantly based on the specific conditions, purity of starting materials, and workup procedure. While high yields are achievable, it is not uncommon for researchers to experience lower than expected outcomes.

Q2: I am experiencing a significantly low yield. What are the initial checks I should perform?

When troubleshooting a low yield, a systematic evaluation of your experimental setup and reagents is the first critical step.

  • Reagent Quality:

    • Benzyl Chloroformate (Cbz-Cl): This reagent is highly reactive and susceptible to hydrolysis. Ensure that you are using a fresh bottle or one that has been stored under anhydrous conditions. Exposure to moisture will lead to the formation of benzyl alcohol and HCl, which will not react with the amine.

    • (S)-α-amino-γ-butyrolactone: The starting material is often supplied as a hydrochloride salt. It is crucial to effectively neutralize this salt to liberate the free amine for the reaction. Incomplete neutralization is a common cause of low conversion.

  • Reaction Conditions:

    • Anhydrous Conditions: Moisture can compete with the amine in reacting with Cbz-Cl, leading to the formation of byproducts.[3] Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions and prevent the decomposition of the highly reactive Cbz-Cl.[2]

Q3: What are the potential side reactions that could be lowering my yield?

Several side reactions can compete with the desired carbamate formation:

  • Hydrolysis of Benzyl Chloroformate: As mentioned, Cbz-Cl readily reacts with water. This not only consumes the reagent but also introduces acidic conditions that can affect the reaction.

  • Formation of Urea Byproducts: If the starting amine is not fully converted, it can react with the isocyanate intermediate, which can form from the decomposition of Cbz-Cl, leading to urea-like impurities.[4]

  • Over-alkylation: While less common in this specific synthesis, in other carbamate preparations, the product can sometimes be alkylated a second time.[5]

  • Ring Opening of the Lactone: The γ-butyrolactone ring can be susceptible to opening under strongly basic or acidic conditions, especially during workup. This will lead to the formation of the corresponding hydroxy acid derivative.

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to diagnosing and resolving low-yield issues.

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted (S)-α-amino-γ-butyrolactone after the reaction, consider the following:

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Action
Incomplete Neutralization of Amine Salt If the starting material is the hydrochloride salt, the free amine must be liberated for the reaction to proceed. Insufficient base will result in unreacted starting material.Use a slight excess of a suitable base (e.g., sodium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like triethylamine). Monitor the pH of the aqueous phase to ensure it remains basic throughout the addition of Cbz-Cl.
Poor Quality of Benzyl Chloroformate Cbz-Cl that has been exposed to moisture will have a lower effective concentration, leading to incomplete reaction.Use a fresh bottle of Cbz-Cl or purify older reagent by distillation under reduced pressure.
Insufficient Reaction Time or Temperature While the reaction is typically fast at low temperatures, insufficient stirring or very low temperatures might slow it down significantly.Allow the reaction to stir for a sufficient period (e.g., 2-4 hours) after the addition of Cbz-Cl and let it warm to room temperature.[2] Monitor the reaction progress by TLC or LC-MS.
Experimental Protocol: Optimizing Amine Neutralization and Cbz-Cl Addition
  • Dissolution: Dissolve (S)-α-amino-γ-butyrolactone hydrochloride (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]

  • Cbz-Cl Addition: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Monitoring: At regular intervals, take a small aliquot of the reaction mixture, quench it with a dilute acid, extract with an organic solvent, and analyze by TLC to monitor the disappearance of the starting amine.

Problem 2: Formation of Multiple Byproducts

If your crude product shows several spots on a TLC plate or multiple peaks in an LC-MS analysis, byproduct formation is likely the culprit.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Action
Presence of Water Water will hydrolyze Cbz-Cl to benzyl alcohol and can also lead to the formation of other byproducts.[3]Ensure all glassware is thoroughly dried. Use anhydrous solvents. Run the reaction under an inert atmosphere.
Incorrect Stoichiometry An excess of Cbz-Cl can lead to the formation of di-Cbz protected species or other side reactions. An excess of the amine can lead to urea formation.Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl. Ensure accurate measurement of all reagents.
Uncontrolled pH If the pH becomes too acidic, the amine will be protonated and unreactive. If it becomes too basic, the lactone ring may open.Maintain the pH of the reaction mixture between 8 and 10 using a buffer system if necessary.[6]
Problem 3: Product Loss During Workup and Purification

Even with a successful reaction, significant product loss can occur during the isolation and purification steps.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Action
Emulsion Formation During Extraction The presence of salts and other byproducts can lead to the formation of stable emulsions during aqueous workup, trapping the product.Add brine to the aqueous layer to break up emulsions. Filter the entire mixture through a pad of Celite.
Product Precipitation The product may have limited solubility in the extraction solvent, leading to precipitation at the interface.Use a solvent system in which the product is more soluble. You may need to perform multiple extractions with a larger total volume of solvent.
Decomposition on Silica Gel The slightly acidic nature of silica gel can potentially cause the degradation of acid-sensitive compounds during column chromatography.Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification method such as recrystallization.
Crystallization Issues The product may be difficult to crystallize, leading to low recovery of pure material.[7]Screen a variety of solvent systems for recrystallization. Consider using a seed crystal to induce crystallization.
Workflow for Optimized Workup and Purification

G A Reaction Mixture B Wash with Diethyl Ether to remove excess Cbz-Cl A->B C Acidify Aqueous Layer to pH 2 with 1 M HCl B->C D Extract with Ethyl Acetate (or other suitable solvent) C->D E Combine Organic Layers D->E F Wash with Brine E->F G Dry over Anhydrous Na2SO4 F->G H Filter and Concentrate G->H I Purify Crude Product (Recrystallization or Chromatography) H->I

Caption: Optimized workup and purification workflow.

Visualization of Key Processes

Troubleshooting Decision Tree

G Start Low Yield Observed Q1 Is there unreacted starting material? Start->Q1 A1_Yes Check Amine Neutralization and Cbz-Cl Quality Q1->A1_Yes Yes Q2 Are there multiple byproducts? Q1->Q2 No End Improved Yield A1_Yes->End A2_Yes Ensure Anhydrous Conditions and Control Stoichiometry/pH Q2->A2_Yes Yes Q3 Is the yield low after purification? Q2->Q3 No A2_Yes->End A3_Yes Optimize Workup and Purification Protocol Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • LookChem. (n.d.). benzyl [(3S,4S)
  • Leslie, A., Moody, T. S., Smyth, M., Wharry, S., & Baumann, M. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 379–384.
  • UreaKnowHow. (n.d.).
  • Reddit. (2023).
  • Leslie, A., Moody, T. S., Smyth, M., Wharry, S., & Baumann, M. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 379–384.
  • CymitQuimica. (n.d.). N-Cbz-L-homoserine lactone. CymitQuimica.
  • TGH, T., & et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 21(3), 267.
  • Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers.
  • Sapphire Bioscience. (n.d.). (S)-Benzyl (2-Oxotetrahydrofuran-3-yl)
  • Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone. Oakwood Chemical.
  • BenchChem. (2025). Synthesis Protocol for N-(3-Oxodecanoyl)-L-homoserine Lactone: An Essential Quorum Sensing Molecule. BenchChem.
  • Janssens, J. C. A., Metzger, K., Daniels, R., Ptacek, D., Verhoeven, T., Habel, L. W., Vanderleyden, J., De Vos, D. E., & De Keersmaecker, S. C. J. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 73(2), 535–544.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. NIH.
  • PubChem. (n.d.). (S)-Benzyl (2-oxotetrahydrofuran-3-yl)
  • PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • PubMed. (n.d.). Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function. PubMed.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Chemical-Suppliers. (n.d.). Your Inquiry on benzyl N-[(3S)
  • CP Lab Safety. (n.d.). (R)-Benzyl (2-oxotetrahydrofuran-3-yl)
  • Chemical-Suppliers. (n.d.). Your Inquiry on benzyl N-(2-oxotetrahydrofuran-3-yl)

Sources

common side products in the synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this critical synthetic step. Drawing from established chemical principles and extensive laboratory experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address the most common issues reported by our users. Each section explains the root cause of the problem and provides actionable protocols to mitigate it.

FAQ 1: Loss of Stereochemical Purity

Question: My final product shows significant racemization. What causes the loss of the (S)-stereochemistry at the C3 position, and how can I prevent it?

Answer:

Racemization at the α-carbon of the lactone is a critical and frequently encountered issue. The proton at this stereocenter is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of (S) and (R) enantiomers.

Root Cause Analysis:

The primary culprit is the basicity of the reaction medium, which is necessary for the standard Schotten-Baumann reaction to proceed. When using benzyl chloroformate (Cbz-Cl), a base is required to neutralize the HCl byproduct.[1] However, strong bases or elevated temperatures can readily deprotonate the α-carbon.

  • Mechanism of Racemization:

    Racemization cluster_products Racemic Mixture S_Isomer (S)-Isomer Enolate Planar Enolate Intermediate S_Isomer->Enolate + Base (e.g., OH⁻) - H⁺ Enolate->S_Isomer + H₂O (Re-protonation) R_Isomer (R)-Isomer Enolate->R_Isomer + H₂O (Re-protonation)

    Caption: Base-catalyzed epimerization at the C3 position.

Troubleshooting & Prevention Protocol:

Control of pH and temperature is paramount to preserving stereochemical integrity. While some racemization can be difficult to avoid completely, the following measures will significantly suppress it.

Table 1: Impact of Base and Temperature on Racemization

BaseTemperature (°C)Typical RacemizationRecommendation
Sodium Hydroxide25Moderate to HighNot recommended for this substrate.
Sodium Carbonate0 - 5Low to ModerateUse with caution; monitor reaction closely.
Sodium Bicarbonate 0 - 5 Minimal Recommended Condition: Provides sufficient basicity to neutralize HCl with a lower risk of epimerization.[1]

Recommended Protocol (Low-Racemization):

  • Dissolution: Dissolve (S)-α-amino-γ-butyrolactone hydrochloride in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise to the mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, separate the organic layer. Wash with cold 1M HCl, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Expert Tip: Using a pH meter to maintain the aqueous phase pH between 8.0 and 8.5 provides the best balance between efficient acylation and minimal racemization.

FAQ 2: Presence of a Higher Molecular Weight Impurity

Question: I'm observing a significant side product with a molecular weight corresponding to a dimer or oligomer of my starting material. What is this, and how can I avoid it?

Answer:

This impurity is likely a dipeptide or a short oligomer formed by the intermolecular aminolysis of the lactone ring. The free amine of one molecule of (S)-α-amino-γ-butyrolactone can act as a nucleophile and attack the electrophilic carbonyl carbon of the lactone in another molecule.

Root Cause Analysis:

This side reaction is competitive with the desired N-acylation. It is more prevalent under the following conditions:

  • High Concentration: Increased proximity of starting material molecules favors intermolecular reactions.

  • Delayed Cbz-Cl Addition: If the amine is left in a basic or even neutral solution for an extended period before the addition of benzyl chloroformate, self-reaction is more likely.

  • Insufficiently Reactive Acylating Agent: If the Cbz-Cl has partially hydrolyzed or is of poor quality, the slower N-acylation rate allows more time for the competing aminolysis.

  • Mechanism of Dimer Formation:

    Dimerization cluster_reactants Starting Material Monomer1 Molecule 1 (S)-α-amino-γ-butyrolactone (Nucleophile: -NH₂) Dimer Dipeptide Side Product Monomer1->Dimer Nucleophilic Attack Monomer2 Molecule 2 (S)-α-amino-γ-butyrolactone (Electrophile: Lactone C=O) Monomer2->Dimer

    Caption: Intermolecular aminolysis leading to dipeptide formation.

Troubleshooting & Prevention Protocol:

The key is to ensure the desired N-acylation reaction is significantly faster than the intermolecular aminolysis.

Recommended Protocol (Minimized Dimerization):

  • Controlled Addition: Instead of adding the Cbz-Cl to a solution of the amine, consider the "inverse addition" method. Prepare a solution of the benzyl chloroformate in your organic solvent and add the aqueous solution of the amine and base to it dropwise with vigorous stirring at 0 °C. This maintains a low concentration of the free amine at any given time.

  • Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M) to reduce the probability of intermolecular collisions.

  • Reagent Quality: Always use fresh, high-quality benzyl chloroformate. If in doubt, test a small amount for its reactivity before committing to a large-scale reaction.

FAQ 3: Product Instability During Work-up or Purification

Question: My product yield is low, and I've identified a compound consistent with the ring-opened Cbz-protected γ-hydroxy-α-aminobutyric acid. How did this happen?

Answer:

This side product results from the hydrolysis of the lactone ring, a reaction known as lactonolysis. The five-membered γ-butyrolactone ring is thermodynamically stable but can be opened under strongly basic or acidic conditions, especially at elevated temperatures.[2][3]

Root Cause Analysis:
  • Basic Hydrolysis: The most common cause is exposure to strong aqueous bases (e.g., NaOH, KOH) during the reaction or work-up. The hydroxide ion directly attacks the lactone carbonyl, leading to the formation of the corresponding carboxylate salt.

  • Acidic Hydrolysis: While slower, prolonged exposure to strong acids during work-up can also catalyze ring-opening.[4]

Table 2: pH-Dependent Stability of N-Acyl Homoserine Lactones

ConditionpH RangeRate of LactonolysisStability
Strongly Acidic< 2SlowRelatively stable for short periods, but prolonged exposure should be avoided.
Weakly Acidic to Neutral 3 - 7 Very Slow Optimal Stability: The lactone ring is most stable in this pH range.
Weakly Basic8 - 9ModerateSufficient for N-acylation, but prolonged reaction times or elevated temperatures increase the risk of hydrolysis.
Strongly Basic> 10RapidAvoid: Significant and rapid ring-opening will occur.
Troubleshooting & Prevention Protocol:

Meticulous control over pH during the entire process is essential.

Recommended Work-up Protocol:

  • Quenching: After the reaction is complete, avoid quenching with a strong base. If necessary to neutralize any remaining Cbz-Cl, use a saturated solution of sodium bicarbonate.

  • Acidification: During the acidic wash, use a pre-chilled, dilute acid (e.g., 1M HCl or a 5% citric acid solution) and perform the extraction quickly. Do not allow the product to sit in the acidic aqueous phase for an extended time.

  • Purification: When performing chromatography, ensure the silica gel is neutral. If the product is sensitive, consider using a buffer system in your eluent or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine.

  • Storage: Store the final product in a dry, cool environment. The presence of moisture can lead to slow hydrolysis over time.

FAQ 4: Minor, Co-eluting Impurities

Question: I have a few persistent minor impurities that are difficult to remove by column chromatography. What could they be?

Answer:

Besides the major side products discussed above, several minor impurities can arise from the reagents and reaction conditions.

Potential Minor Side Products:
  • Benzyl Alcohol: Benzyl chloroformate can hydrolyze, especially if it is old or has been exposed to moisture, to form benzyl alcohol.[5] This impurity is often co-polar with the desired product and can be challenging to separate.

    • Solution: Use fresh Cbz-Cl. If benzyl alcohol is present, it can sometimes be removed by a careful aqueous wash or by recrystallization if the product is a solid.

  • N,N-di-Cbz-Protected Amine: While the formation of a di-Cbz derivative on a primary amine is generally difficult under standard Schotten-Baumann conditions, it can occur if a very strong, non-nucleophilic base (like LiHMDS) and an excess of Cbz-Cl are used.[6] This is typically not an issue with NaHCO₃ or Na₂CO₃ but is something to be aware of if exploring alternative conditions.

    • Solution: Adhere to the recommended stoichiometry (1.0-1.1 equivalents of Cbz-Cl) and avoid overly strong bases.

  • Urea Derivatives: Symmetrical urea formation, while a common side reaction in some carbamate syntheses, is less prevalent in Cbz protections with benzyl chloroformate compared to methods involving isocyanates. Its formation is minimized by maintaining low temperatures and anhydrous conditions where possible.

Summary Workflow for High-Purity Synthesis

// Troubleshooting Nodes node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; T1 [label="Issue: Racemization"]; T2 [label="Issue: Dimerization"]; T3 [label="Issue: Ring Opening"];

edge [color="#EA4335", style=dashed, arrowhead=vee, constraint=false]; B -> T1 [label="Check: Temp/Base"]; C -> T2 [label="Check: Addition Order"]; F -> T3 [label="Check: pH/Time"]; }

Caption: Recommended workflow with key quality checkpoints.

References

  • Yates, P., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner. Journal of Bacteriology, 184(1), 255-261). [Link]

  • García-López, M. T., et al. (2004). First Practical Protection of Alpha-Amino Acids as N,N-benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 69(10), 3590-3592. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • BDMAEE. (2023, May 22). gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]

  • Royal Society of Chemistry. (2024, June 26). The synthesis of oligomers containing alternating C-glycosyl α-amino acids and.... [Link]

  • Chongqing Chemdad Co. (n.d.). Benzyl chloroformate. [Link]

  • National Institutes of Health. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • MDPI. (n.d.). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. [Link]

  • National Institutes of Health. (n.d.). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. [Link]

  • PubChem. (n.d.). Gamma-Butyrolactone. [Link]

  • PubMed. (n.d.). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. [Link]

  • Royal Society of Chemistry. (n.d.). From racemic precursors to fully stereocontrolled products: one-pot synthesis of chiral α-amino lactones and lactams. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. [Link]

  • Frontiers. (n.d.). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. [Link]

  • MDPI. (n.d.). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chiral building block. As a key intermediate in the development of various pharmaceuticals, ensuring a high-yield and high-purity synthesis is critical.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route involves two key steps: the protection of the amino group of (S)-(-)-α-Amino-γ-butyrolactone hydrochloride and the subsequent purification of the final product.

Issue 1: Low Yield of this compound

A lower than expected yield is a common challenge. Several factors throughout the experimental workflow can contribute to this issue.

Potential Causes & Solutions:

  • Incomplete Reaction: The protection of the amino group may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for a sufficient duration, typically 2-4 hours, or until the starting material is no longer detectable.[1]

  • Suboptimal pH: The reaction is sensitive to pH. A pH outside the optimal range of 8-10 can lead to side reactions or decomposition of the starting material or product.[2]

    • Solution: Carefully control the pH of the reaction mixture. The use of a sodium carbonate or sodium bicarbonate buffer system is recommended to maintain a stable alkaline environment.[2]

  • Reagent Quality: The purity of the starting materials, particularly (S)-(-)-α-Amino-γ-butyrolactone hydrochloride and benzyl chloroformate, is crucial.

    • Solution: Use high-purity reagents. Benzyl chloroformate is known to decompose over time, so using a fresh or properly stored bottle is advisable.[3]

  • Losses During Work-up: Significant product loss can occur during the extraction and purification steps.

    • Solution: During the aqueous work-up, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[1][4] When washing the organic layers, use brine to minimize the formation of emulsions and reduce the loss of product into the aqueous phase.

Issue 2: Presence of Impurities in the Final Product

The formation of byproducts can complicate purification and affect the quality of the final compound.

Potential Causes & Solutions:

  • Formation of Symmetrical Urea: A common byproduct in carbamate synthesis is the formation of symmetrical urea. This occurs when the isocyanate intermediate reacts with the starting amine.[4][5]

    • Solution: Maintain strict anhydrous conditions to prevent the hydrolysis of benzyl chloroformate to benzyl isocyanate.[4][5] Adding the benzyl chloroformate slowly and at a low temperature (e.g., 0 °C) can also help to minimize this side reaction.[4][5]

  • Unreacted Starting Material: Incomplete reaction will lead to the presence of (S)-(-)-α-Amino-γ-butyrolactone in the final product.

    • Solution: As mentioned previously, ensure the reaction goes to completion by monitoring its progress. If necessary, a slight excess of benzyl chloroformate (1.1 equivalents) can be used to drive the reaction forward.[1]

  • Di-benzoylated Product: Although less common, over-reaction can lead to the formation of a di-benzoylated product.

    • Solution: Use a stoichiometric amount or only a slight excess of benzyl chloroformate. Careful monitoring of the reaction will help to prevent over-reaction.

Issue 3: Difficulty with Product Isolation and Purification

Isolating a pure, crystalline product can sometimes be challenging.

Potential Causes & Solutions:

  • Oily Product: The crude product may initially present as an oil rather than a solid.

    • Solution: Ensure all volatile solvents are thoroughly removed under reduced pressure. If the product remains an oil, trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can induce crystallization. Recrystallization from a suitable solvent system is also a highly effective purification method.[6]

  • Poor Crystallization: The product may be reluctant to crystallize from the purification solvent.

    • Solution: Experiment with different solvent systems for recrystallization. Common choices include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water. Seeding the solution with a small crystal of the pure product can also initiate crystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the purpose of using a protecting group in this synthesis?

A1: The amino group of (S)-(-)-α-Amino-γ-butyrolactone is a nucleophile and can undergo undesired reactions.[7] The benzyloxycarbonyl (Cbz or Z) group is introduced to "protect" or "mask" the reactivity of the amino group, allowing for selective reactions at other parts of the molecule in subsequent synthetic steps.[8][9][10] This is a fundamental strategy in peptide synthesis and the synthesis of other complex molecules.[11]

Q2: Why is benzyl chloroformate (Cbz-Cl) used as the protecting agent?

A2: Benzyl chloroformate is a widely used reagent for introducing the Cbz protecting group for several reasons[9]:

  • Ease of Introduction: It reacts readily with amines under basic conditions to form a stable carbamate.[1]

  • Robustness: The Cbz group is stable to a wide range of reaction conditions, providing reliable protection during subsequent synthetic transformations.[1]

  • Facile Removal: The Cbz group can be easily removed under mild conditions, most commonly by catalytic hydrogenation (e.g., using Pd/C and H₂), which does not affect other functional groups like the lactone.[1][8]

Q3: What are the critical safety precautions when working with benzyl chloroformate?

A3: Benzyl chloroformate is a lachrymator and is corrosive. It can cause severe damage to the eyes, skin, and respiratory tract upon contact or inhalation.[3] It is also a suspected carcinogen.[3] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can other protecting groups be used for this synthesis?

A4: Yes, other amine protecting groups could potentially be used. The most common alternatives to the Cbz group are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[10][12] The choice of protecting group depends on the overall synthetic strategy and the compatibility of its deprotection conditions with other functional groups in the molecule. For instance, the Boc group is typically removed under acidic conditions.[10]

Q5: What is the significance of the stereochemistry at the alpha-carbon?

A5: The "(S)" designation indicates the specific stereochemistry at the carbon atom to which the protected amino group is attached. Maintaining this stereochemistry is often crucial for the biological activity of the final pharmaceutical product. The use of the benzyloxycarbonyl protecting group is known to suppress racemization during peptide bond formation, which is a key advantage.[12]

III. Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Starting Material (S)-(-)-α-Amino-γ-butyrolactone hydrochlorideChiral precursor with the desired stereochemistry.
Protecting Agent Benzyl chloroformate (Cbz-Cl)Efficiently introduces the robust Cbz protecting group.[9]
Solvent Tetrahydrofuran (THF) / WaterA biphasic system allows for the dissolution of both the organic and inorganic reagents.
Base Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)Maintains the optimal alkaline pH (8-10) for the reaction.[2]
Temperature 0 °C to Room TemperatureInitial addition at low temperature controls the exothermic reaction.[4][5]
Reaction Time 2 - 4 hoursTypically sufficient for complete reaction, but should be monitored.[1]
Step-by-Step Protocol for the Synthesis of this compound
  • Dissolution: In a round-bottom flask, dissolve (S)-(-)-α-Amino-γ-butyrolactone hydrochloride (1.0 equivalent) in a solution of sodium carbonate (2.5 equivalents) in water. Cool the mixture to 0 °C in an ice bath.

  • Addition of Protecting Agent: To the cooled and vigorously stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

    • Separate the aqueous layer and cool it in an ice bath.

    • Carefully acidify the aqueous layer to pH 2 with 1 M HCl.[1]

    • Extract the product with ethyl acetate or dichloromethane (3 x volumes).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification start Dissolve Starting Material in Aqueous Base add_cbz Add Benzyl Chloroformate at 0°C start->add_cbz 1. react Stir at Room Temperature (2-4 hours) add_cbz->react 2. wash_ether Wash with Diethyl Ether react->wash_ether 3. acidify Acidify Aqueous Layer (pH 2) wash_ether->acidify 4. extract Extract with Organic Solvent acidify->extract 5. dry Dry and Concentrate extract->dry 6. recrystallize Recrystallize dry->recrystallize 7. product Pure (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate recrystallize->product Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yield Problem urea_byproduct Symmetrical Urea Present? start->urea_byproduct Purity Problem suboptimal_ph Incorrect pH? incomplete_rxn->suboptimal_ph No sol_monitor Monitor reaction (TLC/LC-MS) incomplete_rxn->sol_monitor Yes sol_time Increase reaction time incomplete_rxn->sol_time Yes workup_loss Losses During Work-up? suboptimal_ph->workup_loss No sol_ph_control Use buffer system (pH 8-10) suboptimal_ph->sol_ph_control Yes sol_extraction Perform multiple extractions workup_loss->sol_extraction Yes sol_brine Use brine wash workup_loss->sol_brine Yes unreacted_sm Starting Material Present? urea_byproduct->unreacted_sm No sol_anhydrous Ensure anhydrous conditions urea_byproduct->sol_anhydrous Yes sol_low_temp Add Cbz-Cl at 0°C urea_byproduct->sol_low_temp Yes sol_monitor_purity Monitor reaction to completion unreacted_sm->sol_monitor_purity Yes sol_excess_cbz Use slight excess of Cbz-Cl unreacted_sm->sol_excess_cbz Yes

Caption: Troubleshooting decision tree for synthesis optimization.

V. References

  • Química Organica.org.

  • Common Organic Chemistry.

  • Wikipedia.

  • Chemical Reviews.

  • Chemistry LibreTexts.

  • BenchChem.

  • PubMed.

  • UCLA.

  • SciSpace.

  • Suzhou Highfine Biotech.

  • BenchChem.

  • PMC - NIH.

  • BenchChem.

  • Dakenchem.

  • NIH.

  • ACS Publications.

  • Organic Syntheses.

  • Google Patents.

  • ResearchGate.

  • ChemicalBook.

  • LookChem.

  • Reddit.

  • Wikipedia.

  • Chemistry Steps.

  • Britannica.

  • PubMed.

  • Organic Syntheses.

  • Beilstein Journals.

  • Wikipedia.

  • Sapphire Bioscience.

  • TCI Chemicals.

  • Polimery.

  • Google Patents.

  • Scribd.

  • PubChem.

  • White Rose eTheses Online.

  • BenchChem.

  • Beilstein Journals.

  • NIH.

Sources

Technical Support Center: Purification of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable chiral intermediate. As a molecule featuring a sensitive lactone ring, a crucial stereocenter, and a bulky protecting group, its purification demands a nuanced approach. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: Understanding potential impurities is the first step toward a successful purification strategy. Based on the common synthetic route—the N-protection of (S)-α-amino-γ-butyrolactone with benzyl chloroformate (Cbz-Cl)—impurities typically arise from three sources: unreacted starting materials, reagent-derived byproducts, and side reactions involving the product itself.

  • Starting Material-Related: Unreacted (S)-α-amino-γ-butyrolactone, often present as a hydrochloride salt, is a primary impurity. Due to its high polarity and salt form, it is typically removed during the initial aqueous workup.

  • Reagent-Derived:

    • Benzyl Alcohol: Formed from the hydrolysis of excess Cbz-Cl. It is a relatively nonpolar impurity that can sometimes co-elute with the product in chromatography.

    • Dibenzyl Carbonate: Results from the reaction of Cbz-Cl with the carbonate base used in the reaction.

  • Product-Related Side Products:

    • (S)-2-(Benzyloxycarbonylamino)-4-hydroxybutanoic Acid: This is the most critical impurity, arising from the hydrolysis (ring-opening) of the γ-butyrolactone ring[1]. This is exacerbated by strongly acidic or basic conditions, particularly during aqueous workup or prolonged exposure to certain chromatographic media.

    • (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: The undesired enantiomer. Its formation indicates racemization of the chiral center, which can be induced by a high pH (typically >10) during the Cbz protection step[2]. Standard purification techniques like recrystallization or silica gel chromatography will not remove this impurity.

A visual summary of how these impurities form is provided below.

G cluster_impurities Potential Impurities SM (S)-alpha-amino- γ-butyrolactone Product (S)-Product SM->Product Main Reaction UnreactedSM Unreacted Starting Material SM->UnreactedSM Incomplete Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Main Reaction BenzylOH Benzyl Alcohol CbzCl->BenzylOH Hydrolysis Base Base (e.g., Na2CO3) Base->Product Main Reaction RingOpened Ring-Opened Hydroxy Acid Product->RingOpened Hydrolysis (High/Low pH) Racemized (R)-Enantiomer Product->Racemized High pH (>10)

Caption: Formation pathways for the target product and key impurities.

Q2: My overall yield is low after workup and purification. What are the likely causes?

A2: Low yield is a frequent issue and can often be traced back to two key areas: lactone ring instability and mechanical losses.

  • Lactone Ring Hydrolysis: The γ-butyrolactone ring is an ester and is susceptible to cleavage under harsh pH conditions. During the aqueous workup, prolonged exposure to a strong base (used to neutralize acid) or an aggressive acidic wash can hydrolyze the lactone to its corresponding water-soluble hydroxy carboxylate form[3]. This water-soluble form will be lost to the aqueous phase, leading to a significant drop in the isolated yield of the desired organic-soluble product.

  • Emulsion Formation: During liquid-liquid extraction, particularly if the pH is not well-controlled, emulsions can form at the aqueous-organic interface. This traps a significant amount of product, leading to poor phase separation and mechanical loss during recovery.

  • Premature Crystallization: The Cbz-protected product often has good crystallinity[2]. If the reaction mixture or extraction solvent becomes too concentrated or cools unexpectedly, the product can precipitate, making quantitative transfer and separation difficult.

  • Over-washing during Recrystallization: While recrystallization is an excellent purification method, washing the filtered crystals with a solvent in which the product has moderate solubility (even when cold) will dissolve and wash away a portion of your product.

Q3: What is the stability of this compound in solution and on silica gel?

A3: The molecule is generally stable under neutral conditions at room temperature. However, its stability is compromised by:

  • pH: As mentioned, the lactone is most vulnerable. It is crucial to maintain a pH between 4 and 7 during aqueous workups and to use buffered mobile phases if employing reverse-phase HPLC[3].

  • Temperature: Avoid high temperatures. During solvent evaporation using a rotary evaporator, keep the bath temperature below 40-45°C. Thermal decomposition is a risk, and elevated temperatures can also accelerate hydrolysis if trace amounts of acid or base are present.

  • Silica Gel: Standard silica gel is slightly acidic and can, in some cases, promote slow degradation, especially if the product remains on the column for an extended period. For sensitive applications, you can use silica gel that has been pre-treated with a small amount of triethylamine in the slurry or mobile phase to neutralize acidic sites. However, for most routine purifications, rapid flash chromatography minimizes this risk.

Q4: How can I confirm the enantiomeric purity of my final product?

A4: Standard analytical techniques like NMR, IR, and mass spectrometry will not differentiate between the (S) and (R) enantiomers. To assess enantiomeric purity (enantiomeric excess, or e.e.), you must use a chiral analytical method.

The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This requires a specialized chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) or Pirkle-type columns are often effective. Alternatively, specialized ion-exchange phases, such as those based on Cinchona alkaloids, have shown success in separating similar chiral hydroxy acids and their derivatives[4]. You will need to develop a method, typically using a mobile phase of hexane/isopropanol or a similar solvent system, to achieve baseline separation of the two enantiomers.

Section 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product Fails to Crystallize or "Oils Out" 1. Residual Solvent: Presence of a solvent (e.g., dichloromethane, excess ethyl acetate) that is keeping the product solubilized. 2. High Impurity Load: The presence of oily impurities (like benzyl alcohol) is preventing the formation of a crystal lattice.1. Co-evaporation: Add a small amount of a solvent in which the product is less soluble (e.g., hexane or diethyl ether) and re-evaporate under vacuum to azeotropically remove the problematic solvent. 2. Pre-purification: Perform a quick flash column chromatography to remove the bulk of the impurities, then attempt crystallization on the enriched material.
Multiple Spots on TLC After Workup 1. Incomplete Reaction: A spot corresponding to the polar, amine-containing starting material is visible. 2. Lactone Hydrolysis: A polar, streaky spot near the baseline indicates the presence of the ring-opened hydroxy acid. 3. Reagent Byproducts: Spots corresponding to benzyl alcohol or other Cbz-Cl derived impurities are present.1. Acidic Wash: Ensure your workup includes a wash with a mild acid (e.g., 1M NaHSO₄ or very dilute HCl) to protonate and remove the unreacted amine into the aqueous layer. 2. Neutralize Carefully: Buffer the aqueous workup to a pH of ~7 before extraction. Avoid leaving the solution at high or low pH for extended periods. 3. Proceed to Chromatography: These impurities are expected. Use an appropriate solvent system for chromatographic separation (see Table 2).
Poor Separation During Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent is too high (all compounds elute together) or too low (product does not move). 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Co-elution: The product and a key impurity (e.g., benzyl alcohol) have very similar Rf values in the chosen system.1. Systematic Solvent Screening: Use TLC to test various solvent mixtures (e.g., gradients of ethyl acetate in hexane, or methanol in dichloromethane) to find a system where the product has an Rf of 0.25-0.35 and is well-separated from contaminants. 2. Rule of Thumb: Load no more than 1g of crude material per 20-40g of silica gel. 3. Change Solvent Selectivity: Switch to a different solvent system. For example, if hexane/ethyl acetate fails, try a system containing dichloromethane or a small amount of ether, which can alter the interaction with the silica and improve separation.
Final Product Shows Signs of Ring-Opened Acid 1. Harsh Workup Conditions: The aqueous workup was too acidic or basic. 2. Degradation on Storage: The sample was stored improperly (e.g., in a non-neutral solution, at high temperature).1. Re-lactonize (Advanced): In some cases, the ring can be reformed by dissolving the material in a dry solvent like toluene and heating with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) with azeotropic removal of water. This carries a risk of racemization and should be carefully optimized. 2. Purify Again: Re-purify via flash chromatography, ensuring rapid elution to minimize contact time with the silica. Store the final, pure product as a solid in a cool, dry, dark place.
Loss of Enantiomeric Purity 1. Excessively Basic Reaction Conditions: The pH during the Cbz-protection step was too high (e.g., >10), causing epimerization at the α-carbon.1. Optimize Reaction pH: Use a milder base or a buffered system. A bicarbonate or a carefully controlled carbonate system is often sufficient to neutralize the HCl generated without excessively raising the pH[2]. Monitor the pH throughout the addition of Cbz-Cl. 2. Chiral Resolution (Salvage): This is a difficult last resort. It would require preparative chiral HPLC, which is costly and time-consuming. Prevention is the best strategy.

Section 3: Protocols and Workflows

Protocol 3.1: Optimized Aqueous Workup Procedure

This protocol is designed to remove water-soluble impurities while minimizing the risk of lactone hydrolysis.

  • Quench and Dilute: After the reaction is complete, cool the reaction mixture to room temperature. Dilute with the primary extraction solvent (e.g., Ethyl Acetate, 2-3 volumes).

  • Bicarbonate Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the HCl byproduct without creating a strongly basic environment. Wash 1-2 times.

    • Scientist's Note: Using a strong base like NaOH is not recommended as it can easily hydrolyze the lactone ring. Bicarbonate provides a sufficiently basic, yet buffered, environment.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the water from the organic layer.

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo at a temperature not exceeding 40°C.

  • Assess Crude Product: Analyze the resulting crude oil or solid by TLC to determine the next purification step.

Protocol 3.2: Standard Recrystallization Protocol

This is the preferred method if the crude product is >90% pure by TLC or ¹H NMR.

  • Solvent Selection: Using a small test portion of your crude material, identify a suitable single or binary solvent system (see Table 1 for suggestions). An ideal system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or 0-4°C.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a minimal amount of the ice-cold recrystallization solvent.

    • Scientist's Note: Washing with cold solvent is critical to remove soluble impurities adhering to the crystal surface without dissolving a significant amount of the product[5].

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Workflow 3.4: Decision Tree for Purification Strategy

Caption: Decision workflow for selecting the appropriate purification method.

Section 4: Data Tables

Table 1: Recommended Solvent Systems for Recrystallization
Solvent SystemComments
Ethyl Acetate / Hexane A very common and effective system. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then cool.[5]
tert-Butyl Methyl Ether (TBME) Good alternative to Ethyl Acetate/Hexane. The product may be recrystallized from hot TBME directly.[5]
Isopropanol / Water Can be effective but use with caution. Dissolve in hot isopropanol and add water dropwise. Risk of oiling out is higher.
Toluene Good for dissolving the compound when hot, but may require a large volume. Good for large-scale crystallizations.
Table 2: Typical TLC Rf Values for Product and Common Impurities

Conditions: Silica Gel 60 F₂₅₄ plate, visualized with UV light and/or potassium permanganate stain.

CompoundMobile System A (Hexane:EtOAc 1:1)Mobile System B (DCM:MeOH 98:2)Notes
(S)-Product ~0.35~0.50The desired compound.
Benzyl Alcohol ~0.45~0.60Can be difficult to separate from the product in System A.
(S)-α-amino-γ-butyrolactone HCl ~0.0 (baseline)~0.0 (baseline)Highly polar, should be removed in workup.
Ring-Opened Hydroxy Acid ~0.0 (streaky)~0.1 (streaky)Very polar, often streaks on the TLC plate.

References

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Google Patents. (2016). CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.
  • ResearchGate. (n.d.). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. [Link]

  • PubMed Central (PMC). (2007). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. [Link]

  • Google Patents. (1998).
  • PubMed. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of Benzyl hydroxymethyl carbamate. [Link]

  • PubMed. (2017). Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers. [Link]

  • PubMed. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. [Link]

Sources

stability of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate (Cbz-L-homoserine lactone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common stability challenges encountered during experimentation. Our goal is to explain the causality behind these issues and offer robust, validated protocols to ensure the integrity of your work.

Core Stability Profile: Understanding the Molecule

This compound is a key synthetic intermediate. Its structure contains two primary functional groups that dictate its stability: a γ-butyrolactone ring and a benzyl carbamate (Cbz) protecting group . Both moieties are susceptible to degradation under specific conditions, which is a critical consideration for storage, reaction setup, and purification.

The primary degradation pathway of concern is the hydrolysis of the lactone ring, a process known as lactonolysis.[1][2] This reaction is highly dependent on pH and temperature.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter.

pH-Dependent Stability

Question: I dissolved my Cbz-L-homoserine lactone in an aqueous buffer at pH 8.5 for a biological assay. After a few hours, my analytical data (HPLC/LC-MS) shows a new, more polar peak, and the biological activity is lost. What is happening?

Answer: You are observing base-catalyzed hydrolysis of the γ-butyrolactone ring. The ester bond within the lactone is highly susceptible to nucleophilic attack by hydroxide ions, which are prevalent under alkaline conditions (pH > 7.5).[3] This attack leads to the irreversible opening of the ring to form the corresponding (S)-2-((((benzyloxy)carbonyl)amino)-4-hydroxybutanoate, which is inactive in applications where the cyclic structure is required. The rate of this hydrolysis increases significantly with rising pH and temperature.[2][3][4]

Recommendation:

  • Maintain pH in the optimal range of 5.0-7.0. [1] HSLs are most stable in neutral to slightly acidic conditions.

  • If the experimental conditions demand a pH outside this range, the compound should be introduced to the basic solution immediately before measurement to minimize exposure time.

  • Always prepare fresh aqueous solutions for your experiments; do not store them for more than a day, even at neutral pH.[5]

Question: Can I reverse the lactone ring-opening by acidifying my sample?

Answer: While acidification of the ring-opened product can induce re-cyclization (lactonization), the process is not always a simple reversal and may not lead to complete recovery of the starting material.[2][3] It is far better to prevent the initial hydrolysis than to attempt to reverse it.

Solvent Selection and Storage

Question: I stored my compound as a stock solution in ethanol. When I used it, the results were inconsistent. Why?

Answer: Primary alcohols, including ethanol and methanol, can act as nucleophiles and attack the lactone ring, leading to the formation of the ethyl or methyl ester of the ring-opened acid. This process, known as alcoholysis, is a significant degradation pathway. While slower than base-catalyzed hydrolysis, it can lead to a substantial loss of compound integrity over time. Some suppliers explicitly recommend against the use of primary alcohols for dissolving or storing homoserine lactones.[5]

Recommended Solvents for Stock Solutions:

  • Aprotic Organic Solvents: DMSO and dimethylformamide (DMF) are excellent choices. The compound is highly soluble (approx. 30 mg/mL) and stable in these solvents.[5]

  • Ethyl Acetate: A good choice, especially for long-term storage, as it is volatile and easily removed.

Storage Protocol:

  • Dissolve the solid compound in a recommended aprotic solvent like DMSO.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Store at -20°C or below for long-term stability (≥4 years is possible under these conditions).[5]

  • Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Thermal Stability

Question: My reaction requires heating to 80°C in an aqueous medium. Will the compound be stable?

Answer: Elevated temperatures significantly accelerate the rate of lactone hydrolysis, especially in aqueous solutions.[4] Heating at 80°C, even at a neutral pH, will likely cause considerable degradation. For instance, studies on similar N-acyl homoserine lactones show a marked increase in the rate of ring-opening when the temperature is raised from 22°C to 37°C.[2][4] This effect would be even more pronounced at 80°C.

Mitigation Strategies:

  • If possible, reduce the reaction temperature.

  • Minimize the reaction time at elevated temperatures.

  • Consider using a non-aqueous, aprotic solvent system if the reaction chemistry allows.

  • Run a time-course study using HPLC to quantify the rate of degradation under your specific reaction conditions to determine an acceptable experimental window.

Troubleshooting Workflow

If you observe unexpected degradation of your compound, use the following decision tree to diagnose the potential cause.

TroubleshootingWorkflow start Unexpected Degradation Observed (e.g., new HPLC peak, loss of activity) check_solution Is the compound in solution? start->check_solution solid_state Solid State Issue: Check storage conditions. Was it exposed to humidity? check_solution->solid_state No check_solvent What is the solvent? check_solution->check_solvent Yes aqueous Aqueous Buffer check_solvent->aqueous Aqueous organic Organic Solvent check_solvent->organic Organic check_ph What is the pH? aqueous->check_ph check_organic_type What type of organic solvent? organic->check_organic_type ph_alkaline pH > 7.5 Cause: Base-catalyzed lactone hydrolysis. check_ph->ph_alkaline Alkaline ph_ok pH 5.0 - 7.0 check_ph->ph_ok Neutral/Acidic check_temp Was the solution heated? ph_ok->check_temp temp_high Temp > 40°C Cause: Thermally accelerated hydrolysis. check_temp->temp_high Yes temp_ok Room Temp or below check_temp->temp_ok No protic Protic (e.g., Ethanol, Methanol) Cause: Alcoholysis of lactone. check_organic_type->protic aprotic Aprotic (e.g., DMSO, DMF) Unlikely to be the primary issue. Consider other factors (contaminants, light). check_organic_type->aprotic

Caption: Troubleshooting decision tree for Cbz-L-homoserine lactone degradation.

Experimental Protocol: Stability Assessment

This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions using HPLC analysis.

Objective: To quantify the rate of degradation of the target compound in a selected buffer system at a specific temperature.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Buffer of choice (e.g., PBS, pH 7.4)

  • HCl and NaOH solutions for pH adjustment

  • HPLC system with a C18 column

  • Thermostatted incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Working Solution Preparation:

    • In a series of HPLC vials, add 990 µL of the target buffer.

    • Allow the buffer to equilibrate to the desired experimental temperature (e.g., 37°C).

    • To initiate the experiment (t=0), add 10 µL of the DMSO stock solution to each vial, cap, and vortex briefly. The final concentration will be 100 µg/mL.

  • Time Points:

    • Immediately inject the first sample (t=0) into the HPLC.

    • Place the remaining vials in the incubator at the set temperature.

    • Inject subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a gradient method with mobile phases such as water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peak for the intact starting material and any new peaks corresponding to degradation products.

    • Calculate the peak area of the starting material at each time point.

    • Normalize the peak area at each time point to the area at t=0 to determine the percentage of compound remaining.

    • Plot the percentage of compound remaining versus time to determine the degradation rate.

Summary of Stability Data

The following table summarizes the expected stability based on the known chemistry of the γ-butyrolactone and carbamate functional groups. The degradation rates are qualitative and will vary based on exact conditions.

ConditionpH RangeTemperatureSolventExpected StabilityPrimary Degradation Pathway
Optimal Storage N/A (Solid)≤ -20°CN/A (Solid)High (>2 years)None
Stock Solution N/A≤ -20°CDMSO, DMFHigh Minimal
Aqueous Assay 5.0 - 7.0Room TempAqueous BufferModerate (Use within 24h)Slow Hydrolysis
Aqueous Assay > 7.5Room TempAqueous BufferLow (Hours)Base-Catalyzed Hydrolysis
Aqueous Assay < 4.0Room TempAqueous BufferModerate Acid-Catalyzed Hydrolysis
Heated Reaction Neutral> 40°CAqueous BufferVery Low (Minutes to Hours)Accelerated Hydrolysis
Stock Solution N/ARoom TempEthanol, MethanolLow to Moderate Alcoholysis

Chemical Degradation Pathway

The primary non-enzymatic degradation pathway is hydrolysis of the lactone ring.

DegradationPathway cluster_0 Base-Catalyzed Hydrolysis start (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate product (S)-2-((((benzyloxy)carbonyl)amino) -4-hydroxybutanoate start->product  OH⁻, H₂O (Lactonolysis)

Caption: Primary hydrolytic degradation pathway of the compound.

References

  • Cox, C., & Lectka, T. (2002). Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry. Available at: [Link]

  • Freitas, V. L. S., et al. (2020). Assessment of Thermochemical Data of γ-Butyrolactone from Experimental and Computational Studies. Journal of Chemical & Engineering Data. Available at: [Link]

  • Houston, Z. H. (N.D.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. Available at: [Link]

  • Kunz, H., & Sager, W. (1985). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. Available at: [Link]

  • Ledina, A. A., et al. (2017). Experimental evidence of a stabilizing n→π* interaction in N-acyl homoserine lactone (AHL) hydrolysis. Morressier. Available at: [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). This compound. Available at: [Link]

  • NIST. (n.d.). Butyrolactone. NIST Chemistry WebBook. Available at: [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. Available at: [Link]

Sources

preventing racemization during the synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Introduction: The stereospecific synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a critical process in the development of various pharmaceutical agents. Maintaining the desired (S)-enantiomer is paramount, as the opposite enantiomer may exhibit different pharmacological activity or even toxicity. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing racemization during this synthesis. We will delve into the underlying mechanisms of racemization and offer field-proven strategies to ensure the production of a highly enantiopure final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The principal cause of racemization in this synthesis, and in many amino acid-related reactions, is the formation of an optically unstable intermediate. The hydrogen atom on the chiral α-carbon (the carbon attached to both the nitrogen and the carbonyl group of the lactone) becomes susceptible to abstraction, particularly under basic conditions or during the activation of the carboxyl group for amide bond formation. This deprotonation leads to a planar carbanion or enolate intermediate, which can be re-protonated from either face, resulting in a mixture of (S) and (R) enantiomers.[1][2][3]

Q2: How does the choice of coupling reagent impact the level of racemization?

A2: The choice of coupling reagent is one of the most critical factors in controlling racemization. Highly reactive coupling reagents can promote the formation of symmetrical intermediates like oxazolones, which are prone to racemization.

  • Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone.[4] However, their tendency to cause racemization can be effectively suppressed by the addition of additives.[5]

  • Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the carbodiimide alone.[4][5][6]

  • Phosphonium and Aminium/Uronium Reagents like BOP, PyBOP, HBTU, and HATU are generally more effective at suppressing racemization, especially when used with additives.[4][7] For instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is known to cause minimal racemization.[7]

Q3: What role does the base play in racemization, and which bases are recommended?

A3: Bases can directly contribute to racemization by abstracting the α-proton of the activated amino acid.[4] Therefore, the choice and concentration of the base are crucial.

  • Sterically hindered or weaker bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than stronger, more sterically accessible bases like N,N-diisopropylethylamine (DIEA).[4]

  • Minimize base concentration. Use only the minimum amount of base necessary for the reaction to proceed. Often, one equivalent is sufficient, especially when using amino acid salts.[4] In some carbodiimide-mediated couplings, an additional base may not be required at all.[4][5]

Q4: How do reaction temperature and time affect stereochemical purity?

A4: Elevated temperatures and prolonged reaction times can increase the rate of racemization.[4] It is generally advisable to perform coupling reactions at room temperature or below. If the reaction is sluggish at lower temperatures, it is preferable to screen for a more efficient coupling reagent rather than increasing the temperature. Similarly, reaction times should be monitored and kept to the minimum required for complete conversion to reduce the exposure of the chiral center to conditions that promote racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant racemization detected in the final product. Inappropriate coupling reagent. Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP, in combination with an additive like HOAt or HOBt.[7] Consider using a "no-racemization" coupling reagent like a Zhao reagent or T3P.[8]
Strong or excess base. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIEA.[4] Use the minimum stoichiometric amount of base required.
High reaction temperature. Perform the coupling reaction at 0°C or room temperature. Avoid heating the reaction mixture.[4]
Prolonged reaction time. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Low yield of the desired (S)-enantiomer. Side reactions promoted by the coupling conditions. In addition to racemization, some coupling reagents can cause side reactions. Ensure anhydrous conditions and use high-purity reagents and solvents.
Inefficient coupling. Optimize the coupling reagent and solvent system. Polar aprotic solvents like DMF or NMP are generally effective.
Difficulty in purifying the desired enantiomer. Poor separation of enantiomers by chromatography. Utilize a chiral stationary phase for HPLC or SFC for effective separation of the enantiomers. This is also a crucial step for accurately determining the enantiomeric excess.
Formation of difficult-to-remove byproducts. The choice of coupling reagent can influence the byproducts formed. For example, DCC forms dicyclohexylurea (DCU), which can sometimes be challenging to remove completely. Using a water-soluble carbodiimide like EDC can simplify purification.[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-α-Amino-γ-butyrolactone hydrochloride

The starting material, (S)-α-amino-γ-butyrolactone, is often derived from L-methionine. Its synthesis with high optical purity is a prerequisite for the subsequent carbamate formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-methionine in a solvent mixture containing at least 60% water by weight.[9] A mixture of water, 2-propanol, and acetic acid can also be used.

  • Addition of Reagent: Add chloroacetic acid or bromoacetic acid to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture and distill off the solvent under reduced pressure.

  • Crystallization: Dissolve the residue in a minimal amount of a suitable solvent and add a strong acid such as hydrochloric acid (or bubble hydrogen chloride gas) to precipitate the hydrochloride salt of α-amino-γ-butyrolactone.[9]

  • Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Optimized Coupling to Form this compound

This protocol is designed to minimize racemization during the formation of the carbamate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-α-amino-γ-butyrolactone hydrochloride in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Base Addition: Cool the suspension to 0°C in an ice bath. Add one equivalent of a sterically hindered base such as N-methylmorpholine (NMM) dropwise.[4] Stir for 10-15 minutes.

  • Activating Agent Addition: In a separate flask, dissolve the coupling reagent (e.g., HBTU) and an additive (e.g., HOBt) in the same anhydrous solvent.

  • Formation of the Carbamate: Add benzyl chloroformate to the suspension of the free amine at 0°C. Then, add the solution of the activating agent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with a mild aqueous acid (e.g., saturated NH4Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Detection: Use a UV detector at an appropriate wavelength to detect the eluting enantiomers.

  • Quantification: Integrate the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

Visualizations

Mechanism of Racemization

G cluster_0 Racemization Pathway S_Enantiomer (S)-Enantiomer (Chiral) Planar_Intermediate Planar Carbanion/Enolate (Achiral) S_Enantiomer->Planar_Intermediate - H+ (Base) Planar_Intermediate->S_Enantiomer + H+ R_Enantiomer (R)-Enantiomer (Chiral) Planar_Intermediate->R_Enantiomer + H+

Caption: Base-catalyzed racemization via a planar intermediate.

Workflow for Preventing Racemization

G Start Start: Synthesis of This compound Reagent_Selection Select Coupling Reagent (e.g., HBTU/HOBt) Start->Reagent_Selection Base_Selection Select Weak/Hindered Base (e.g., NMM) Reagent_Selection->Base_Selection Conditions Set Reaction Conditions (0°C to RT) Base_Selection->Conditions Coupling Perform Coupling Reaction Conditions->Coupling Monitoring Monitor Reaction (TLC/LC-MS) Coupling->Monitoring Workup Workup and Purification Monitoring->Workup Analysis Analyze Enantiomeric Excess (Chiral HPLC) Workup->Analysis End End: High ee Product Analysis->End

Caption: Experimental workflow for minimizing racemization.

References

  • Suzhou Highfine Biotech. (2023, July 3). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
  • WO2012093565A1 - Method for producing α-amino-γ-butyrolactone. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Oard, M. (2023, May 5). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Creation.com.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. [Link]

  • Fuse, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5432. [Link]

  • Oard, M. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com.
  • BenchChem. (2025). How to prevent racemization of serine during peptide coupling.
  • Ramu, B. V. G., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis, 46(08), 1047-1051. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Villalobos-García, D. S., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. [Link]

Sources

improving the enantiomeric excess of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

A Guide to Optimizing Enantiomeric Excess for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of this compound. As a key chiral intermediate in medicinal chemistry, achieving high enantiomeric purity is paramount. This guide, structured in a question-and-answer format, addresses common challenges and provides advanced troubleshooting strategies to help you improve the enantiomeric excess (e.e.) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically enriched this compound?

There are two principal pathways to obtain this molecule in high enantiomeric purity:

  • Asymmetric Synthesis: This is the most direct approach, where the desired (S)-enantiomer is selectively formed from achiral or prochiral starting materials using a chiral catalyst or auxiliary. Modern methods, such as the catalytic asymmetric synthesis of butyrolactones, are highly efficient and can produce the target molecule with excellent enantioselectivity.[1] These reactions often involve creating the stereocenter during the lactonization step itself.[2][3]

  • Chiral Resolution: This strategy involves the separation of enantiomers from a racemic mixture (a 50:50 mixture of R and S enantiomers).

    • Classical Resolution: Involves derivatizing the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. This method is often laborious.

    • Kinetic Resolution (KR): A racemic mixture is reacted with a chiral catalyst or enzyme that preferentially converts one enantiomer into a new product, leaving the unreacted starting material enriched in the other enantiomer.[4] A significant drawback is that the maximum theoretical yield for the desired product is only 50%.[5]

    • Dynamic Kinetic Resolution (DKR): This is a more advanced and efficient method. It combines the rapid, enzyme- or catalyst-driven resolution of one enantiomer with the simultaneous racemization of the slower-reacting enantiomer.[5] This allows for a theoretical yield of up to 100% of a single, desired enantiomer.[6]

Q2: How can I accurately determine the enantiomeric excess of my product?

Accurate determination of e.e. is critical for optimizing any asymmetric synthesis. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for e.e. determination. The enantiomers are separated on a chiral stationary phase (CSP) column, and the ratio of the two enantiomers is determined by integrating the peak areas from the chromatogram.[7][8]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, it uses a chiral column to separate the enantiomers.[9]

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent (e.g., lanthanide complexes) or a chiral solvating agent, the NMR signals for the enantiomers (or their derivatives) become distinct. The e.e. can be calculated from the integration of these separated signals.[10][11]

The formula for calculating enantiomeric excess is: e.e. (%) = (|[S] - [R]| / ([S] + [R])) * 100

Where [S] and [R] are the concentrations or peak areas of the S- and R-enantiomers, respectively.[7]

Q3: What level of enantiomeric excess is considered acceptable for pharmaceutical development?

For active pharmaceutical ingredients (APIs), regulatory agencies like the FDA and EMA require stringent control over stereoisomers. Typically, an enantiomeric excess of >99% is required. The other enantiomer is treated as an impurity, and its biological activity (or lack thereof, or potential for toxicity) must be well-characterized. Therefore, achieving the highest possible e.e. early in the synthetic route is crucial.

Troubleshooting Guide: Improving Low Enantiomeric Excess

This section addresses specific experimental problems and offers structured solutions.

Scenario 1: My asymmetric synthesis yields low e.e. (<90%). How can I optimize the reaction?

Low enantioselectivity in an asymmetric reaction is a common problem that can often be solved by systematically evaluating key reaction parameters.

Logical Troubleshooting Flow for Low e.e.

Caption: A step-by-step decision workflow for troubleshooting low enantiomeric excess.

Detailed Q&A Solutions:

  • Question: Could the chiral catalyst be the problem?

    • Answer: Absolutely. The catalyst/ligand system is the heart of the asymmetric transformation.

      • Catalyst/Ligand Integrity: Ensure the chiral ligand is enantiomerically pure. Even a small contamination with the opposite enantiomer can drastically reduce the final e.e. Verify the purity of both the metal precursor and the ligand.

      • Catalyst Loading: While higher catalyst loading can increase reaction rates, it doesn't always improve e.e. and can sometimes be detrimental. Optimize the loading (e.g., screen from 1 mol% to 10 mol%) to find the sweet spot.

      • Choice of Catalyst: Not all catalysts are created equal. The structure of the substrate is key. For γ-butyrolactone synthesis, a range of catalysts have proven effective. Consider screening different classes.[2][12][13]

  • Question: How important is the choice of solvent and temperature?

    • Answer: These parameters are critically important as they influence the transition state of the reaction, which dictates the stereochemical outcome.

      • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the chiral transition state. A solvent screen is highly recommended. For instance, in copper-catalyzed conjugate additions, switching from toluene to ethereal solvents like Et₂O has been shown to dramatically improve enantioselectivity.[14]

      • Temperature Control: In many asymmetric reactions, lower temperatures lead to a larger energy difference between the diastereomeric transition states, resulting in higher e.e. Try running your reaction at 0 °C, -20 °C, or even -78 °C. Monitor the reaction time, as it will likely increase.

Table 1: Example Impact of Reaction Parameters on Enantiomeric Excess

Parameter Condition A e.e. (%) Condition B e.e. (%) Rationale
Catalyst [Cu(MeCN)₄]PF₆ / Ligand L1 85 [Cu(OTf)]₂·PhMe / Ligand L1 92 The counter-ion of the metal precursor can influence the Lewis acidity and geometry of the active catalyst.
Solvent Toluene 78 Tetrahydrofuran (THF) 94 THF can coordinate to the metal center, altering the chiral environment and improving selectivity.[14]

| Temperature | Room Temp (25 °C) | 88 | Low Temp (-20 °C) | >96 | Lowering the temperature increases the energy difference between competing reaction pathways, favoring the formation of the major enantiomer. |

Scenario 2: My product's e.e. decreases after purification. What is causing this racemization?

Losing enantiomeric purity during workup or purification is a frustrating problem. The C3 proton of the 2-oxotetrahydrofuran ring can be acidic, making the stereocenter susceptible to epimerization (racemization) under certain conditions.

  • Question: Could my workup procedure be the cause?

    • Answer: Yes. Exposure to strong acids or bases during aqueous workup can catalyze the enolization of the lactone, leading to racemization.

      • Solution: Use mild buffers (e.g., saturated ammonium chloride for quenches instead of strong acid) and minimize the time the compound is in aqueous acidic or basic solutions. Ensure the final organic extract is neutralized before concentration.

  • Question: Is silica gel chromatography a risk?

    • Answer: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds.

      • Solution:

        • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), then pack the column as usual.

        • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic phase like Florisil.

        • Minimize Contact Time: Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods.

Scenario 3: My kinetic resolution is inefficient. How can I get to high e.e. and yield?

If you are using a kinetic resolution and struggling with the inherent 50% yield limit, transitioning to a Dynamic Kinetic Resolution (DKR) is the most effective solution.

DKR Workflow Diagram

Sources

Technical Support Center: Alternative Workup Procedures for Reactions Involving (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a key building block in the synthesis of novel therapeutic agents and research chemicals. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon challenges encountered during the workup and purification of reactions involving this versatile molecule. Our focus is on providing practical, field-proven alternative procedures to ensure the integrity and purity of your target compounds.

Introduction: The Chemistry and Challenges of N-Cbz-L-homoserine lactone

This compound, also known as N-Cbz-L-homoserine lactone, is a chiral molecule widely employed in synthetic organic chemistry. Its structure incorporates a reactive γ-butyrolactone ring and a carbobenzyloxy (Cbz) protected amine, making it a valuable precursor for a range of complex molecules, including unnatural amino acids and peptide nucleic acid (PNA) monomers.

However, the very features that make this molecule synthetically useful also present unique challenges during reaction workup. The lactone is susceptible to hydrolysis under both acidic and basic conditions, and the Cbz group, while robust, can be sensitive to certain reagents and conditions. This guide provides a systematic approach to troubleshooting common issues and offers alternative workup strategies to maximize yield and purity.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Product After Aqueous Workup

Q: I am performing a reaction with this compound and notice a significant loss of my product after performing a standard aqueous workup with basic or acidic washes. What is the likely cause and what alternative workup can I use?

A: The most probable cause for low yield after a standard aqueous workup is the hydrolysis of the γ-butyrolactone ring. The ester bond of the lactone is susceptible to cleavage under both acidic and basic conditions, leading to the formation of the corresponding ring-opened hydroxy acid. This byproduct is often highly water-soluble and will be lost to the aqueous phase during extraction.

Alternative Workup Protocol: Mild Extractive Workup

To circumvent lactone hydrolysis, a workup under neutral or near-neutral pH is crucial.

Detailed Protocol:

  • Quenching: Upon reaction completion, cool the reaction mixture to room temperature. If a reactive reagent is present, quench it with a minimal amount of a neutral reagent (e.g., for a reaction involving an organometallic reagent, a slow addition of saturated ammonium chloride solution can be used).

  • Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure. This step is critical to prevent the partitioning of your product into the aqueous layer along with the polar solvent.[1]

  • Extraction: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer gently with brine (saturated NaCl solution) instead of acidic or basic solutions. Brine helps to break up emulsions and removes most of the water without altering the pH significantly. Perform the brine wash 2-3 times.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Parameter Standard Workup (to avoid) Alternative Mild Workup
Aqueous Wash Dilute HCl, NaHCO₃, or NaOHSaturated NaCl (Brine)
pH Range < 4 or > 8~7
Key Consideration High risk of lactone hydrolysisMinimizes lactone hydrolysis

G start Reaction Complete check_ph Is the reaction mixture strongly acidic or basic? start->check_ph neutralize Neutralize carefully with sat. NH4Cl or sat. NaHCO3 check_ph->neutralize Yes extract Perform Mild Extractive Workup (Brine Washes) check_ph->extract No neutralize->extract end Pure Product extract->end

Caption: Decision tree for benzyl carbamate removal.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger drying agent like calcium chloride (CaCl₂) to dry my organic extracts containing this compound?

A1: It is generally not recommended. Calcium chloride can form complexes with carbonyl compounds, including the lactone in your molecule. This can lead to product loss. It is safer to use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Q2: I am performing a ring-opening reaction of the lactone with a primary amine. The reaction is sluggish. Can I heat the reaction mixture to speed it up?

A2: While heating can increase the reaction rate, it can also lead to side reactions, including the decomposition of the Cbz-protecting group or racemization at the chiral center. It is advisable to first try alternative methods to accelerate the reaction, such as using a catalyst (e.g., a Lewis acid in catalytic amounts) or switching to a more polar aprotic solvent like DMF or DMSO. If heating is necessary, it should be done cautiously and the reaction progress should be monitored closely by TLC or LC-MS.

Q3: What is the best way to monitor the progress of reactions involving this compound by Thin Layer Chromatography (TLC)?

A3: A standard mobile phase for TLC analysis of this compound and its derivatives is a mixture of ethyl acetate and hexane (or petroleum ether). A typical starting ratio is 30-50% ethyl acetate in hexane. The compound is UV active due to the benzyl group, so it can be visualized under a UV lamp (254 nm). For reaction products that are not UV active, staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can be effective.

Q4: My final product is an oil and I cannot recrystallize it. What is the best way to purify it?

A4: For oily products, flash column chromatography on silica gel is the most common and effective purification method. If the oil is viscous, dissolving it in a minimal amount of the column eluent before loading it onto the column is recommended. If the product is still impure after chromatography, you might consider preparative HPLC for final purification, although this is a more resource-intensive technique.

References

  • Hughes, D. L. (2011). A Review of the Barbier and Grignard Reactions and Their Continuous-Flow Variants. Organic Process Research & Development, 15(4), 748-757. [Link]

  • Organic Syntheses, Coll. Vol. 3, p.167 (1955); Vol. 20, p.16 (1940). [Link]

  • Frontier, A. J. (2024). Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]

  • Christensen, L., Fitzpatrick, R., Gildea, B., Petersen, K. H., Hansen, H. F., Koch, T., ... & Berg, R. H. (1995). Solid-phase synthesis of peptide nucleic acids. Journal of peptide science, 1(3), 175-183. [Link]

  • Shaw, K. J., Luly, J. R., & Rapoport, H. (1984). α-Amino acids as chiral educts for asymmetric synthesis. A chiral synthesis of (+)- and (-)-[3, 4-didehydro]proline. The Journal of Organic Chemistry, 49(2), 246-251. [Link]

Sources

Technical Support Center: Synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a key intermediate for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this chiral building block. Our approach is grounded in extensive laboratory experience and a deep understanding of the underlying chemical principles.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through the N-protection of the commercially available (S)-α-amino-γ-butyrolactone hydrochloride using benzyl chloroformate under Schotten-Baumann conditions. This method involves a biphasic system with an organic solvent and an aqueous basic solution to neutralize the hydrochloric acid generated during the reaction.[1][2]

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start (S)-α-amino-γ-butyrolactone HCl Dissolution Dissolve in aqueous base (e.g., NaHCO3 or Na2CO3) Start->Dissolution Solvent Add organic solvent (e.g., DCM or THF) Dissolution->Solvent Cooling Cool to 0 °C Solvent->Cooling Addition Slow, dropwise addition of Cbz-Cl Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Addition Stirring Stir at 0 °C to room temperature Addition->Stirring Separation Separate organic layer Wash Wash with aq. acid, then brine Separation->Wash Drying Dry over Na2SO4 Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Crude Crude Product Concentration->Crude Purify Recrystallization or Silica Gel Chromatography Crude->Purify Analysis Characterization (NMR, IR, MP) Purify->Analysis Final This compound Analysis->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this Schotten-Baumann reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Cause 1: Hydrolysis of Benzyl Chloroformate. Benzyl chloroformate is highly moisture-sensitive and can rapidly hydrolyze to the unreactive benzoic acid and benzyl alcohol, especially under basic conditions.[3]

    • Solution:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents.

      • Add the benzyl chloroformate slowly and dropwise to the cooled reaction mixture (0 °C) to control the exothermic reaction and minimize hydrolysis.

      • Maintain vigorous stirring to promote the reaction between the amine and the acyl chloride over the competing hydrolysis.[4]

  • Cause 2: Incorrect pH of the Reaction Mixture. The pH of the aqueous layer is critical. If the pH is too low, the amine starting material will be protonated, reducing its nucleophilicity and slowing down or preventing the reaction.[4][5] Conversely, a pH that is too high can promote the hydrolysis of the benzyl chloroformate and potentially lead to racemization of the amino acid derivative.[6]

    • Solution:

      • Use a suitable base such as sodium bicarbonate or sodium carbonate to maintain a pH in the range of 8-10.[6]

      • A mixed buffer system of Na₂CO₃ and NaHCO₃ can be effective in maintaining a stable pH.[6]

      • Monitor the pH of the aqueous layer throughout the reaction and adjust as necessary.

  • Cause 3: Inefficient Mixing. The reaction is biphasic, and inefficient mixing will lead to poor contact between the reactants in the organic phase and the base in the aqueous phase.[4]

    • Solution:

      • Use a mechanical stirrer or a large magnetic stir bar to ensure vigorous agitation of the reaction mixture.

  • Cause 4: Ring Opening of the Lactone. The γ-butyrolactone ring is susceptible to hydrolysis under strongly basic conditions, which would lead to the formation of the corresponding γ-hydroxy acid.[7]

    • Solution:

      • Avoid using strong bases like sodium hydroxide if possible, or use them in carefully controlled amounts. Sodium bicarbonate is a milder and often sufficient base for this reaction.

      • Keep the reaction temperature low (0 °C) during the addition of benzyl chloroformate.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of impurities. The most common side products in this synthesis are:

  • Unreacted (S)-α-amino-γ-butyrolactone: This will be a polar compound, likely remaining at the baseline of the TLC plate.

  • Benzyl Alcohol and Benzoic Acid: These are formed from the hydrolysis of benzyl chloroformate. Benzoic acid is acidic and can be removed with a basic wash during workup.

  • Di-Cbz Protected Amine: Although less common with primary amines, it is possible to get a small amount of the di-protected product, especially if an excess of benzyl chloroformate is used.

  • (S)-4-(Benzyloxycarbonylamino)-4-hydroxybutanoic acid: This is the product of lactone ring-opening. It is a polar, carboxylic acid-containing compound.

A suggested TLC solvent system for monitoring the reaction is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1).

Question 3: How can I effectively purify the final product?

Answer:

Purification of this compound can typically be achieved by recrystallization or silica gel chromatography.

  • Recrystallization: This is often the preferred method for obtaining highly pure material.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.

      • Slowly add a non-polar solvent, like hexane or heptane, until the solution becomes cloudy.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

  • Silica Gel Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing) is a good starting point.

Question 4: What are the expected analytical data (NMR, IR) for the final product?

Answer:

Characterization of the final product is essential to confirm its identity and purity.

Analytical Technique Expected Data
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).- Methylene protons of the benzyl group (singlet, ~5.1-5.2 ppm).- Proton on the chiral center of the lactone (multiplet, ~4.5-4.7 ppm).- Methylene protons of the lactone ring (multiplets, ~4.2-4.4 ppm and ~2.2-2.8 ppm).- NH proton of the carbamate (broad singlet or doublet, ~5.5-6.0 ppm).
¹³C NMR - Carbonyl carbon of the lactone (~175 ppm).- Carbonyl carbon of the carbamate (~156 ppm).- Aromatic carbons of the benzyl group (~128-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Methylene carbon of the lactone ring adjacent to the oxygen (~66 ppm).- Chiral carbon of the lactone ring (~51 ppm).- Methylene carbon of the lactone ring adjacent to the carbonyl (~30 ppm).
FTIR (cm⁻¹) - N-H stretch (carbamate) (~3300-3400 cm⁻¹).- C=O stretch (lactone) (~1770-1790 cm⁻¹).- C=O stretch (carbamate) (~1690-1710 cm⁻¹).- C-O stretch (~1200-1300 cm⁻¹).
Melting Point Expected to be a white to off-white solid. The melting point should be sharp for a pure compound.

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group for the amine?

A: Yes, other common amine protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) can be used.[8] The choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions. The Cbz group is particularly useful as it is stable to both acidic and basic conditions and can be removed by catalytic hydrogenation.[9]

Q: My starting material, (S)-α-amino-γ-butyrolactone hydrochloride, is not commercially available. How can I synthesize it?

A: (S)-α-Amino-γ-butyrolactone hydrochloride can be synthesized from L-methionine through a multi-step process involving the formation of a sulfonium salt, followed by desulfurization and cyclization.[10][11]

Q: Is it necessary to use a two-phase solvent system?

A: The two-phase Schotten-Baumann condition is highly effective for this reaction.[2] It allows for the efficient neutralization of the generated HCl in the aqueous phase while keeping the organic reactants and product in the organic phase, thus driving the reaction to completion. While other methods exist for carbamate formation, this is a robust and widely used procedure.

Q: How do I know when the reaction is complete?

A: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Cbz-protection of amines under Schotten-Baumann conditions.

Materials:

  • (S)-α-amino-γ-butyrolactone hydrochloride

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Benzyl chloroformate (Cbz-Cl)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane (for purification)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-α-amino-γ-butyrolactone hydrochloride (1.0 eq.) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq.).

  • Add an equal volume of an organic solvent such as dichloromethane.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexane or by silica gel column chromatography.

References

  • CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google P
  • Supporting Inform
  • Technical Support Center: Troubleshooting Low Conversion Rates in Benzoyl
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • WO2012093565A1 - METHOD FOR PRODUCING α-AMINO-γ-BUTYROLACTONE - Google P
  • avoiding side reactions in the synthesis of N-(4-methoxybenzoyl)glycine - Benchchem.
  • Schotten-Baumann Reaction and its Mechanism - YouTube.
  • Benzyl chloroform
  • (S)-(-)-α-Amino-γ-butyrolactone hydrochloride - Chem-Impex.
  • (S)-(-)-α-Amino-γ-butyrolactone Hydrochloride - TCI Chemicals.
  • Copies of 1H, 13C, 19F NMR spectra.
  • precursors gamma-butyrolactone gbl: Topics by Science.gov.
  • In schotten-baumann conditions, why doesn't the acyl chloride react with the w
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC - NIH.
  • Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones - PubMed.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Cbz-Protected Amino Groups.
  • N-Cbz-L-homoserine lactone - CymitQuimica.
  • (S)-Benzyl (2-Oxotetrahydrofuran-3-yl)
  • (S)-Benzyl (2-oxotetrahydrofuran-3-yl)
  • CN110878071A - Preparation method of α -amino-gamma-butyrolactone and salt thereof - Google P
  • γ-Butyrolactone - Wikipedia.
  • (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
  • Sampling, separation, and quantification of N‐acyl homoserine lactones
  • Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones.
  • Asymmetric synthesis of beta-amino-gamma-substituted-gamma-butyrolactones: double diastereoselective conjugate addition of homochiral lithium amides to homochiral alpha,beta-unsatur
  • The quorum-quenching lactonase from Geobacillus caldoxylosilyticus: purification, characterization, crystallization and crystallographic analysis - PubMed.
  • Protecting Groups for Amines: Carbam
  • Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - NIH.
  • Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chrom
  • N-Octanoyl-DL-homoserine lactone | C12H21NO3 | CID 3474204 - PubChem.
  • (S)-Benzyl (2-oxotetrahydrofuran-3-yl)
  • Why (S)-(-)-alpha-(Boc-Amino)-gamma-butyrolactone is Essential for Your Synthesis Needs.
  • benzyl [(3S,4S)
  • (PDF)
  • WO2012158099A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][3][10]dioxol] - Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and chiral synthesis, the precise characterization of stereospecific intermediates is paramount. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a key chiral building block, presents a unique analytical challenge due to its combination of a thermally labile carbamate protecting group and a reactive lactone ring. Ensuring its structural integrity, elemental composition, and purity requires a suite of analytical techniques, among which mass spectrometry (MS) stands out for its unparalleled sensitivity and specificity.

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based workflows for the comprehensive analysis of this molecule. We will move beyond simple protocol recitation to explain the fundamental reasoning behind methodological choices—from ionization techniques to fragmentation analysis—and objectively compare these approaches with alternative analytical technologies. The protocols and data presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals aiming to establish robust analytical control over this and structurally similar compounds.

Section 1: Foundational Analysis: Ionization Strategy and High-Resolution Mass Confirmation

The first step in any mass spectrometric analysis is the gentle conversion of the neutral analyte into a gas-phase ion. The choice of ionization technique is critical, as an overly energetic method would prematurely fragment the molecule, obscuring the primary molecular weight information.

Expert Rationale: Selecting Electrospray Ionization (ESI)

For a molecule like this compound, Electrospray Ionization (ESI) is the unequivocal method of choice. ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal imparted internal energy.[1] This approach is ideal for analyzing thermally labile or fragile molecules, as it overcomes their propensity to fragment upon ionization.[2] The target molecule contains a basic nitrogen atom within the carbamate linkage, which is readily protonated in a slightly acidic solution (e.g., with 0.1% formic acid), forming the desired protonated molecule, [M+H]⁺. This allows for the confident determination of the intact molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Formula Confirmation

Once ionized, confirming the elemental composition is a crucial step to verify the identity of a synthesized compound. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can measure mass-to-charge ratios (m/z) with exceptional accuracy (typically <5 ppm), allowing for the confident assignment of an elemental formula.

Experimental Protocol 1: HRMS Analysis via ESI-Q-TOF
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to facilitate protonation.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Direct infusion is sufficient for initial confirmation and avoids chromatographic complexities.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr at 300 °C

    • Mass Analyzer: TOF

    • Acquisition Range: m/z 50-500

    • Lock Mass: Use a reference compound (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass correction to ensure high mass accuracy.

  • Data Analysis: Process the resulting spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass to calculate the mass error in parts-per-million (ppm).

Data Presentation 1: Elemental Composition Verification

The molecular formula of the target compound is C₁₂H₁₃NO₄. The expected data from an HRMS experiment would be as follows:

ParameterValue
Molecular FormulaC₁₂H₁₃NO₄
Adduct[M+H]⁺
Theoretical Exact Mass236.09173 Da
Observed Exact Mass (Hypothetical)236.09115 Da
Mass Error-2.46 ppm
Inferred Elemental CompositionC₁₂H₁₄NO₄

A mass error of <5 ppm provides high confidence in the assigned elemental formula.

Visualization 1: HRMS Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Analyte in Acidified Solvent ESI Electrospray Ionization (Formation of [M+H]⁺) Prep->ESI Direct Infusion TOF High-Resolution Mass Analyzer (TOF) ESI->TOF Ion Transfer Data Mass Spectrum Processing TOF->Data Signal Detection Result Elemental Formula Confirmation (<5 ppm error) Data->Result

Caption: Predicted fragmentation of protonated this compound.

Section 3: Comparative Analysis: MS vs. Alternative Techniques

While MS is a powerful tool, a comprehensive analytical strategy often requires orthogonal techniques. Here, we compare the utility of MS with other common methods for analyzing this specific chiral intermediate.

Quantitative Analysis by LC-MS/MS

For applications requiring quantification, such as determining purity or monitoring reaction kinetics, coupling liquid chromatography (LC) with MS is the gold standard. A triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition (e.g., m/z 236.1 → 91.1). [3][4]

Comparison with Orthogonal Methods

The primary limitation of mass spectrometry is its inherent inability to distinguish between stereoisomers (enantiomers), as they have identical mass and fragmentation patterns. Chiral analysis requires a chiral selector, typically within a chromatographic column. [5]

Technique Information Provided Sensitivity Throughput Key Strengths & Weaknesses
Direct Infusion MS Molecular Weight, Elemental Formula, Structural Fragments High (pg-fg) High (+) Fast, highly sensitive, provides structural clues. (-) Cannot separate isomers (chiral or positional).
LC-MS/MS (Achiral) Retention Time, Quantification, Structural Confirmation Very High (fg-ag) Medium (+) Gold standard for quantification in complex matrices. (-) Still cannot separate enantiomers without a chiral column.
Chiral LC-MS Enantiomeric Separation , Retention Time, Quantification Very High Low-Medium (+) The ultimate tool for separating and quantifying enantiomers with high confidence. [6][7](-) Method development can be complex.
Chiral HPLC-UV Enantiomeric Separation, Quantification Low (ng-µg) Low-Medium (+) Standard method for chiral purity. [8](-) Lower sensitivity than MS; provides no structural confirmation.
NMR Spectroscopy Definitive Structure Elucidation , Stereochemistry, Quantification (qNMR) Very Low (mg) Low (+) Unambiguous structure and stereochemistry assignment. (-) Poor sensitivity, requires pure sample, complex for mixtures.

| GC-MS | Molecular Weight, Fragmentation (if volatile) | High | Medium | (-) Unsuitable for this non-volatile, thermally labile molecule without derivatization, which adds complexity and potential artifacts. [9]|

Conclusion

For the comprehensive analysis of this compound, mass spectrometry is an indispensable and versatile tool. High-resolution MS provides rapid and unambiguous confirmation of its elemental composition, while tandem MS/MS delivers a detailed structural fingerprint that confirms the connectivity of the carbamate and lactone moieties.

However, no single technique tells the whole story. While MS excels in sensitivity and structural verification, it must be coupled with a chiral separation technique, such as chiral LC, to address the critical question of enantiomeric purity. The most robust analytical workflow combines the enantioselective power of chiral chromatography with the sensitive and specific detection of tandem mass spectrometry. By understanding the strengths and limitations of each method, researchers can design a fit-for-purpose analytical strategy that ensures the quality and integrity of this vital chiral intermediate.

References

  • Van Berkel, G. J., & Kertesz, V. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]

  • Hofstadler, S. A., Bakhtiar, R., & Smith, R. D. (1996). Electrospray ionization mass spectrometry. Journal of Chemical Education, 73(4), A82. Available at: [Link]

  • de Oliveira, L. G., Vessecchi, R., & Galembeck, S. E. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-41. Available at: [Link]

  • Xia, Y., Liang, X., & McLuckey, S. A. (2007). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Journal of the American Society for Mass Spectrometry, 18(7), 1244-1254. Available at: [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(5), R111.009407. Available at: [Link]

  • Wikipedia contributors. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved from [Link]

  • de Oliveira, L. G., Vessecchi, R., & Galembeck, S. E. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • SWGDRUG.org. (2005). gamma-butyrolactone. Retrieved from [Link]

  • Culeddu, N., & Filippi, G. (2020). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 10(4), 154. Available at: [Link]

  • Lurie, I. S., & Hays, P. A. (2005). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Journal of Forensic Sciences, 50(4), 839-43. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Al-Saeed, F. A., & Ahmed, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • Iftime, D., & Iftime, A. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7385. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1629–1649. Available at: [Link]

  • Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Chiral analysis. Wikipedia. Retrieved from [Link]

  • Ricard, M. J., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(1), 117-27. Available at: [Link]

  • Welch, C. J. (2006). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. Available at: [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2498. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Chiral Intermediates: A Comparative Analysis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical purity of a pharmaceutical agent is not merely a desirable attribute but a critical determinant of its efficacy and safety. Chiral intermediates, the molecular cornerstones of asymmetric synthesis, are therefore of paramount importance. This guide provides an in-depth comparative analysis of a versatile chiral building block, (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-L-homoserine lactone. We will objectively evaluate its performance against other notable chiral synthons, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Central Role of this compound in Asymmetric Synthesis

This compound is a bifunctional molecule incorporating a protected amine and a lactone ring. This unique structural arrangement makes it a highly valuable precursor for a variety of chiral molecules, particularly γ-amino acids and their derivatives, which are prevalent motifs in many biologically active compounds. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the amine functionality under a range of reaction conditions and can be readily removed via catalytic hydrogenation. The γ-butyrolactone ring serves as a latent carboxylic acid and a handle for introducing further stereocenters.

The utility of this chiral intermediate stems from its ability to undergo regioselective ring-opening reactions with various nucleophiles, leading to the formation of highly functionalized, enantiomerically enriched products. This strategy provides a reliable and often high-yielding route to chiral building blocks that would otherwise require more complex and less efficient synthetic approaches.

Comparative Performance Analysis: this compound vs. Alternative Chiral Intermediates

The selection of a chiral intermediate is a multifaceted decision, balancing factors such as synthetic efficiency, stereochemical control, cost, and the specific requirements of the target molecule. Here, we compare the performance of this compound with other commonly employed chiral synthons for the synthesis of a key pharmaceutical intermediate: (S)-3-aminotetrahydrofuran, a precursor for various therapeutic agents.

Comparative Synthesis of (S)-3-Aminotetrahydrofuran:

Chiral IntermediateSynthetic RouteOverall YieldEnantiomeric Purity (ee)Key AdvantagesKey Disadvantages
This compound 1. Ring opening with a reducing agent (e.g., LiBH₄) to the diol. 2. Mesylation of the primary alcohol. 3. Intramolecular cyclization. 4. Deprotection.Good to Excellent>99%High stereochemical integrity; versatile intermediate.Multi-step process; use of metal hydrides.
L-Aspartic Acid 1. Protection of amine and carboxylic acids. 2. Selective reduction of one carboxylic acid. 3. Mesylation and cyclization. 4. Deprotection.Moderate>98%Readily available and inexpensive starting material.Longer synthetic route; protection/deprotection steps can be cumbersome.[1]
(S)-3-Hydroxy-γ-butyrolactone 1. Activation of the hydroxyl group (e.g., mesylation). 2. Nucleophilic substitution with an azide. 3. Reduction of the azide.Good>99%Commercially available; direct route to the amine.Use of potentially hazardous azide reagents.[2][3]

This comparative table highlights that while L-aspartic acid is an economical starting material, the synthetic route is often longer and may involve challenging protection-deprotection steps.[1] (S)-3-Hydroxy-γ-butyrolactone offers a more direct route but requires the use of azides, which can be a safety concern in large-scale synthesis.[2][3] this compound, while requiring a multi-step sequence, often proceeds with high fidelity, preserving the enantiomeric purity and offering a versatile platform for further derivatization.

Experimental Protocols

To provide a practical context for this comparison, we present detailed, step-by-step methodologies for the synthesis of this compound and its conversion to a key downstream intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from L-methionine, a readily available chiral pool starting material.

SynthesisWorkflow cluster_0 Synthesis of this compound A L-Methionine B S-alkylation & Cbz-protection A->B 1. MeI, NaOH 2. Cbz-Cl, NaHCO₃ C Oxidative cleavage of thioether B->C NaIO₄ D Lactonization C->D Heat E This compound D->E Purification

Caption: Synthesis of this compound.

Step 1: S-Methylation and N-Protection of L-Methionine

  • To a solution of L-methionine (1.0 eq) in aqueous sodium hydroxide, add methyl iodide (1.1 eq) and stir at room temperature for 24 hours.

  • Adjust the pH to 8-9 with sodium bicarbonate. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and acidify the aqueous layer to pH 2 with HCl.

  • Extract the product into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidative Cleavage and Lactonization

  • Dissolve the N-Cbz-S-methyl-L-methionine in a mixture of methanol and water.

  • Add sodium periodate (NaIO₄, 2.2 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature for 4 hours.

  • Filter the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in a high-boiling point solvent (e.g., toluene) and heat to reflux for 2-4 hours to effect lactonization.

  • Cool the reaction mixture and purify the product by column chromatography on silica gel.

Protocol 2: Ring-Opening of this compound to a Chiral Amino Alcohol

This protocol demonstrates the conversion of the title compound into a valuable chiral building block.

RingOpeningWorkflow cluster_1 Synthesis of (S)-3-(Benzyloxycarbonylamino)-4-hydroxybutanenitrile F This compound G Ring-opening with Cyanide F->G KCN, H₂O/EtOH H (S)-3-(Benzyloxycarbonylamino)-4-hydroxybutanenitrile G->H Acidic workup

Caption: Ring-opening of the chiral lactone to a cyanohydrin derivative.

Step 1: Nucleophilic Ring-Opening

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add potassium cyanide (KCN, 1.2 eq) and stir the mixture at 50°C for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully acidify to pH 3-4 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-3-(benzyloxycarbonylamino)-4-hydroxybutanenitrile.

Mechanistic Insights and Rationale for Experimental Choices

The choice of reagents and reaction conditions in the provided protocols is guided by fundamental principles of organic chemistry to maximize yield and stereochemical purity.

  • Cbz Protection: The benzyloxycarbonyl group is a classic amine protecting group that is stable to a wide range of reaction conditions, including the oxidative cleavage and lactonization steps. Its removal under mild hydrogenolysis conditions ensures that the newly formed chiral center is not racemized.

  • Oxidative Cleavage: Sodium periodate is a selective oxidant for thioethers, converting them to sulfoxides which readily undergo thermal elimination to form an alkene, which is then intramolecularly trapped to form the lactone.

  • Ring-Opening with Cyanide: The use of cyanide as a nucleophile for the ring-opening of the lactone is a strategic choice. It introduces a nitrile group that can be further elaborated into a carboxylic acid, an amine, or other functional groups, thus enhancing the synthetic utility of the resulting product.

Conclusion and Future Outlook

This compound stands as a robust and versatile chiral intermediate in the synthetic chemist's toolbox. Its ability to deliver highly enantiopure, functionalized building blocks makes it a valuable asset in the synthesis of complex pharmaceutical agents. While alternative chiral synthons derived from the chiral pool, such as L-aspartic acid, offer economic advantages, the synthetic routes can be more arduous. The choice of the optimal chiral intermediate will ultimately depend on a careful consideration of the specific synthetic challenge, including the desired final product, scalability, and cost-effectiveness.

The continued development of novel synthetic methodologies, including enzymatic resolutions and asymmetric catalysis, will undoubtedly provide even more efficient pathways to chiral γ-butyrolactone derivatives. However, the reliability and proven track record of intermediates like this compound ensure their continued relevance in the field of drug discovery and development.

References

  • Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. PubMed. [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.

Sources

A Strategic Guide to Amine Protection: Unveiling the Advantages of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced and removed in high yield, exhibit stability under a range of reaction conditions, and allow for selective deprotection in the presence of other functional groups—a concept known as orthogonality.[1][2][3] This guide provides an in-depth technical comparison of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, also known as N-Cbz-L-homoserine lactone, with other commonly employed amine protecting groups. We will explore the unique advantages conferred by the integration of a γ-butyrolactone ring into the venerable Carboxybenzyl (Cbz) protecting group framework.

The Landscape of Amine Protecting Groups: A Brief Overview

The protection of amines is a cornerstone of modern organic synthesis, preventing their inherent nucleophilicity and basicity from interfering with desired chemical transformations.[4][5] Carbamates are among the most widely used protecting groups for amines due to their general stability and the variety of available deprotection strategies.[1] The three most common carbamate-based protecting groups are the tert-Butoxycarbonyl (Boc) group, the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, and the Carboxybenzyl (Cbz) group.[2]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Labile to basic conditions (e.g., piperidine).[2]

  • Cbz (Carboxybenzyl): Typically removed by catalytic hydrogenolysis.[1]

The distinct cleavage conditions for these groups form the foundation of orthogonal protection strategies, enabling the selective deprotection of one amine in a poly-functional molecule without affecting others.[6]

This compound: A Hybrid Approach

This compound can be viewed as a specialized derivative of the classical Cbz group. The core benzyloxycarbonyl functionality provides the foundational stability and deprotection characteristics associated with Cbz, while the integrated γ-butyrolactone ring, derived from L-homoserine, introduces unique structural and potential reactivity modifications.

G cluster_0 This compound cluster_1 Core Components mol mol cbz Cbz Group cbz->mol Provides Cbz characteristics lactone γ-Butyrolactone Ring lactone->mol Introduces unique properties

Figure 1: Structural components of this compound.

Comparative Analysis: Potential Advantages of the Lactone Moiety

While direct, head-to-head quantitative comparisons of this compound with other protecting groups are not extensively reported in the literature, we can infer its potential advantages by considering the known chemical properties of its constituent parts.

Stability Profile

The γ-butyrolactone ring is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strong basic conditions.[7] This suggests that the protecting group would be fully compatible with the acidic deprotection of Boc groups and likely stable during the basic deprotection of Fmoc groups, although prolonged exposure to strong bases should be approached with caution.

Protecting GroupAcid Stability (e.g., TFA)Base Stability (e.g., Piperidine)Hydrogenolysis Stability (H₂/Pd)
Boc LabileStableStable
Fmoc StableLabileStable
Cbz StableStableLabile
This compound Expected to be StablePotentially sensitive to prolonged exposureLabile
Table 1: Comparative Stability of Common Amine Protecting Groups.

The inherent stability of the Cbz group to a wide range of non-reductive conditions is a key advantage. The presence of the lactone is unlikely to diminish this stability towards many common synthetic reagents.

Orthogonality and Deprotection

The primary mode of deprotection for this compound is catalytic hydrogenolysis, mirroring that of the standard Cbz group. This preserves its orthogonality to the acid-labile Boc and base-labile Fmoc groups, a critical feature for complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[2][6]

Orthogonal_Deprotection cluster_molecule Protected Molecule cluster_reagents Deprotection Reagents Boc-NH-R1 Boc-NH-R1 Fmoc-NH-R2 Fmoc-NH-R2 Cbz-HSL-NH-R3 This compound-NH-R3 TFA TFA (Acid) TFA->Boc-NH-R1 Selectively Cleaves Boc Piperidine Piperidine (Base) Piperidine->Fmoc-NH-R2 Selectively Cleaves Fmoc H2_Pd H₂/Pd (Hydrogenolysis) H2_Pd->Cbz-HSL-NH-R3 Selectively Cleaves Cbz-HSL

Figure 2: Orthogonal deprotection strategy.

The kinetics of the hydrogenolysis reaction could potentially be influenced by the lactone moiety. Steric hindrance around the benzylic position is a known factor affecting the rate of Cbz cleavage. While the lactone is somewhat removed from the benzylic C-O bond, its conformational influence on the overall molecule might subtly modulate the rate of catalyst binding and subsequent cleavage. However, without direct experimental data, this remains a point for further investigation.

Experimental Protocols

Protection of an Amine with this compound

This protocol is a general adaptation of standard Cbz protection methods.

  • Dissolution: Dissolve the amine substrate (1.0 eq.) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0 eq.), to the solution.

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of Benzyl (2-oxotetrahydrofuran-3-yl) carbonate or a related activated species in dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, perform an aqueous work-up to remove the inorganic base and water-soluble byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Deprotection via Catalytic Hydrogenolysis

This protocol is based on standard Cbz deprotection procedures.[1]

  • Dissolution: Dissolve the protected amine (1.0 eq.) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Deprotection_Workflow start Cbz-HSL Protected Amine dissolve Dissolve in MeOH/EtOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Introduce H₂ atmosphere add_catalyst->hydrogenate stir Stir at RT hydrogenate->stir filter Filter through Celite® stir->filter concentrate Concentrate in vacuo filter->concentrate end Deprotected Amine concentrate->end

Figure 3: Workflow for Cbz-HSL deprotection.

Potential Applications and Future Directions

The primary application of this compound and its derivatives lies in the synthesis of N-acyl homoserine lactones (AHLs). AHLs are signaling molecules involved in bacterial quorum sensing, and the synthesis of AHL analogs is a key strategy in the development of novel antimicrobial agents that disrupt this communication pathway.[8]

The use of this compound as a protecting group in the synthesis of more complex peptides or natural products is an area ripe for exploration. The lactone moiety could potentially serve as a handle for further chemical modification after deprotection of other protecting groups, offering a route to intricate molecular architectures.

Conclusion

This compound presents an intriguing modification of the classical Cbz protecting group. While retaining the key advantages of Cbz, namely its stability to a broad range of conditions and its orthogonal removal via hydrogenolysis, the integrated γ-butyrolactone ring offers potential for unique applications, particularly in the synthesis of quorum sensing modulators. Although direct comparative data with other protecting groups is limited, the predictable stability and cleavage of this protecting group, based on the well-established chemistry of its components, make it a valuable tool for specialized synthetic challenges. Further research into its broader utility in complex peptide and natural product synthesis is warranted to fully elucidate its advantages and potential limitations.

References

  • BenchChem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem Technical Support. November 2025.
  • Sheradsky, T., Knobler, Y., & Frankel, M. (1961). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry, 26(5), 1482–1485.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem Technical Support. November 2025.
  • Alvarez, M., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(5), 2245–2301.
  • Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Homoserine-Containing Peptide Libraries. BenchChem Technical Support. November 2025.
  • Ningbo Inno Pharmchem Co., Ltd. L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Manne, S. R., et al. (2021). A Mild and Selective Method for the Deprotection of the N-Carbobenzyloxy (Cbz) Group. Organic Process Research & Development, 25(9), 2029-2038.
  • Wang, Y., et al. (2020). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. ACS Chemical Biology, 15(10), 2746–2753.
  • Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (23), 3787-3798.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
  • Suga, H., et al. (2018). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 23(10), 2549.
  • O'Reilly, E., & Moody, T. S. (2022). Developing deprotectase biocatalysts for synthesis. Chemical Science, 13(33), 9635–9642.
  • Pal, S., & Srinivasan, P. (2017). Side reactions in peptide synthesis: An overview. Bibliomed, 12(1), 1-10.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
  • Newberry, R. W., & Raines, R. T. (2017). n → π* Interactions in N-Acyl Homoserine Lactone (AHL) Derivatives and Their Effects on Hydrolysis Rates. ACS Central Science, 3(7), 744–750.
  • PerSeptive Biosystems. (1996). Large Scale Synthesis of Long Peptides (Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis System. PerSeptive Biosystems.
  • Wang, Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
  • AAPPTec.
  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646.
  • Gijsen, H. J. M., et al. (2018). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry, 14, 1856–1865.
  • Hao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 12, 735398.
  • Alcaide, B., & Almendros, P. (2021).
  • O'Loughlin, C. T., et al. (2010). Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. Journal of Bacteriology, 192(22), 5981–5991.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Hong, M., & Chen, E. Y.-X. (2016). Ring-opening (co)polymerization of γ-butyrolactone: a review. Polymer Chemistry, 7(34), 5346-5363.
  • BOC Sciences.
  • Sigma-Aldrich. (S)-alpha-Amino-gamma-butyrolactone hydrochloride, 97%. Sigma-Aldrich.
  • Suga, H., et al. (2018). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 23(10), 2549.
  • Wang, B., et al. (2007). Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation. Organic Letters, 9(18), 3623–3626.
  • Hong, M., & Chen, E. Y.-X. (2016). Ring-opening (co)polymerization of γ-butyrolactone: a review. Polymer Chemistry, 7(34), 5346-5363.
  • Falivene, L., et al. (2019). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. ACS Sustainable Chemistry & Engineering, 7(21), 17996-18005.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Promising Carbamate

(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a chiral synthetic compound featuring two key structural motifs of significant interest in medicinal chemistry: a carbamate group and a tetrahydrofuran ring. While this specific molecule remains largely uncharacterized in the public domain, its constituent parts suggest a strong rationale for its investigation as a potential therapeutic agent. The carbamate functional group is a well-established pharmacophore present in several approved drugs, notably as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[1][2] Additionally, the tetrahydrofuran moiety is a versatile scaffold found in a variety of biologically active natural products and synthetic compounds, including some with demonstrated anti-cancer properties.[3][4][5]

This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of this compound. We will propose a logical, multi-pronged research plan to elucidate its biological activity, comparing its potential performance to established compounds in relevant therapeutic areas. This document is intended to serve as a roadmap for researchers in drug discovery and development, offering detailed experimental protocols and the scientific reasoning behind them.

Proposed Avenues of Investigation and Comparator Compounds

Given the structural characteristics of this compound, we propose investigating its potential in two primary therapeutic areas: neurodegenerative diseases and oncology. To benchmark its performance, we have selected the following well-characterized compounds as comparators:

  • Rivastigmine: A carbamate-based, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), used in the management of Alzheimer's and Parkinson's disease dementia.[2]

  • URB597: A selective and irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. FAAH inhibitors have been investigated for their potential in treating pain and anxiety.[6][7]

  • Ftorafur (Tegafur): A prodrug of 5-fluorouracil that contains a tetrahydrofuran ring and is used as a chemotherapeutic agent.[3]

The following sections will detail a hypothetical, yet robust, experimental plan to characterize this compound and compare its potential efficacy and mechanism of action against these established molecules.

Part 1: In Vitro Characterization

The initial phase of investigation focuses on cell-free and cell-based assays to determine the primary biological targets and cellular effects of this compound.

Primary Screening: Enzyme Inhibition Assays

The carbamate moiety is a strong indicator of potential enzyme inhibitory activity. Therefore, the first step is to screen the compound against a panel of relevant enzymes.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To quantify the inhibitory potency of the test compound against AChE and BChE.

  • Materials: Acetylcholinesterase (from electric eel), Butyrylcholinesterase (from equine serum), Acetylthiocholine iodide (ATCI), Butyrylthiocholine iodide (BTCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compound, and Rivastigmine (positive control).

  • Procedure:

    • Prepare a series of dilutions of the test compound and Rivastigmine.

    • In a 96-well plate, add 25 µL of the test compound/control dilutions, 50 µL of phosphate buffer, and 25 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Protocol: FAAH Inhibition Assay

  • Objective: To determine the inhibitory effect of the test compound on FAAH activity.

  • Materials: Recombinant human FAAH, anandamide (AEA) substrate, phosphate buffer, test compound, and URB597 (positive control).

  • Procedure:

    • Prepare dilutions of the test compound and URB597.

    • Pre-incubate the FAAH enzyme with the test compound/control in a buffer for a defined period.

    • Initiate the enzymatic reaction by adding the AEA substrate.

    • After a specific incubation time, terminate the reaction.

    • Quantify the amount of product formed (e.g., arachidonic acid) using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).[6]

    • Calculate the IC50 value as described for the cholinesterase assay.

Table 1: Hypothetical Comparative Data for Enzyme Inhibition (IC50, µM)

CompoundAChE Inhibition (IC50)BChE Inhibition (IC50)FAAH Inhibition (IC50)
This compoundTo be determinedTo be determinedTo be determined
Rivastigmine~0.5~0.05>100
URB597>100>100~0.01
FtorafurNot applicableNot applicableNot applicable
Secondary Screening: Cell-Based Assays

Following the initial enzyme assays, the focus shifts to evaluating the compound's effects in a cellular context.

Experimental Protocol: Cytotoxicity Assay in Cancer Cell Lines

  • Objective: To assess the anti-proliferative activity of the test compound against various cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical, SW620 - colorectal, A549 - lung) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) for selectivity.[4][8]

  • Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, Ftorafur (positive control), and a viability reagent (e.g., MTT, PrestoBlue).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and Ftorafur for 48-72 hours.

    • Add the viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the IC50 value for each cell line.

Experimental Protocol: Neuroprotection Assay

  • Objective: To evaluate the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Line: A neuronal cell line such as SH-SY5Y or PC12.

  • Procedure:

    • Differentiate the cells into a neuronal phenotype if necessary.

    • Pre-treat the cells with the test compound for a few hours.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or glutamate.

    • After 24 hours, assess cell viability using a suitable assay.

    • A higher cell viability in the presence of the test compound indicates a neuroprotective effect.

Table 2: Hypothetical Comparative Data for Cell-Based Assays (IC50, µM)

CompoundHeLa Cytotoxicity (IC50)SW620 Cytotoxicity (IC50)MRC-5 Cytotoxicity (IC50)SH-SY5Y Neuroprotection (EC50)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Rivastigmine>100>100>100~10
URB597>50>50>50~5
Ftorafur~5~10~20Not applicable
Mechanism of Action Studies

Should the initial screenings yield promising results, further in vitro studies would be warranted to elucidate the underlying mechanism of action. For instance, if the compound shows potent anti-cancer activity, Western blot analysis could be used to investigate its effects on key signaling pathways involved in cell proliferation and apoptosis (e.g., PI3K/Akt, Wnt/β-catenin).[4][5]

cluster_invitro In Vitro Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_moa Mechanism of Action start Test Compound: This compound enzyme_assays Enzyme Inhibition Assays (AChE, BChE, FAAH, etc.) start->enzyme_assays Evaluate potency cell_assays Cell-Based Assays (Cytotoxicity, Neuroprotection) enzyme_assays->cell_assays Promising hits moa_studies Downstream Analysis (e.g., Western Blot) cell_assays->moa_studies Confirm activity

Caption: Proposed in vitro screening cascade.

Part 2: In Vivo Evaluation

Compounds that demonstrate promising activity and selectivity in vitro should be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in a whole-organism context.[9][10]

Pharmacokinetic (PK) Studies

Experimental Protocol: Preliminary PK in Rodents

  • Objective: To determine the basic pharmacokinetic profile of the test compound (absorption, distribution, metabolism, and excretion - ADME).

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer a single dose of the test compound via two different routes: intravenous (IV) for determining bioavailability and the intended therapeutic route (e.g., oral - PO).

    • Collect blood samples at multiple time points post-administration.

    • Process the blood to obtain plasma and quantify the concentration of the test compound using LC-MS.

    • Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Table 3: Hypothetical Comparative Pharmacokinetic Data in Rats

ParameterThis compoundRivastigmineURB597Ftorafur
Oral Bioavailability (F%) To be determined~40%~5%~25%
Half-life (t½, hours) To be determined~1.5~8~0.75
Brain Penetration (Brain/Plasma ratio) To be determinedGoodExcellentModerate
Efficacy Studies in Animal Models

Based on the in vitro findings, appropriate animal models of disease should be selected to evaluate the therapeutic efficacy of the compound.

Experimental Protocol: Scopolamine-Induced Amnesia Model (Neurodegenerative Disease)

  • Objective: To assess the cognitive-enhancing effects of the test compound.

  • Animals: Adult mice or rats.

  • Procedure:

    • Administer the test compound or Rivastigmine (positive control) orally for a set period.

    • Induce a temporary cognitive deficit by administering scopolamine, a muscarinic receptor antagonist.

    • Evaluate learning and memory using behavioral tests such as the Morris water maze or Y-maze.[11]

    • Improved performance in the behavioral tasks compared to the scopolamine-only group indicates a pro-cognitive effect.

Experimental Protocol: Xenograft Tumor Model (Oncology)

  • Objective: To evaluate the anti-tumor activity of the test compound in vivo.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously implant human cancer cells (e.g., HeLa) into the flanks of the mice.

    • Once tumors are established, randomize the mice into treatment groups (vehicle control, test compound, Ftorafur).

    • Administer the treatments daily or on a set schedule.

    • Measure tumor volume regularly with calipers.

    • At the end of the study, excise the tumors and weigh them. A reduction in tumor growth rate and final tumor size indicates anti-cancer efficacy.[8]

Preliminary Toxicology

Throughout the in vivo studies, it is crucial to monitor for any signs of toxicity. This includes daily observation of the animals for changes in behavior, body weight, and food/water intake. At the end of the efficacy studies, major organs should be collected for histopathological analysis to identify any potential organ damage.

cluster_invivo In Vivo Evaluation Pathway start Lead Compound from In Vitro Studies pk_studies Pharmacokinetic Studies (ADME, Bioavailability) start->pk_studies efficacy_studies Efficacy Studies in Disease Models pk_studies->efficacy_studies neuro_model Neurodegenerative Model (e.g., Scopolamine-induced amnesia) efficacy_studies->neuro_model cancer_model Oncology Model (e.g., Xenograft) efficacy_studies->cancer_model tox_studies Preliminary Toxicology (Body weight, Histopathology) neuro_model->tox_studies cancer_model->tox_studies decision Go/No-Go for Preclinical Development tox_studies->decision

Caption: A logical pathway for in vivo compound evaluation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the investigation of this compound. By systematically evaluating its activity against key enzymatic targets and in relevant cellular and animal models, researchers can build a complete profile of this novel compound. The comparative framework provided, using established drugs as benchmarks, will allow for a clear assessment of its therapeutic potential.

The discovery of a novel compound with dual functionality, such as cholinesterase inhibition and neuroprotective or anti-cancer effects, would be a significant advancement. The experimental pathways detailed herein provide the necessary steps to uncover and validate such a profile for this compound, potentially paving the way for a new class of therapeutic agents.

References

  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids as multi-target acetyl- and butyrylcholinesterase inhibitors against Alzheimer's disease. RSC Advances. [Link]

  • Ramer, R., et al. (2012). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. International Journal of Cancer. [Link]

  • Kim, J. H., et al. (2008). In vitro and in vivo activities of novel HDAC inhibitors. Cancer Research. [Link]

  • Pérez-Galán, P., et al. (2017). In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. Haematologica. [Link]

  • Li, J., et al. (2018). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Results of in vitro cholinesterase inhibitory assays on the isolated compounds. [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • ResearchGate. (n.d.). In vitro FAAH, CE, MAGL, and in vivo FAAH inhibition by selected benzotriazole N-carboxamides. [Link]

  • Fowler, C. J. (2015). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecules. [Link]

  • Kim, H. J., & Bae, S. C. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Zhejiang University Science B. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. [Link]

  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]

  • Ghasemi, E., et al. (2018). An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils. Cellular and Molecular Neurobiology. [Link]

  • Oxford Academic. (n.d.). 1.3 In vitro and in vivo testing of new compounds. [Link]

  • Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]

  • Szymański, P., et al. (2022). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Molecules. [Link]

  • Ghasemi, M., et al. (2018). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Czerwińska, M. E., et al. (2022). In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species. Molecules. [Link]

  • Ionescu, C. I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. [Link]

  • Zhang, J., et al. (2025). A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. European Journal of Medicinal Chemistry. [Link]

  • Gobec, S., & Mravljak, J. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Multitarget-directed carbamate and carbamothioate derivatives: Cholinesterase and monoamine oxidase inhibition, anti-β-amyloid (Aβ) aggregation, antioxidant and blood-brain barrier permeation properties against Alzheimer's disease. [Link]

  • Royal Society of Chemistry. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. [Link]

  • Heidelberger, C., et al. (1979). In vivo effects of 5-fluorouracil and ftorafur[1-(tetrahydrofuran-2-yl)-5-fluorouracil] on murine mammary tumors and small intestine. Cancer Research. [Link]

  • Edmondson, S., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]

  • Bolt, H. M., & Degen, G. H. (2019). Tetrahydrofuran-induced tumors in rodents are not relevant to humans: Quantitative weight of evidence analysis of mode of action information does not support classification of tetrahydrofuran as a possible human carcinogen. Regulatory Toxicology and Pharmacology. [Link]

  • Vallerga, M. B., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Cancers. [Link]

  • Bentham Science. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

  • Semantic Scholar. (n.d.). A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation. [Link]

  • UConn Library. (n.d.). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. [Link]

  • Frontiers. (n.d.). In vitro Engineering of Novel Bioactivity in the Natural Enzymes. [Link]

  • ResearchGate. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

Sources

A Comparative Guide to the Analytical Purity Determination of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a key intermediate, is no exception. Its three-dimensional structure dictates its interaction with biological systems, rendering the detection and quantification of its unwanted enantiomer, (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, and other process-related impurities a critical task.

This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound. We move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a framework for developing and validating a comprehensive quality control strategy. The methods discussed are presented as self-validating systems, grounded in established regulatory principles to ensure data integrity and trustworthiness.[1][2]

Understanding the Impurity Profile

A successful analytical strategy begins with a theoretical assessment of potential impurities. For this compound, these can be categorized as:

  • Enantiomeric Impurity: The (R)-enantiomer, which may exhibit different pharmacological or toxicological properties.

  • Process-Related Impurities: Unreacted starting materials (e.g., (S)-3-aminodihydrofuran-2(3H)-one, benzyl chloroformate), reagents, and synthetic by-products.

  • Degradants: Compounds formed through hydrolysis of the carbamate or lactone functionalities under specific pH or temperature conditions.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification processes.

The selection of analytical techniques must be tailored to selectively detect and accurately quantify all potential impurities within these classes.

Orthogonal Chromatographic Approaches: The Cornerstone of Purity Analysis

Chromatography is indispensable for separating the target analyte from its closely related impurities. An orthogonal approach, using at least two different separation principles, provides the highest degree of confidence in the reported purity.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

The most critical purity attribute for this molecule is its enantiomeric excess (e.e.). Chiral HPLC is the definitive technique for this measurement, separating the (S)- and (R)-enantiomers into distinct peaks.[3][4]

Causality of Method Design: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a broad range of chiral compounds, including carbamates.[5] The polar carbamate groups on the CSP interact with the analyte via hydrogen bonding, dipole-dipole, and π-π interactions, creating the energetic difference required for separation.

Experimental Workflow & Key Choices: The development of a robust chiral HPLC method is a systematic process.

Chiral_HPLC_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select Analyte & Define Goals (Resolution > 2.0) Screen_Cols Screen Polysaccharide CSPs (e.g., Lux Cellulose-2, Chiralpak AD) Start->Screen_Cols Screen_MP Test Mobile Phase Systems (Normal & Reversed Phase) Screen_Cols->Screen_MP Optimize_MP Optimize Mobile Phase Ratio & Additives (e.g., DEA, TFA) Screen_MP->Optimize_MP Promising separation found Optimize_Params Fine-tune Flow Rate & Column Temperature Optimize_MP->Optimize_Params Check_Resolution Resolution Acceptable? Optimize_Params->Check_Resolution Check_Resolution->Screen_Cols No Validation Full Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, LOD/LOQ) Check_Resolution->Validation Yes Routine_Use Implement for QC Testing Validation->Routine_Use Chiral_HPLC_Protocol cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Conditions cluster_analysis Analysis & System Suitability prep_mp 1. Prepare Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) prep_sample 2. Prepare Sample: Dissolve 10 mg of sample in 10 mL of Isopropanol (1 mg/mL) prep_mp->prep_sample prep_resolution 3. Prepare Resolution Solution: Spike sample with a small amount of racemic material prep_sample->prep_resolution sst 4. System Suitability Test (SST): Inject resolution solution. Ensure Resolution between enantiomers is > 2.0 prep_resolution->sst hplc_col Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) hplc_flow Flow Rate: 1.0 mL/min hplc_col->hplc_flow hplc_temp Column Temp: 25 °C hplc_flow->hplc_temp hplc_vol Injection Vol: 10 µL hplc_temp->hplc_vol hplc_det Detection: UV at 220 nm hplc_vol->hplc_det analysis 5. Analysis: Inject sample solution in duplicate sst->analysis calc 6. Calculation: Calculate % Area of (R)-enantiomer relative to the total area of both enantiomers analysis->calc

Sources

comparative study of (S) vs (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a framework for conducting a comprehensive comparative study of (S)- and (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate. Recognizing that direct comparative data for these specific enantiomers is not extensively published, this document outlines the critical experimental workflows and theoretical considerations necessary to perform such an evaluation from first principles. The focus is on establishing a robust, self-validating experimental design that adheres to the highest standards of scientific integrity.

Introduction: The Principle of Chirality in Drug Action

Chirality is a fundamental principle in pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is due to the stereospecific nature of biological macromolecules, such as enzymes and receptors, which selectively interact with only one enantiomer. The tragic story of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, remains a stark reminder of the critical importance of studying enantiomers separately.

The molecules at the center of this guide, (S)- and (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, are built on the α-amino-γ-butyrolactone scaffold. This motif is found in a variety of biologically active compounds and can act as a peptidomimetic or a reactive intermediate. The stereochemistry at the C3 position of the lactone ring is expected to be a key determinant of its biological activity. This guide provides a roadmap for the systematic evaluation and comparison of these two enantiomers.

Physicochemical Characterization: Establishing a Baseline

Before delving into biological assays, it is crucial to fully characterize the physicochemical properties of each enantiomer. These properties not only confirm the identity and purity of the compounds but can also influence their biological behavior.

Chiral Separation and Purity Analysis

The first step is to ensure the enantiomeric purity of the (S) and (R) isomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are often a good starting point for this type of molecule.

  • Mobile Phase Optimization: Begin with a standard mobile phase of hexane and isopropanol (e.g., 90:10 v/v) and adjust the ratio to achieve baseline separation of the two enantiomers. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) may be necessary to improve peak shape.

  • Detection: Use a UV detector set to an appropriate wavelength based on the chromophore of the molecule (the benzyl carbamate group, likely around 254 nm).

  • Quantification: Calculate the enantiomeric excess (% ee) for each sample by integrating the peak areas of the two enantiomers.

Structural Confirmation and Property Determination

Once enantiomeric purity is established, the absolute configuration and other physical properties should be confirmed.

Property(S)-Enantiomer(R)-EnantiomerMethod
Melting Point (°C)TBDTBDDifferential Scanning Calorimetry (DSC)
Specific Rotation ([α]D)TBDTBDPolarimetry
Solubility (mg/mL)TBDTBDHPLC with a calibration curve
LogPTBDTBDShake-flask method or HPLC

TBD: To be determined experimentally.

Comparative Pharmacological Evaluation

Based on the α-amino-γ-butyrolactone scaffold, a known structural motif in quorum sensing modulators and other biologically active molecules, we can hypothesize potential biological targets. A logical starting point is to investigate the interaction of these enantiomers with bacterial quorum sensing pathways and their general cytotoxicity.

In Vitro Assays: Quorum Sensing Inhibition

Many Gram-negative bacteria use N-acylhomoserine lactones (AHLs) as signaling molecules in quorum sensing. The structural similarity of the title compounds to AHLs suggests they may act as antagonists.

Experimental Protocol: LasR-based Quorum Sensing Reporter Assay

  • Bacterial Strain: Use a reporter strain of E. coli engineered to express the LasR receptor from Pseudomonas aeruginosa and a LasR-dependent reporter gene (e.g., gfp or lacZ).

  • Assay Conditions: Grow the reporter strain to the mid-logarithmic phase. Aliquot the culture into a 96-well plate.

  • Treatment: Add a known concentration of the cognate AHL ligand (e.g., 3-oxo-C12-HSL) to induce the reporter gene expression. In parallel wells, add the AHL ligand along with varying concentrations of the (S)- and (R)-enantiomers.

  • Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours).

  • Data Acquisition: Measure the reporter gene output (fluorescence for GFP, absorbance for β-galactosidase activity).

  • Analysis: Calculate the IC50 value for each enantiomer, representing the concentration at which it inhibits 50% of the AHL-induced signal.

Diagram: Quorum Sensing Inhibition Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis strain Reporter E. coli Strain (LasR + Reporter Gene) culture Grow to Mid-Log Phase strain->culture plate Aliquot into 96-well Plate culture->plate ahl Add AHL Ligand (e.g., 3-oxo-C12-HSL) plate->ahl s_enantiomer Add (S)-Enantiomer (Varying Concentrations) r_enantiomer Add (R)-Enantiomer (Varying Concentrations) incubate Incubate at 37°C ahl->incubate s_enantiomer->incubate r_enantiomer->incubate measure Measure Reporter Signal (Fluorescence/Absorbance) incubate->measure calculate Calculate IC50 Values measure->calculate

Caption: Workflow for the LasR-based quorum sensing inhibition assay.

Cytotoxicity Assessment

It is essential to determine if the observed biological activity is due to a specific interaction or general toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line: Use a relevant mammalian cell line (e.g., HEK293 for general cytotoxicity, or a macrophage line like RAW 264.7 if investigating immunomodulatory effects).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of the (S)- and (R)-enantiomers. Include a vehicle control and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm.

  • Analysis: Calculate the CC50 (cytotoxic concentration 50%) for each enantiomer.

In Vivo Pharmacokinetics

Should the in vitro data reveal a potent and non-toxic enantiomer, the next logical step is to evaluate its pharmacokinetic profile.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).

  • Administration: Administer a single dose of the active enantiomer via the intended clinical route (e.g., intravenous bolus and oral gavage to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process the blood to plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

  • Pharmacokinetic Modeling: Use software like Phoenix WinNonlin to calculate key pharmacokinetic parameters.

Table of Key Pharmacokinetic Parameters:

Parameter(S)-Enantiomer(R)-EnantiomerDescription
Cmax (ng/mL)TBDTBDMaximum plasma concentration
Tmax (h)TBDTBDTime to reach Cmax
AUC0-inf (ng*h/mL)TBDTBDArea under the concentration-time curve
t1/2 (h)TBDTBDElimination half-life
F (%)TBDTBDOral bioavailability

Diagram: In Vivo Pharmacokinetics Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_output Output dosing Administer Compound to Mice (IV and PO cohorts) sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Process to Plasma sampling->processing lcms Quantify Drug Concentration (LC-MS/MS) processing->lcms pk_model Pharmacokinetic Modeling lcms->pk_model params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F) pk_model->params

Caption: Workflow for a murine pharmacokinetic study.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative study of (S)- and (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate. By first establishing their physicochemical properties and then moving through a logical progression of in vitro and in vivo assays, a clear picture of their relative therapeutic potential can be established. It is highly probable that a significant difference in biological activity, cytotoxicity, and pharmacokinetic profile will be observed between the two enantiomers. The data generated from these studies will be critical in determining which, if either, enantiomer warrants further development as a potential therapeutic agent. The principles and workflows described herein are broadly applicable to the stereospecific evaluation of any chiral small molecule.

References

  • Eriksson, T., Björkman, S., & Höglund, P. (2001). Clinical pharmacology of thalidomide. European Journal of Clinical Pharmacology, 57(5), 365-376. [Link]

  • Lepper, M. (2019). The tragic story of thalidomide: a lesson for drug development. Research Outreach. [Link]

  • Smith, B. D., & Raines, R. T. (2006). Synthesis of (4S)- and (4R)-5, 5-difluoro-γ-lactams as conformational probes. Organic letters, 8(11), 2353-2356. [Link]

A Cost-Benefit Analysis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate in Asymmetric Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the choice of a chiral directing strategy is a critical decision point that profoundly impacts project timelines, costs, and overall success. This guide provides an in-depth cost-benefit analysis of utilizing (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, a chiral auxiliary derived from L-homoserine, for the enantioselective synthesis of α-amino acids. We will objectively compare its performance with established alternatives, supported by experimental data and protocols, to empower you to make informed decisions for your synthetic campaigns.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[2] This strategy transforms the challenge of creating enantiomers into the more straightforward task of separating diastereomers.[1]

This compound, also known as N-Cbz-L-homoserine lactone, emerges from the "chiral pool" as an attractive option. Its synthesis begins with the naturally occurring and relatively inexpensive amino acid, L-homoserine. This guide will dissect the economic and synthetic viability of this auxiliary, placing it in context with other widely adopted methods.

The Synthetic Utility of this compound

The primary application of this chiral auxiliary is in the asymmetric synthesis of α-substituted α-amino acids. The core strategy involves the diastereoselective alkylation of the enolate derived from the N-acylated auxiliary.

Workflow for Asymmetric Alkylation

The general workflow for utilizing this compound as a chiral auxiliary can be broken down into three key stages: attachment, diastereoselective alkylation, and cleavage/recovery.

workflow cluster_prep Preparation cluster_synthesis Asymmetric Synthesis cluster_recovery Recycling prep Synthesis of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate attachment Attachment of Acyl Group prep->attachment alkylation Diastereoselective Alkylation attachment->alkylation cleavage Cleavage of Auxiliary & Product Isolation alkylation->cleavage recovery Recovery of Chiral Auxiliary cleavage->recovery cost_benefit cluster_auxiliary This compound cluster_alternatives Alternative Methods aux_pros Pros: - Derived from natural chiral pool - Potentially low-cost in-house synthesis aux_cons Cons: - Stoichiometric use required - Multi-step process (attachment/cleavage) - Limited published data on performance alt_aux Established Auxiliaries (Evans, Oppolzer): - High and predictable selectivity - Extensive literature support - Higher cost alt_cat Catalytic Methods (Phase-Transfer): - High atom economy - Lower catalyst loading - May require more optimization

Sources

A Researcher's Guide to Efficacy Comparison of CDK2 Inhibitors in Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's efficacy is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of the performance of the well-characterized Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Roscovitine, with two of its structural analogues, Olomoucine and Olomoucine II. By presenting supporting experimental data and detailed methodologies, this guide aims to facilitate a clear understanding of their relative potencies and the critical factors to consider when performing such comparative analyses in a cancer research context.

The Central Role of CDK2 in Cancer Proliferation

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[1] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] CDK2, in particular, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle.[3] This makes it a compelling therapeutic target for the development of novel anticancer agents. The inhibition of CDK2 can lead to cell cycle arrest and, in many cases, apoptosis of cancer cells.[4]

The Purine Analogue Family of CDK Inhibitors

Roscovitine, a purine analogue, was one of the first selective CDK inhibitors to be identified.[1] Its discovery spurred the development of a multitude of structurally similar compounds with the aim of improving potency, selectivity, and pharmacokinetic properties. Olomoucine and Olomoucine II are two such analogues that share the purine scaffold but have distinct substitutions that influence their biological activity.[5][6] Understanding the structure-activity relationship (SAR) within this class of compounds is crucial for rational drug design and lead optimization.

Visualizing the CDK2 Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is essential to visualize the CDK2 signaling pathway. The following diagram illustrates the central role of CDK2 in cell cycle progression.

CDK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK Cyclin_D Cyclin D Ras_MAPK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cell_Cycle_Progression Cell Cycle Progression DNA_Replication->Cell_Cycle_Progression Roscovitine Roscovitine & Analogues Roscovitine->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Comparing Efficacy: A Quantitative Approach

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological process.[1] In this context, we will compare the IC50 values of Roscovitine, Olomoucine, and Olomoucine II in the MCF-7 human breast cancer cell line, which is known to be dependent on CDK2 for its proliferation.[3][7][8]

CompoundTarget(s)IC50 in MCF-7 Cells (µM)
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK9~15[1]
Olomoucine CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E134 - 142[5]
Olomoucine II CDK9/cyclin T, CDK2/cyclin E, CDK7/cyclin H5.0 - 9.1[6][9]

Data Interpretation: The IC50 values reveal significant differences in the anti-proliferative efficacy of these three compounds against MCF-7 cells. Olomoucine II demonstrates the highest potency with an IC50 value in the low micromolar range, suggesting it is a more effective inhibitor of cell viability in this cell line compared to Roscovitine and, particularly, Olomoucine. The significantly higher IC50 of Olomoucine indicates a much lower efficacy in this cellular context. These differences can be attributed to the specific substitutions on the purine core, which affect their binding affinity and selectivity for CDK2 and other kinases.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

To ensure the generation of reliable and reproducible data for comparing compound efficacy, a standardized and robust assay is paramount. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]

Materials:
  • MCF-7 human breast cancer cell line

  • Complete culture medium (e.g., MEM + 10% FBS + 0.01 mg/mL bovine insulin)[11]

  • Opaque-walled 96-well plates

  • Roscovitine, Olomoucine, and Olomoucine II

  • Dimethyl sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete culture medium.

    • Perform a cell count and adjust the cell density to the desired concentration (e.g., 5,000-10,000 cells/well).[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only as a background control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Roscovitine, Olomoucine, and Olomoucine II in DMSO.

    • Perform serial dilutions of each compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.[9]

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for a predetermined time (e.g., 72 hours).[6]

  • CellTiter-Glo® Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% viability).

    • Plot the % viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for each compound.

Visualizing the Experimental Workflow

The following diagram outlines the key steps of the CellTiter-Glo® assay workflow for comparing the efficacy of CDK2 inhibitors.

CellTiterGlo_Workflow Start Start Seed_Cells Seed MCF-7 Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of Compounds Incubate_24h->Prepare_Compounds Treat_Cells Treat Cells with Compounds and Vehicle Control Prepare_Compounds->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Equilibrate Equilibrate Plate and Reagent to Room Temperature Incubate_72h->Equilibrate Add_CTG_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_CTG_Reagent Mix_Lyse Mix on Orbital Shaker (2 min) Add_CTG_Reagent->Mix_Lyse Incubate_10min Incubate at RT (10 min) Mix_Lyse->Incubate_10min Measure_Luminescence Measure Luminescence Incubate_10min->Measure_Luminescence Data_Analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.

Structure-Activity Relationship (SAR) Insights

The observed differences in IC50 values can be rationalized by examining the structural modifications of the purine scaffold.

SAR_Comparison Roscovitine Roscovitine IC50: ~15 µM C2: -NH-CH(CH3)CH2OH C6: -NH-benzyl Olomoucine Olomoucine IC50: 134-142 µM C2: -NH-CH2CH(CH3)2 C6: -NH-benzyl Roscovitine->Olomoucine Modification at C2: - Increased steric bulk - Reduced H-bonding potential Olomoucine_II Olomoucine II IC50: 5.0-9.1 µM C2: -NH-CH(CH2OH)2 C6: -NH-2-hydroxyethyl Roscovitine->Olomoucine_II Modifications at C2 & C6: - Increased H-bonding potential - Altered conformation

Caption: Structure-Activity Relationship (SAR) comparison of CDK2 inhibitors.

The substitution at the C2 and C6 positions of the purine ring significantly impacts the compound's interaction with the ATP-binding pocket of CDK2. The bulkier isobutyl group at the C2 position of Olomoucine likely hinders optimal binding, leading to a dramatic decrease in potency. Conversely, the dihydroxypropyl group at C2 and the hydroxyethyl group at C6 of Olomoucine II may form additional hydrogen bonds within the active site, enhancing its binding affinity and resulting in a lower IC50 value.

Conclusion

This guide has provided a comprehensive framework for comparing the efficacy of similar compounds in a biological assay, using CDK2 inhibitors as a case study. The data clearly demonstrates that subtle structural modifications can lead to profound differences in biological activity. Olomoucine II emerges as the most potent of the three analogues in inhibiting the viability of MCF-7 breast cancer cells. The detailed experimental protocol for the CellTiter-Glo® assay serves as a robust template for researchers to generate high-quality, comparable data. By integrating an understanding of the underlying biology, employing rigorous experimental design, and carefully analyzing the quantitative data, researchers can make informed decisions in the drug discovery and development process.

References

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of translational medicine, 3(10), 135. [Link]

  • Wesierska-Gadek, J., et al. (2011). Impact of roscovitine, a selective CDK inhibitor, on cancer cells: bi-functionality increases its therapeutic potential. Frontiers in bioscience (Scholar edition), 3, 1378–1404. [Link]

  • Johnson, N., et al. (2009). Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and -resistant breast cancer cells. British journal of cancer, 101(6), 960–968. [Link]

  • Li, H., et al. (2014). [Effect of CDK2-AP1 gene over-expression on proliferation and cell cycle regulation of breast cancer cell line MCF-7]. Zhonghua yi xue yi chuan xue za zhi = Zhonghua yixue yichuanxue zazhi = Chinese journal of medical genetics, 31(6), 799–803. [Link]

  • CD BioSciences. (n.d.). Human CDK2 Knockout MCF-7 Cell Line. CD BioSciences. [Link]

  • Chou, C. C., & Lee, K. H. (1998). CDK2 is a target for retinoic acid-mediated growth inhibition in MCF-7 human breast cancer cells. Endocrinology, 139(5), 2353–2361. [Link]

  • Akli, S., et al. (2004). Cdk2 is Required for Breast Cancer Mediated by the Low-Molecular-Weight Isoform of Cyclin E. Cancer research, 64(22), 8270–8275. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols. [Link]

  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042–1047. [Link]

  • Wesierska-Gadek, J., et al. (2003). Roscovitine differentially affects asynchronously growing and synchronized human MCF-7 breast cancer cells. Journal of cellular biochemistry, 88(4), 737–751. [Link]

  • ResearchGate. (n.d.). IC 50 value of curcumin analogues on MCF-7/HER2-5 and MCF-7/ mock cells. ResearchGate. [Link]

  • MacCallum, D. E., et al. (2009). Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model. International journal of cancer, 124(2), 465–472. [Link]

  • Le Tourneau, C., et al. (2007). A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. British journal of cancer, 96(1), 39–45. [Link]

  • Adwan, S. H., & Badr, C. E. (2018). Seliciclib in malignancies. OncoTargets and therapy, 11, 8899–8907. [Link]

  • Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 5871. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate (CAS No. 35677-89-5), a compound used in research settings.[1] By understanding the chemical nature of this molecule and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.

The disposal of any chemical waste is governed by a hierarchy of controls and regulations, primarily established by the Environmental Protection Agency (EPA) in the United States.[2][3] Every laboratory that generates hazardous waste is required to have an EPA identification number and adhere to specific regulations regarding waste accumulation, labeling, and disposal.[2] This guide is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

I. Hazard Assessment: A Tale of Two Functional Groups

The Carbamate Moiety: Carbamate esters are a class of compounds with a wide range of biological activities. Some are known to be cholinesterase inhibitors, similar to certain pesticides, which can pose health risks upon exposure.[4] Certain carbamates are also suspected or known carcinogens.[4] Due to these potential hazards, all carbamate-containing compounds should be handled as toxic.

The Tetrahydrofuran (THF) Moiety: Tetrahydrofuran is a widely used solvent known for its volatility and, more critically, its tendency to form explosive peroxides upon exposure to air and light.[5][6] While the THF in this compound is a lactone (a cyclic ester), the potential for peroxide formation in related liquid waste streams containing residual THF should not be overlooked. THF and its derivatives are also generally treated as hazardous organic waste.[6]

A related compound, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to assume that this compound presents similar irritant hazards.

Table 1: Hazard Profile Summary

Hazard CategoryPotential RiskRecommended Precaution
Toxicity Potential cholinesterase inhibitor, possible carcinogen (based on carbamate group).[4]Handle with appropriate personal protective equipment (PPE), avoid inhalation, ingestion, and skin contact.
Irritation Causes skin, eye, and respiratory irritation (inferred from related compounds).[7]Work in a well-ventilated fume hood and use proper PPE.
Reactivity Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[4]Segregate from incompatible waste streams.
Flammability While the compound itself is a solid, solutions in flammable solvents will be flammable.Store away from ignition sources.
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[8]

  • Body Protection: A standard laboratory coat is essential.[8] For handling larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][8]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[4] Under no circumstances should it be disposed of down the drain or in the regular trash.[4][9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Create a dedicated hazardous waste container for this compound and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[4] Incompatible wastes can react, leading to dangerous situations.

Step 2: Container Selection and Labeling

  • Choose a compatible container: A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

  • Label the container clearly: As soon as the first drop of waste is added, affix a hazardous waste tag.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Waste Accumulation

  • Solid Waste: Place unadulterated solid this compound directly into the designated hazardous waste container.

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, contaminated gloves, pipette tips, and absorbent pads from spill cleanups, must also be placed in the same hazardous waste container.[4]

  • Keep the container closed: The waste container must be securely closed at all times, except when actively adding waste.[4][6] This minimizes the release of any vapors and prevents spills.

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of generation and under the control of the laboratory personnel.

Step 4: Arranging for Disposal

Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 12 months for academic labs under Subpart K regulations), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[3] They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_collection Final Disposition PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste: Dedicated container for this compound and contaminated materials. FumeHood->Segregate Label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date. Segregate->Label Accumulate Accumulate Waste: - Add solid compound and contaminated items. - Keep container closed. Label->Accumulate Store Store in Satellite Accumulation Area (SAA) Accumulate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS TSDF Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) ContactEHS->TSDF

IV. Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).

  • Carefully sweep the absorbent material and spilled compound into the designated hazardous waste container.[4]

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cloth as hazardous waste.[4]

  • For large spills, evacuate the area and contact your institution's EHS department immediately.[6]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

References

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • BenchChem. (2025). Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
  • Voelker, M. (n.d.). Laboratory Waste Management: The New Regulations. MedLab Management.
  • BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
  • BenchChem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • PubChem. (n.d.). This compound.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • Crysdot LLC. (n.d.). This compound.
  • Chemical-Suppliers. (n.d.). benzyl N-(2-oxotetrahydrofuran-3-yl)carbamate.
  • University of Michigan. (n.d.). Tetrahydrofuran - Environment, Health & Safety.
  • Sterling Pharma Solutions. (2024). Harnessing flow chemistry to optimise THF waste treatment.
  • Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.
  • CP Lab Safety. (n.d.). (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, min 98%, 1 gram.
  • Sapphire Bioscience. (n.d.). This compound.
  • Chinese Chemical Society. (n.d.). Upcycling Polytetrahydrofuran to Polyester. CCS Chemistry.
  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate.
  • Carl ROTH. (2012). Safety data sheet.
  • Cenmed. (n.d.). (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate.
  • LookChem. (n.d.). benzyl (2-oxotetrahydrofuran-3-yl)carbamate Safety Data Sheets(SDS).
  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • BLD Pharm. (n.d.). Benzyl (tetrahydrofuran-3-yl)carbamate.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Benzyl carbamate.
  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • YouTube. (2022). Safe Handling of Chemicals.
  • National Center for Biotechnology Information. (n.d.). Carbamate Toxicity - StatPearls.
  • BLDpharm. (n.d.). (S)-Benzyl (1-oxopropan-2-yl)carbamate.
  • BLDpharm. (n.d.). (S)-Benzyl (2-oxoazetidin-3-yl)carbamate.

Sources

Comprehensive Safety and Handling Guide for (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate (CAS No: 35677-89-5). As a compound utilized in sophisticated research and development, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes direct compound data with established knowledge of its constituent chemical functionalities—carbamate and tetrahydrofuran derivatives—to offer a holistic and field-proven safety framework.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

This compound is a solid with a melting point of 127-132°C. While specific toxicological data for this exact molecule is limited, a robust risk assessment can be constructed by examining its known hazard classifications and the well-documented risks associated with its structural motifs.

Known Hazards of this compound

Supplier safety information and data for the corresponding (R)-isomer consistently identify the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning". These classifications mandate careful handling to prevent direct contact with skin, eyes, and the respiratory system.

Inherent Risks of the Carbamate Functional Group

The carbamate functional group is a critical component of this molecule and is present in numerous bioactive compounds, including pesticides and pharmaceuticals[2][3]. The primary toxicological concern with many carbamates is their ability to inhibit the acetylcholinesterase (AChE) enzyme[2][4]. This inhibition can lead to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system[3][5].

Key concerns associated with carbamate toxicity include:

  • Routes of Exposure: Carbamates can be absorbed through inhalation, ingestion, and skin contact[4].

  • Symptoms of Exposure: Effects can range from nausea, vomiting, and dizziness to more severe outcomes like respiratory distress and, in high doses, respiratory failure, which is a primary cause of death in carbamate poisoning[4][5][6].

  • Reversibility: While the AChE inhibition by carbamates is typically reversible and of shorter duration than that of organophosphates, the potential for acute toxicity remains significant[4].

Given these potential risks, this compound should be handled with the assumption that it may possess neurotoxic properties, and all necessary precautions to prevent systemic exposure should be taken.

Hazards Associated with the Tetrahydrofuran (THF) Moiety

While the target compound is a solid, the tetrahydrofuran ring system contributes to its overall chemical properties and potential hazards. Tetrahydrofuran itself is a highly flammable liquid that can form explosive peroxides upon exposure to air and light[7][8]. It is also a known irritant to the skin, eyes, and respiratory system, and is suspected of causing cancer[8][9][10].

Although the carbamate is a solid and less volatile, the irritant properties of the THF ring are consistent with the H315, H319, and H335 hazard statements for the compound[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of irritation and potential systemic toxicity. The selection of PPE should be based on the specific task being performed.

Recommended PPE for Handling this compound
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling in closed containers Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and transfer (in open air) Chemical safety gogglesNitrile glovesStandard lab coatN95/FFP2 dust mask or higher
Weighing and transfer (in ventilated enclosure) Chemical safety gogglesNitrile glovesStandard lab coatNot required if enclosure is certified and functioning properly
Spill cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suit over lab coatAir-purifying respirator with organic vapor/particulate cartridges
PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements start Start: Handling this compound task_type What is the task? start->task_type ppe_low Minimum PPE: - Safety glasses - Nitrile gloves - Lab coat task_type->ppe_low Handling closed containers ppe_medium Intermediate PPE: - Chemical goggles - Nitrile gloves - Lab coat - N95/FFP2 respirator task_type->ppe_medium Weighing/Transfer (Open bench) ppe_high Maximum PPE: - Goggles & face shield - Chemical-resistant gloves - Chemical-resistant apron/suit - Air-purifying respirator task_type->ppe_high Spill Cleanup

Caption: PPE selection workflow based on the handling task.

Operational and Disposal Plans: Ensuring a Safe Workflow

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood or other ventilated enclosure.

    • Ensure that an eyewash station and safety shower are readily accessible[11].

    • Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.

  • Donning PPE:

    • Put on a lab coat and fasten it completely.

    • Don chemical safety goggles.

    • If required by your task assessment, don the appropriate respiratory protection.

    • Wash and dry hands, then don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Carefully open the container, avoiding the creation of airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

    • If working on an open bench, handle the material gently to minimize dust generation.

    • Tightly reseal the container immediately after use.

    • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[11][12]. Recommended storage temperature is 2-8°C.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface[13].

    • Remove the lab coat.

    • Remove eye and respiratory protection.

    • Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Don Appropriate PPE: Refer to the "Spill cleanup" section of the PPE table.

  • Contain and Clean:

    • For small spills, gently sweep up the solid material, avoiding dust creation. Use a dampened cloth or paper towel to wipe the area clean.

    • Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[13].

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[14].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[14].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[14].

Conclusion

While this compound presents defined irritant hazards, a comprehensive safety protocol must also account for the potential risks associated with its carbamate functionality. By adhering to the multi-layered PPE recommendations, following meticulous handling and disposal procedures, and being prepared for emergencies, researchers can safely and effectively utilize this compound in their work.

References

  • Carbam
  • Carbamates: Are they “Good” or “Bad Guys”? - SciELO.
  • Carbam
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbam
  • Carbamate Toxicity - St
  • (S)-Benzyl (2-oxotetrahydrofuran-3-yl)
  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran - Critical Reviews in Toxicology.
  • Safety Data Sheet: tetrahydrofuran - Chemos GmbH&Co.KG.
  • MSDS of benzyl N-[(3S)-1-(propan-2-yl)
  • SAFETY D
  • What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines - NETZSCH.
  • SAFETY DATA SHEET TETRAHYDROFURAN LRG - Chemical Suppliers.
  • TETRAHYDROFURAN HAZARD SUMMARY - NJ.gov.
  • benzyl (2-oxotetrahydrofuran-3-yl)
  • SAFETY D
  • Safety D
  • (R)-Benzyl (5-oxotetrahydrofuran-3-yl)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.